N-Isobutyryl-2', 3'-acetyl-guanosine
Beschreibung
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Eigenschaften
Molekularformel |
C18H23N5O8 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H23N5O8/c1-7(2)15(27)21-18-20-14-11(16(28)22-18)19-6-23(14)17-13(30-9(4)26)12(29-8(3)25)10(5-24)31-17/h6-7,10,12-13,17,24H,5H2,1-4H3,(H2,20,21,22,27,28)/t10-,12-,13-,17-/m1/s1 |
InChI-Schlüssel |
HWVKXBNLKJAPSV-CNEMSGBDSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
N-Isobutyryl-2', 3'-acetyl-guanosine chemical properties and structure
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-Isobutyryl-2',3'-acetyl-guanosine, a key intermediate in the synthesis of modified oligonucleotides for research and therapeutic applications.
Chemical Properties
N-Isobutyryl-2',3'-acetyl-guanosine is a protected nucleoside derivative of guanosine.[1] The protecting groups, isobutyryl and acetyl, are strategically placed to allow for specific chemical modifications at other positions of the molecule. This makes it a valuable building block in the synthesis of RNA oligonucleotides and their analogs.[]
| Property | Value | Source |
| Molecular Formula | C18H23N5O8 | [1][] |
| Molecular Weight | 437.40 g/mol | [][3] |
| CAS Number | 163586-86-5 | [1][4] |
| Appearance | White solid | [5] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in Acetonitrile and DMSO | [6] |
| Category | Carbohydrates, Nucleosides & Nucleotides | [] |
| Application | Protected-Nucleosides | [] |
Chemical Structure
N-Isobutyryl-2',3'-acetyl-guanosine is comprised of a guanine base, a ribose sugar, an N-isobutyryl group, and two acetyl groups. The core of the molecule is guanosine, which consists of a guanine molecule attached to a ribose sugar ring.
The key modifications are:
-
An isobutyryl group (–CO-CH(CH3)2) is attached to the exocyclic amine (N2) of the guanine base. This group protects the amine from unwanted reactions during oligonucleotide synthesis.
-
Two acetyl groups (–CO-CH3) are attached to the hydroxyl groups at the 2' and 3' positions of the ribose sugar. These groups protect the hydroxyls, which are reactive sites, and can be selectively removed to allow for chain elongation during RNA synthesis.
The presence of the isobutyryl group on the guanine base modifies the hydrogen bonding pattern, which can be useful in applications like creating siRNA or antisense oligonucleotides for gene silencing.[]
Experimental Protocols
Synthesis of N-Isobutyryl-2',3'-acetyl-guanosine
A general method for the synthesis of N-acylated nucleosides involves the transient protection of the hydroxyl groups, followed by acylation of the exocyclic amine, and then acylation of the hydroxyl groups. The following is a representative protocol based on common organic synthesis techniques for nucleoside modification.
Caption: A representative workflow for the synthesis of N-Isobutyryl-2',3'-acetyl-guanosine.
Methodology:
-
Transient Protection of Hydroxyl Groups: Guanosine is dissolved in anhydrous pyridine. An excess of a silylating agent, such as trimethylsilyl chloride (TMSCl), is added, and the mixture is stirred at room temperature. This step protects the hydroxyl groups of the ribose sugar.
-
N-Acylation: The reaction mixture is cooled, and isobutyryl chloride is added dropwise. The reaction is allowed to proceed until the acylation of the N2 position of the guanine is complete.
-
Hydrolysis of Silyl Ethers: The silyl protecting groups are removed by the addition of aqueous ammonia or another suitable base.
-
2',3'-Acetylation: The resulting N-isobutyryl guanosine is then treated with acetic anhydride in pyridine to acetylate the 2' and 3' hydroxyl groups of the ribose.
-
Purification: The final product is purified using column chromatography on silica gel to yield N-Isobutyryl-2',3'-acetyl-guanosine.
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for N-Isobutyryl-2',3'-acetyl-guanosine are not extensively documented, its role as a precursor for modified oligonucleotides suggests its involvement in pathways targeted by these therapeutic agents.[]
Guanosine itself is known to have neuroprotective effects and can modulate the purinergic signaling system.[7] Derivatives of guanosine are being investigated for various therapeutic applications.
The primary biological relevance of N-Isobutyryl-2',3'-acetyl-guanosine is in the synthesis of:
-
Antisense Oligonucleotides: These are short, synthetic nucleic acid chains that can bind to specific messenger RNA (mRNA) molecules, inhibiting the translation of a particular protein. This can be used to downregulate the expression of disease-causing genes.
-
Small Interfering RNAs (siRNAs): These are double-stranded RNA molecules that can trigger the degradation of a specific mRNA, leading to gene silencing. The modified guanosine can enhance the stability and specificity of these molecules.[]
-
Antiviral Nucleoside Analogs: Modified nucleosides can act as chain terminators during viral replication, inhibiting the proliferation of viruses such as HIV and hepatitis C.[]
Caption: Potential therapeutic applications stemming from N-Isobutyryl-2',3'-acetyl-guanosine.
References
- 1. N-Isobutyryl-2',3'-Acetyl-Guanosine, 163586-86-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Isobutyryl-2',3'-acetyl-guanosine [midas-pharma.com]
- 5. N2-(2-METHYLPROPANOYL)-GUANOSINE | 64350-24-9 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Groups in RNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. From basic research to the production of siRNA, aptamers, and mRNA-based therapeutics, the ability to generate high-purity, sequence-specific RNA oligonucleotides is paramount. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides introduces a significant chemical challenge, necessitating a sophisticated strategy of orthogonal protecting groups to ensure the fidelity and efficiency of the synthesis process. This guide provides a comprehensive overview of the core principles and techniques related to protecting groups in solid-phase RNA synthesis.
The Imperative for Protection in RNA Synthesis
The 2'-hydroxyl group of the ribose sugar is a reactive nucleophile that can interfere with the phosphoramidite coupling chemistry and lead to chain cleavage or branching. Therefore, a successful RNA synthesis strategy hinges on the judicious selection and application of protecting groups for four key functionalities: the 2'-hydroxyl, the 5'-hydroxyl, the exocyclic amines of the nucleobases, and the phosphite triester intermediate. An ideal protecting group must be stable throughout the synthesis cycles and be selectively removed under conditions that do not compromise the integrity of the growing RNA chain.
Protecting the 2'-Hydroxyl Group: The Lynchpin of RNA Synthesis
The choice of the 2'-hydroxyl protecting group is the most critical decision in RNA synthesis, as it directly impacts coupling efficiency, synthesis time, and the final purity of the oligonucleotide. The steric bulk of this group can hinder the approach of the incoming phosphoramidite, necessitating longer coupling times or more potent activators compared to DNA synthesis.[1]
Silyl Ethers: The Workhorses of 2'-OH Protection
Silyl ethers are the most widely used class of protecting groups for the 2'-hydroxyl function due to their stability under the acidic conditions of detritylation and their selective removal with fluoride ions.
-
tert-Butyldimethylsilyl (TBDMS or TBS): For many years, TBDMS was the gold standard for 2'-OH protection.[2] It is stable to the acidic conditions used to remove the 5'-DMT group and to the basic conditions for nucleobase deprotection when milder reagents are used.[2] However, its significant steric bulk leads to longer coupling times and can reduce coupling efficiency.[3] There is also a risk of 2' to 3' silyl migration during monomer synthesis and under basic conditions, which can lead to the formation of non-biological 2'-5' phosphodiester linkages.[3]
-
Triisopropylsilyloxymethyl (TOM): The TOM group was developed to overcome the steric hindrance issues associated with TBDMS.[4] A spacer between the 2'-oxygen and the bulky triisopropylsilyl group reduces steric clash during coupling, allowing for faster reaction times and higher coupling efficiencies, comparable to those seen in DNA synthesis.[3][5] The acetal linkage in the TOM group also prevents 2' to 3' migration.[3]
Acetal and Orthoester Groups: Alternative Strategies
-
2'-bis(2-Acetoxyethoxy)methyl (ACE): The ACE orthoester protecting group offers a distinct "inverse" protection strategy.[4][6] In this approach, the 5'-hydroxyl is protected by a fluoride-labile silyl ether, while the 2'-OH is protected by the acid-labile ACE group.[4] This allows for very high coupling yields and short reaction times.[4] A significant advantage of the ACE chemistry is that the final RNA can be purified with the 2'-protecting groups still attached, rendering it resistant to RNase degradation.[4][6] The ACE groups are removed under mild acidic conditions (pH 3.8) at the final step.[6]
Quantitative Comparison of 2'-Hydroxyl Protecting Groups
| Protecting Group | Typical Coupling Time | Relative Coupling Efficiency | Key Advantages | Key Disadvantages |
| TBDMS | 5 - 15 minutes[7][8] | Good | Well-established chemistry. | Steric hindrance, longer coupling times, potential for 2'-3' migration.[3][9] |
| TOM | ~3 minutes[10] | High[3] | Reduced steric hindrance, faster coupling, no 2'-3' migration.[3][5] | |
| ACE | < 60 seconds[11] | Very High (>99%)[6] | Rapid coupling, high yields, purification of protected RNA.[4][6] | Requires a different 5'-OH protection strategy (silyl ether) and modified synthesizer protocols.[12] |
Protecting the 5'-Hydroxyl Group: The Gateway to Chain Elongation
The 5'-hydroxyl group is the site of chain extension, and its protection is temporary, being removed at the beginning of each synthesis cycle.
-
4,4'-Dimethoxytrityl (DMT): The DMT group is the universal choice for 5'-OH protection in standard phosphoramidite chemistry.[13] It is a bulky group that is quantitatively cleaved under mild acidic conditions, typically with 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-polar solvent like dichloromethane or toluene.[14] The release of the DMT cation, which has a strong orange color and absorbs at 495 nm, provides a real-time spectrophotometric method to monitor the coupling efficiency of the previous cycle.[15][16]
Protecting the Nucleobase Exocyclic Amines: Preventing Side Reactions
The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are nucleophilic and must be protected to prevent side reactions during phosphoramidite activation and coupling. These protecting groups are typically acyl groups that are removed by ammonolysis at the end of the synthesis.
-
Standard Protecting Groups: Benzoyl (Bz) for A and C, and isobutyryl (iBu) for G are the traditional choices. However, their removal requires prolonged treatment with concentrated ammonium hydroxide at elevated temperatures.[15]
-
Labile Protecting Groups: To enable faster deprotection and to be compatible with sensitive modifications, more labile protecting groups have been developed. These include phenoxyacetyl (Pac) for A and G, and acetyl (Ac) for C.[2] The use of these groups, in combination with deprotection solutions like a mixture of ammonium hydroxide and methylamine (AMA), can significantly reduce deprotection times.[17][18]
Common Nucleobase Protecting Groups and Deprotection Conditions
| Nucleobase | Protecting Group | Deprotection Conditions (Typical) |
| Adenine (A) | Benzoyl (Bz) | Concentrated NH4OH, 55°C, 8-15 hours[19] |
| Phenoxyacetyl (Pac) | AMA (NH4OH/Methylamine), 65°C, 10-15 minutes[17][20] | |
| Cytosine (C) | Benzoyl (Bz) | Concentrated NH4OH, 55°C, 8-15 hours[19] |
| Acetyl (Ac) | AMA, 65°C, 10-15 minutes[17] | |
| Guanine (G) | Isobutyryl (iBu) | Concentrated NH4OH, 55°C, 8-15 hours[19] |
| Phenoxyacetyl (Pac) | AMA, 65°C, 10-15 minutes[20] |
The Phosphoramidite Group: The Engine of Coupling
The 3'-hydroxyl group of the incoming ribonucleoside is derivatized as a phosphoramidite. This highly reactive phosphorus(III) species is activated by a weak acid, typically a tetrazole or a derivative, to facilitate its coupling to the free 5'-hydroxyl of the growing RNA chain. The phosphite triester linkage formed is then oxidized to the more stable phosphate triester.
-
2-Cyanoethyl (CE): The 2-cyanoethyl group is the most common protecting group for the phosphite oxygen. It is stable throughout the synthesis cycle and is efficiently removed by β-elimination during the final basic deprotection step.
Experimental Protocols
Solid-Phase RNA Synthesis Cycle
The synthesis of RNA on a solid support follows a four-step cycle for each nucleotide addition.[21][22]
-
Detritylation (Deblocking): Removal of the 5'-DMT group from the support-bound oligonucleotide with 3% TCA or DCA in dichloromethane.
-
Coupling: Activation of the incoming ribonucleoside phosphoramidite with an activator (e.g., 5-ethylthiotetrazole) and its subsequent reaction with the free 5'-hydroxyl of the growing chain.[1]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[11]
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.[11]
Deprotection and Cleavage
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
For TBDMS/TOM Chemistry:
-
Cleavage and Base Deprotection: The solid support is treated with a mixture of ammonium hydroxide and methylamine (AMA) at 65°C for 10-20 minutes.[17][23] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
2'-OH Deprotection (Desilylation): After removal of the AMA solution, the oligonucleotide is treated with a fluoride-containing reagent. A common solution is triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO or NMP, heated at 65°C for 1.5-2.5 hours.[8][17][23]
For ACE Chemistry:
-
Phosphate Deprotection: The methyl groups on the phosphates are removed using a solution of disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2).[11]
-
Cleavage and Base Deprotection: The support is treated with 40% aqueous methylamine at 55°C for 10 minutes. This cleaves the RNA from the support, removes the exocyclic amine protecting groups, and modifies the 2'-ACE groups.[11]
-
2'-OH Deprotection: The 2'-ACE groups are removed by treatment with a mild acidic buffer (e.g., pH 3.8) at 60°C for 30 minutes.[6]
Visualizing the Workflow
// Nodes Start [label="Start:\nSolid Support with\n5'-DMT-Nucleoside", fillcolor="#F1F3F4", fontcolor="#202124"]; Deblocking [label="1. Deblocking (Detritylation)\n(3% TCA or DCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free5OH [label="Free 5'-OH on\nGrowing Chain", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="2. Coupling\n(Phosphoramidite + Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhosphiteTriester [label="Phosphite Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124"]; Capping [label="3. Capping\n(Acetic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; Capped [label="Capped Failure Sequences", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="4. Oxidation\n(Iodine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhosphateTriester [label="Phosphate Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat Cycle for\nNext Nucleotide", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Deblocking; Deblocking -> Free5OH [label="Removes 5'-DMT"]; Free5OH -> Coupling; Coupling -> PhosphiteTriester [label="Forms new linkage"]; PhosphiteTriester -> Capping; Capping -> Capped [style=dashed, label="Blocks unreacted 5'-OH"]; PhosphiteTriester -> Oxidation; Oxidation -> PhosphateTriester [label="Stabilizes linkage"]; PhosphateTriester -> Repeat; Repeat -> Deblocking [label="Next Cycle"]; } .dot Caption: The four-step cycle of solid-phase RNA synthesis.
// Nodes Start [label="Synthesized RNA on\nSolid Support\n(Fully Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Step 1: Cleavage from Support\n& Base/Phosphate Deprotection\n(e.g., AMA at 65°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeProtectedRNA [label="Crude RNA with\n2'-OH Protection", fillcolor="#F1F3F4", fontcolor="#202124"]; Desilylation [label="Step 2: 2'-OH Deprotection\n(e.g., TEA·3HF at 65°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeRNA [label="Crude Deprotected RNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Step 3: Purification\n(e.g., HPLC, PAGE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureRNA [label="Purified RNA Oligonucleotide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Cleavage; Cleavage -> FreeProtectedRNA [label="Releases oligonucleotide\nand removes labile groups"]; FreeProtectedRNA -> Desilylation; Desilylation -> CrudeRNA [label="Removes 2'-silyl groups"]; CrudeRNA -> Purification; Purification -> PureRNA; } .dot Caption: General deprotection and purification workflow for RNA.
Conclusion
The chemical synthesis of RNA is a complex yet powerful technology that relies on a well-orchestrated interplay of protecting groups. The choice of the 2'-hydroxyl protecting group, in particular, dictates the efficiency and success of the synthesis. While TBDMS chemistry has been a reliable standard, newer strategies like TOM and ACE offer significant improvements in terms of speed, efficiency, and the ability to synthesize longer and more complex RNA molecules. A thorough understanding of the roles and chemistries of these protecting groups is essential for any researcher or professional involved in the synthesis and application of RNA oligonucleotides. As the demand for synthetic RNA continues to grow, further innovations in protecting group strategies will undoubtedly play a crucial role in advancing the fields of biotechnology and medicine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. massbio.org [massbio.org]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. phenomenex.com [phenomenex.com]
- 10. glenresearch.com [glenresearch.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wenzhanglab.com [wenzhanglab.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. atdbio.com [atdbio.com]
- 16. biotage.com [biotage.com]
- 17. glenresearch.com [glenresearch.com]
- 18. glenresearch.com [glenresearch.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. glenresearch.com [glenresearch.com]
N-Isobutyryl-2', 3'-acetyl-guanosine mechanism of action in phosphoramidite chemistry
An In-Depth Technical Guide on the Mechanism of Action of N-Isobutyryl-2',3'-diacetyl-guanosine in Phosphoramidite Chemistry
Abstract
The chemical synthesis of oligonucleotides, a cornerstone of modern biotechnology and drug development, relies heavily on the phosphoramidite method. This process necessitates the use of protecting groups to ensure the specific and high-yield formation of the desired phosphodiester linkages. For the incorporation of guanosine, particularly in RNA synthesis, the choice of protecting groups is critical to prevent side reactions associated with its nucleophilic exocyclic amine and ribose hydroxyl groups. This technical guide provides a detailed examination of N-isobutyryl-2',3'-diacetyl-guanosine, a key building block in RNA synthesis. We will explore the specific roles of the N-isobutyryl and 2',3'-diacetyl protecting groups, their mechanism of action throughout the phosphoramidite synthesis cycle, and the final deprotection strategies. This document serves as a resource for researchers, scientists, and professionals in the field of nucleic acid chemistry and drug development.
The Role of Protecting Groups in Guanosine Phosphoramidites
In automated solid-phase oligonucleotide synthesis, protecting groups serve to block reactive sites on the nucleoside that are not intended to participate in the coupling reaction.[1] For a guanosine ribonucleoside phosphoramidite, three key sites require protection: the 5'-hydroxyl group, the 2'- and 3'-hydroxyl groups on the ribose, and the exocyclic N2-amino group on the guanine base.
-
5'-Hydroxyl Protection : This position is typically protected with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its selective removal at the beginning of each synthesis cycle to free the 5'-hydroxyl for coupling with the next phosphoramidite monomer.[1][2][3]
-
N2-Amino Group Protection : The exocyclic amino group of guanine is nucleophilic and can lead to unwanted side reactions if left unprotected. The isobutyryl (iBu) group is a commonly used acyl protecting group for this position.[1] It provides sufficient stability to withstand the conditions of the synthesis cycle while being readily removable during the final deprotection step.[4][5]
-
2'- and 3'-Hydroxyl Protection : In RNA synthesis, the 2'-hydroxyl group must be protected to prevent the formation of 2'-5' phosphodiester linkages and potential chain branching.[3][6] The 2',3'-diacetyl groups serve this purpose. These ester-based protecting groups are stable during the synthesis but can be cleaved under basic conditions during the final deprotection.[]
The structure of the fully protected N-isobutyryl-2',3'-diacetyl-guanosine phosphoramidite building block is crucial for its function. The following diagram illustrates the logical relationship of these protecting groups.
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. nbinno.com [nbinno.com]
- 3. Natural RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
solubility and stability of protected guanosine analogues
An In-depth Technical Guide to the Solubility and Stability of Protected Guanosine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine and its analogues are fundamental components in the development of therapeutic oligonucleotides, antiviral agents, and other pharmaceuticals. In chemical synthesis, particularly in solid-phase oligonucleotide synthesis, the reactive functional groups of guanosine—the exocyclic N2-amine, the O6-lactam, and the 2', 3', and 5' hydroxyl groups of the ribose sugar—must be temporarily masked with protecting groups.[1] The choice of these protecting groups is critical, as it profoundly influences the solubility of the monomeric building blocks in organic solvents and their stability throughout the multi-step synthesis process. This guide provides a detailed examination of the solubility and stability profiles of commonly used protected guanosine analogues, offering quantitative data, experimental protocols, and logical workflows to aid researchers in optimizing their synthetic strategies.
Common Protecting Groups for Guanosine Analogues
The selection of a protecting group strategy is a balance between ensuring stability during synthesis and enabling efficient, high-yield removal during deprotection without damaging the final product. Different functional groups on the guanosine moiety require distinct protection strategies.
-
N2-Exocyclic Amine: The primary amino group at the N2 position is typically protected with acyl groups. Common choices include isobutyryl (iBu), acetyl (Ac), phenoxyacetyl (Pac), and dimethylformamidino (dmf).[2][3] These groups prevent side reactions during phosphoramidite activation and coupling.
-
5'-Hydroxyl Group: The primary 5'-hydroxyl is almost universally protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group.[1] Its lipophilicity enhances solubility in organic solvents, and its chromophoric nature allows for easy monitoring of coupling efficiency.
-
2'-Hydroxyl Group (for RNA Synthesis): The secondary 2'-hydroxyl is a key challenge in RNA synthesis. Silyl ethers are the most common protecting groups, with tert-butyldimethylsilyl (TBDMS) being a widely used option.[4][5][6]
-
Phosphate/Phosphite Group: In oligonucleotide synthesis, the phosphorus center is handled as a phosphoramidite, which is a protected form. The phosphite is typically protected with a base-labile 2-cyanoethyl (CE) group.[1]
Solubility of Protected Guanosine Analogues
The low aqueous solubility of guanosine and many of its derivatives presents a significant challenge.[7][8] Protecting groups, particularly large, lipophilic ones like DMT and TBDMS, are essential for rendering these analogues soluble in the organic solvents used in synthesis, such as acetonitrile (ACN) and dichloromethane (DCM).[9]
Factors Influencing Solubility
-
Protecting Groups: Lipophilic protecting groups dramatically increase solubility in non-polar organic solvents. For example, highly protected phosphoramidites are readily soluble in acetonitrile and DMSO.[6][9][10]
-
Solvent Choice: Acetonitrile is the most common solvent for oligonucleotide synthesis, but highly lipophilic analogues may require dichloromethane or a mixture of solvents for complete dissolution.[9][11]
-
Water Content: The presence of water in organic solvents can reduce the solubility of lipophilic analogues and also contribute to their degradation. Using anhydrous solvents with low water content (<30 ppm) is critical.[9][12]
-
Concentration: For automated synthesis, phosphoramidite solutions are typically prepared at concentrations between 0.05 M and 0.1 M.[9]
Quantitative Solubility Data
Quantitative solubility data for protected guanosine analogues is often specific to the exact combination of protecting groups and the solvent system. The following table summarizes available data for key compounds.
| Compound/Analogue | Solvent | Solubility | Reference |
| Guanosine (unprotected) | Water (18 °C) | ~0.7 mg/mL (700 mg/L) | [7] |
| Guanosine (unprotected) | DMSO | 56 mg/mL (197.7 mM) | |
| DMT-dG(dmf) Phosphoramidite | DMSO | 100 mg/mL (121.2 mM) | [10] |
| 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine | DMSO | 100 mg/mL (129.9 mM) | [6] |
| Standard Phosphoramidites | Acetonitrile | 0.05 M - 0.1 M (typical for synthesis) | [9] |
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the shake-flask method, a common approach for determining thermodynamic solubility, which is relevant for lead optimization and formulation.[13]
-
Preparation: Add an excess amount of the solid protected guanosine analogue to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Seal the container and agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (12-24 hours) to ensure equilibrium is reached.[13]
-
Separation: Separate the undissolved solid from the solution. This can be achieved by high-speed centrifugation or by filtration using a low-binding filter plate.[13]
-
Quantification: Carefully remove an aliquot of the clear supernatant (the saturated solution).
-
Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a calibration curve of known concentrations.[13]
Visualization: Workflow for Solubility Assessment
Caption: A typical workflow for the shake-flask method of solubility determination.
Stability of Protected Guanosine Analogues
The stability of protected guanosine analogues is paramount, both during storage as solid powders or in solution on a synthesizer, and during the chemical steps of synthesis and deprotection.
Factors Influencing Stability
-
Hydrolytic Stability: Phosphoramidites are susceptible to hydrolysis, especially under acidic conditions or in the presence of water.[1][14] The stability of phosphoramidites in acetonitrile solution decreases in the order T, dC > dA > dG, with the guanosine phosphoramidite being particularly prone to degradation.[14][15] The half-life of a thymidine phosphoramidite in 95% aqueous acetonitrile at 25 °C is approximately 200 hours.[1]
-
Thermal Stability: While generally stable when stored as dry powders below 4°C, phosphoramidites can exhibit poor thermal stability, with some showing noticeable degradation and exothermic events at elevated temperatures, posing potential safety risks during large-scale manufacturing.[1][16]
-
Chemical Stability (Deprotection Kinetics): The stability of N-acyl protecting groups to basic conditions dictates the deprotection strategy. Groups are cleaved by treatment with aqueous ammonia or methylamine. The rate of cleavage is an important consideration for ensuring complete deprotection without damaging sensitive parts of the oligonucleotide.
Quantitative Stability Data
The following tables summarize key stability data for protected guanosine analogues.
Table 2: Stability of Deoxyguanosine Phosphoramidite in Acetonitrile [14][15]
| Compound | Storage Condition | Time | Purity Reduction |
| dG(ib) phosphoramidite | Acetonitrile solution, inert gas | 5 weeks | 39% |
| dA(bz) phosphoramidite | Acetonitrile solution, inert gas | 5 weeks | 6% |
| dC(bz) / T phosphoramidites | Acetonitrile solution, inert gas | 5 weeks | 2% |
Table 3: Cleavage Half-Life (t½) of N-Acyl Protecting Groups on Deoxyguanosine [2]
| Protecting Group | Deprotection Condition | Half-Life (t½) in minutes |
| Isobutyryl (iBu) | Saturated methanolic ammonia | 120 |
| Isobutyryl (iBu) | 3:1 NH4OH / EtOH | 300 |
| Acetyl (Ac) | Saturated methanolic ammonia | 12 |
| Acetyl (Ac) | 3:1 NH4OH / EtOH | 24 |
| Phenoxyacetyl (Pac) | Saturated methanolic ammonia | 2 |
| Phenoxyacetyl (Pac) | 3:1 NH4OH / EtOH | 12 |
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is used to identify likely degradation products and establish degradation pathways, which helps in developing stability-indicating analytical methods.[17][18]
-
Stress Conditions: Subject solutions of the protected guanosine analogue to a variety of stress conditions in parallel. A control sample is kept under normal conditions. Common conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).[18]
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).[19][20]
-
Oxidation: 3% H₂O₂ at room temperature.[18]
-
Thermal Stress: Heat the solid or solution at an elevated temperature (e.g., 80 °C).[21]
-
Photostability: Expose the solution to UV light according to ICH guidelines.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acid/base stressed samples to stop the degradation reaction.
-
Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS).[22][23][24][25]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new degradation peaks. Aim for 5-20% degradation of the active ingredient to ensure that the analytical method can detect impurities without being overwhelmed.
Visualization: Workflow for Forced Degradation Study
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion: A Strategic Approach
The are not independent variables; they are interconnected properties dictated primarily by the choice of protecting groups. Lipophilic groups like DMT and silyl ethers are indispensable for achieving solubility in organic media but require carefully controlled, anhydrous conditions to prevent degradation. The stability of N-acyl groups to basic deprotection reagents determines the final cleavage strategy. A thorough understanding of these characteristics, supported by quantitative data and robust experimental protocols, is essential for the successful development and manufacturing of guanosine-based therapeutics. This guide provides a foundational framework for researchers to make informed decisions, troubleshoot challenges, and ultimately streamline the synthesis of these vital molecules.
Visualization: Logic of Protecting Group Selection
Caption: Relationship between protecting group choice and synthetic outcomes.
References
- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5'-O-DMT-2'-O-TBDMS-N2-Isobutyryl-Guanosine-CE Phosphoramidite, 147201-04-5 | BroadPharm [broadpharm.com]
- 5. polyorginc.com [polyorginc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glenresearch.com [glenresearch.com]
- 12. reddit.com [reddit.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. blog.entegris.com [blog.entegris.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. The intrinsic preference of guanosine bases for cleavage-facilitating interactions with phosphodiester moieties in RNA anions revealed by base modifications and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The intrinsic preference of guanosine bases for cleavage-facilitating interactions with phosphodiester moieties in RNA anions revealed by base modifications and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Investigation of the thermal stability of nucleic acids and their structural components] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. thepharmajournal.com [thepharmajournal.com]
- 24. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor [sigmaaldrich.com]
- 25. jyoungpharm.org [jyoungpharm.org]
The Genesis of a Workhorse Molecule: An In-depth Technical Guide to N-Isobutyryl-2',3'-acetyl-guanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery, history, and synthesis of N-Isobutyryl-2',3'-acetyl-guanosine, a cornerstone molecule in the chemical synthesis of oligonucleotides. Its strategic design, featuring protecting groups at the N2 and hydroxyl positions, has been instrumental in the advancement of nucleic acid chemistry, enabling the precise construction of DNA and RNA sequences for research, diagnostics, and therapeutic applications.
Discovery and Historical Context: A Pivotal Innovation in Oligonucleotide Synthesis
The introduction of the N-isobutyryl group as a protecting strategy for the exocyclic amine of guanosine was a landmark achievement in the field of chemical genetics. This innovation is credited to the pioneering work of Har Gobind Khorana and his colleagues in the early 1960s . Their systematic development of methods for the chemical synthesis of polynucleotides with defined sequences laid the groundwork for modern molecular biology and genetic engineering.
In their seminal 1963 paper published in the Journal of the American Chemical Society, Schaller, Weimann, Lerch, and Khorana detailed the stepwise synthesis of specific deoxyribopolynucleotides.[1] A critical challenge they addressed was the prevention of side reactions at the reactive exocyclic amino groups of the nucleobases. For guanosine, the inherent reactivity of the N2-amino group necessitated a robust protecting group that could be selectively introduced and later efficiently removed under mild conditions. The isobutyryl group emerged as an ideal candidate, offering the required stability during the multi-step synthesis and lability for deprotection. This strategic choice was a significant improvement over previous methods and became a standard practice in oligonucleotide synthesis for decades to come.
The subsequent addition of acetyl groups to protect the 2' and 3' hydroxyls of the ribose sugar further refined the utility of this building block, particularly in the context of oligoribonucleotide synthesis. This dual protection scheme prevents unwanted side reactions and allows for the specific formation of the desired phosphodiester linkages.
Physicochemical Properties and Characterization
While detailed analytical data for the specific compound N-Isobutyryl-2',3'-acetyl-guanosine is not extensively documented in a single primary source, its properties can be inferred from related compounds and are generally characterized by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C18H23N5O8 | Inferred |
| Molecular Weight | 437.41 g/mol | Inferred |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in organic solvents like Dichloromethane, Acetonitrile, and Pyridine | General knowledge of protected nucleosides |
| Melting Point | Not consistently reported; related compounds like N2-Isobutyryl-2'-deoxyguanosine have a melting point of ≥300 °C.[2] | Inferred |
Experimental Protocols: Synthesis of N-Isobutyryl-2',3'-acetyl-guanosine
The synthesis of N-Isobutyryl-2',3'-acetyl-guanosine involves a multi-step process starting from guanosine. The following protocol is a generalized procedure based on established methods for nucleoside protection.
Materials and Reagents
-
Guanosine
-
Pyridine (anhydrous)
-
Isobutyric anhydride
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
Step-by-Step Synthesis
Step 1: N2-Isobutyrylation of Guanosine
-
Suspend guanosine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the suspension in an ice bath.
-
Slowly add isobutyric anhydride to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of cold water or methanol.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual pyridine.
-
Purify the crude N2-isobutyryl-guanosine by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane.
Step 2: 2',3'-O-Acetylation of N2-Isobutyryl-guanosine
-
Dissolve the purified N2-isobutyryl-guanosine in anhydrous pyridine.
-
Add a catalytic amount of DMAP.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the solution.
-
Stir the reaction at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, N-Isobutyryl-2',3'-acetyl-guanosine, by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Characterization
The purified product should be characterized by:
-
Thin-Layer Chromatography (TLC): To assess purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the isobutyryl and acetyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
Logical Workflow and Diagrams
The synthesis of N-Isobutyryl-2',3'-acetyl-guanosine follows a logical progression of protecting group installation.
Caption: Synthetic workflow for N-Isobutyryl-2',3'-acetyl-guanosine.
Applications in Research and Drug Development
N-Isobutyryl-2',3'-acetyl-guanosine is primarily used as a phosphoramidite precursor in automated solid-phase oligonucleotide synthesis. Its key applications include:
-
Synthesis of custom DNA and RNA primers: For PCR, sequencing, and cloning.
-
Production of siRNA and antisense oligonucleotides: For gene silencing and therapeutic applications.
-
Construction of gene fragments and synthetic genes: For various molecular biology and synthetic biology applications.
-
Development of nucleic acid-based diagnostics: Such as probes for in situ hybridization.
The use of this protected guanosine derivative ensures high coupling efficiencies and minimizes side reactions, leading to the synthesis of high-fidelity oligonucleotides.
Conclusion
The discovery and implementation of N-isobutyryl protection for guanosine by Khorana's group was a pivotal moment in the history of nucleic acid chemistry. N-Isobutyryl-2',3'-acetyl-guanosine, a direct descendant of this pioneering work, remains a vital tool for researchers and scientists. Its robust and reliable nature continues to underpin a vast array of applications in molecular biology, biotechnology, and the development of novel nucleic acid-based therapeutics. This guide provides a comprehensive overview of its historical significance, synthesis, and application, serving as a valuable resource for professionals in the field.
References
The Isobutyryl Group: A Stalwart Protector in Guanosine Chemistry for Research and Drug Development
An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides and the development of novel therapeutics, the strategic use of protecting groups is paramount. Among these, the isobutyryl (iBu) group plays a crucial role in safeguarding the exocyclic amine of guanosine (dG) during sensitive chemical transformations. This technical guide provides a comprehensive overview of the function of the isobutyryl protecting group, its applications, quantitative performance data, and detailed experimental protocols.
Core Function: Shielding the N2 Amine of Guanosine
The primary function of the isobutyryl group in guanosine chemistry is to protect the N2 exocyclic amine from undesired side reactions during automated solid-phase oligonucleotide synthesis.[1] This protection is essential to prevent modifications of the guanine base during the sequential coupling of phosphoramidite monomers to the growing oligonucleotide chain.[2][3] The isobutyryl group is favored for its relative stability throughout the synthesis cycles, including the acidic detritylation, coupling, capping, and oxidation steps.[1][3]
Its robustness, however, necessitates specific deprotection conditions to ensure its complete removal from the final oligonucleotide product. The rate-determining step in the deprotection of standard oligonucleotides is often the cleavage of the isobutyryl group from the guanine residues.[1][4]
Applications in Research and Drug Development
N2-Isobutyryl-2'-deoxyguanosine is a key building block in various research and therapeutic applications:
-
Oligonucleotide Synthesis: It is a standard reagent for the synthesis of DNA and RNA oligonucleotides used as primers, probes, and in gene therapy research.[2][5][6]
-
Antiviral Drug Development: Modified guanosine analogs, often synthesized using isobutyryl protection, are explored for their potential to inhibit viral replication.[7][8] The isobutyryl group facilitates the chemical manipulations required to create these novel antiviral agents.
-
Gene Therapy: The synthesis of therapeutic nucleic acids, such as antisense oligonucleotides and siRNAs, relies on the precise and efficient incorporation of guanosine, which is enabled by protecting groups like isobutyryl.[9][10][11]
-
Biochemical Research: Researchers utilize N2-isobutyryl-2'-deoxyguanosine to study nucleotide metabolism and its role in various cellular processes, which can provide insights into metabolic disorders and cancer.
Quantitative Data on Deprotection Kinetics
The efficiency of removing the isobutyryl group is critical for obtaining a high yield of pure, functional oligonucleotides. The deprotection kinetics are influenced by the deprotection reagent, temperature, and time. Below is a summary of cleavage half-life (t½) data for the N2-isobutyryl group on deoxyguanosine under various conditions.
| Deprotection Reagent | Temperature | Half-life (t½) | Reference |
| Aqueous Methylamine | Room Temp. | Not specified, but fastest among tested | [12] |
| Ethanolic Ammonia | Room Temp. | > 24 hours | [12] |
| Ammonium Hydroxide (conc.) | 55 °C | ~5 hours | [1] |
| Ammonium hydroxide/methylamine (AMA) | 65 °C | 5 minutes | [13] |
| t-Butylamine/methanol/water (1:1:2) | 55 °C | Overnight | [13] |
| 3% Dichloroacetic acid in MeOH | Not specified | 65.2 min | [14] |
| 3% Trichloroacetic acid in MeOH | Not specified | 10.5 min | [14] |
Experimental Protocols
Synthesis of N2-Isobutyryl-2'-deoxyguanosine
This protocol describes the chemical synthesis of N2-isobutyryl-2'-deoxyguanosine, a fundamental building block for phosphoramidite production.
Materials:
-
2'-deoxyguanosine
-
Trimethylsilyl chloride ((CH₃)₃SiCl)
-
Isobutyric anhydride (((CH₃)₂CHCO)₂O)
-
Pyridine
-
Aqueous Ammonia (NH₄OH)
Procedure:
-
Suspend 2'-deoxyguanosine in pyridine.
-
Add trimethylsilyl chloride and stir to facilitate the formation of a silylated intermediate.
-
Add isobutyric anhydride to the reaction mixture and stir at room temperature for approximately 2.5 hours.
-
Cool the reaction mixture to 0 °C and add aqueous ammonia to quench the reaction and remove the silyl groups.
-
Stir for 30 minutes at 0 °C.
-
Purify the product by chromatography to obtain N2-isobutyryl-2'-deoxyguanosine.[15]
Solid-Phase Oligonucleotide Synthesis Cycle using Isobutyryl-dG Phosphoramidite
This protocol outlines the key steps in a single cycle of automated solid-phase DNA synthesis incorporating an N2-isobutyryl-protected deoxyguanosine phosphoramidite.[1][3][6]
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
-
N2-isobutyryl-dG phosphoramidite
-
Activator solution (e.g., 1H-tetrazole or 5-ethylthio-1H-tetrazole)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solution (e.g., acetic anhydride and 1-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Acetonitrile (synthesis solvent)
Procedure:
-
De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution.[3]
-
Coupling: The N2-isobutyryl-dG phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the support-bound nucleoside.[3][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.[3]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.[3][6]
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Visualizing the Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. biotage.com [biotage.com]
- 2. atdbio.com [atdbio.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Novel Use of a Guanosine Prodrug Approach To Convert 2′,3′-Didehydro-2′,3′-Dideoxyguanosine into a Viable Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Gene Therapy Workflow from Production to Quality Control | The Scientist [the-scientist.com]
- 10. Gene Therapy Development Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to N²-Isobutyryl-2',3'-diacetyl-guanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N²-Isobutyryl-2',3'-diacetyl-guanosine, a key protected nucleoside analog. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, molecular biology, and drug discovery. This document details the compound's chemical properties, its crucial role in the synthesis of oligonucleotides, and the broader therapeutic potential of guanosine analogs.
Core Compound Identification and Properties
N²-Isobutyryl-2',3'-diacetyl-guanosine is a chemically modified form of the natural nucleoside guanosine. The isobutyryl and acetyl groups serve as protecting agents for the exocyclic amine of the guanine base and the hydroxyl groups of the ribose sugar, respectively. This protection is essential for its application in the controlled, stepwise synthesis of RNA molecules.
Below is a summary of the key quantitative data for N²-Isobutyryl-2',3'-diacetyl-guanosine and its common precursor, N²-Isobutyryl-guanosine.
| Property | N²-Isobutyryl-2',3'-diacetyl-guanosine | N²-Isobutyryl-guanosine |
| CAS Number | 163586-86-5 | 64350-24-9[1] |
| Molecular Formula | C₁₈H₂₃N₅O₈[2] | C₁₄H₁₉N₅O₆[1] |
| Molecular Weight | 437.40 g/mol [2] | 353.33 g/mol [3][4] |
| IUPAC Name | [(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate[2] | N-(2-methyl-1-oxopropyl)-guanosine[1] |
| Typical Purity | ≥ 98% by HPLC | ≥ 95%[1] |
| Storage Temperature | -20 °C[2] | <-15°C[3] |
Synthesis and Manufacturing
The synthesis of N²-Isobutyryl-2',3'-diacetyl-guanosine involves a multi-step process starting from guanosine. The core principle is the sequential and selective protection of reactive functional groups to enable specific chemical transformations at other positions. The isobutyryl group is introduced to protect the N² position of the guanine base, while the acetyl groups protect the 2' and 3' hydroxyls of the ribose moiety.
Conceptual Experimental Protocol
Step 1: N²-Isobutyrylation of Guanosine
-
Guanosine is dissolved in a suitable solvent system (e.g., pyridine).
-
The solution is cooled in an ice bath.
-
Isobutyric anhydride is added dropwise to the solution.
-
The reaction is stirred and allowed to warm to room temperature, proceeding until completion (monitored by TLC or HPLC).
-
The reaction is quenched, and the product, N²-Isobutyryl-guanosine, is isolated and purified, often through crystallization or chromatography.
Step 2: 2',3'-Diacetylation of N²-Isobutyryl-guanosine
-
The dried N²-Isobutyryl-guanosine is dissolved in an appropriate solvent (e.g., pyridine).
-
Acetic anhydride is added, and the reaction is stirred at room temperature.
-
Reaction progress is monitored by a suitable analytical method.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The final product, N²-Isobutyryl-2',3'-diacetyl-guanosine, is purified using techniques such as silica gel chromatography.
Characterization: The final compound's identity and purity are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Research and Drug Development
Solid-Phase Oligonucleotide Synthesis
The primary application of N²-Isobutyryl-2',3'-diacetyl-guanosine is as a monomeric building block in the solid-phase chemical synthesis of RNA oligonucleotides.[2] The protecting groups are crucial for preventing unwanted side reactions during the synthesis cycle. The isobutyryl group on the guanine base and the acetyl groups on the ribose are stable during the coupling steps but can be removed under specific deprotection conditions after the full RNA sequence has been assembled.
The phosphoramidite method is the standard approach for solid-phase RNA synthesis.[5] In this process, a phosphoramidite derivative of the protected nucleoside is activated and coupled to a growing RNA chain that is covalently attached to a solid support.
Potential as an Antiviral and Antitumor Agent
While N²-Isobutyryl-2',3'-diacetyl-guanosine is primarily a synthetic intermediate, the broader class of guanosine analogs has significant therapeutic applications. Many antiviral drugs, such as acyclovir and ganciclovir, are guanosine analogs that interfere with viral DNA or RNA synthesis.[1][4] These analogs are often phosphorylated by viral kinases, leading to their activation and subsequent incorporation into the growing nucleic acid chain, which results in chain termination and inhibition of viral replication.[1][6]
Furthermore, purine nucleoside analogs, including those derived from guanosine, have demonstrated antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells.[7] The modification of the guanosine structure, including acylation, can alter the compound's stability, solubility, and bioavailability, potentially leading to derivatives with enhanced therapeutic properties.[2] Research into various acylated and modified guanosine derivatives continues to be an active area in the development of new antiviral and anticancer agents.[3][8]
References
- 1. Acyclic/carbocyclic guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Guanosine Analogue for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and antiviral activity of certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermodynamic Properties of Modified Guanosine Derivatives, with a Focus on N-Isobutyryl-2',3'-acetyl-guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutyryl-2',3'-acetyl-guanosine is a modified nucleoside, featuring protective groups on both the nucleobase (N-isobutyryl) and the ribose sugar (2',3'-acetyl). Such modifications are crucial in synthetic chemistry, particularly in the construction of oligonucleotides, as they prevent unwanted side reactions. From a drug development perspective, understanding the thermodynamic properties of such modified nucleosides is essential. These properties govern the stability of nucleic acid structures they are part of, their interaction with target proteins, and their overall behavior in biological systems. This guide delves into the core thermodynamic concepts, experimental protocols for their determination, and potential biological signaling implications relevant to acylated guanosine derivatives.
Core Thermodynamic Concepts
The thermodynamic stability of nucleic acid structures, including those containing modified nucleosides, is primarily described by the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of their formation or melting.
-
Gibbs Free Energy (ΔG): Represents the overall stability of a structure. A more negative ΔG indicates a more stable structure.
-
Enthalpy (ΔH): Reflects the heat change associated with bond formation and stacking interactions. For nucleic acid duplexes, ΔH is typically negative, indicating an exothermic process.
-
Entropy (ΔS): Represents the change in disorder of the system. The formation of an ordered duplex from single strands results in a decrease in entropy (negative ΔS).
These parameters are related by the fundamental equation: ΔG = ΔH - TΔS , where T is the temperature in Kelvin.
Acyl modifications can influence these parameters in several ways:
-
Steric Effects: Bulky acyl groups can disrupt the native conformation and stacking of nucleobases, potentially destabilizing a duplex (less negative ΔH).
-
Solvation Effects: Changes in the hydrophobicity of the nucleoside can alter its interaction with surrounding water molecules, impacting both ΔH and ΔS.
-
Hydrogen Bonding: Acylation of the exocyclic amine of guanine prevents its participation in Watson-Crick base pairing, which would dramatically destabilize a duplex.
Experimental Protocols for Thermodynamic Characterization
Several biophysical techniques are employed to determine the thermodynamic parameters of nucleic acids and their derivatives. The choice of method often depends on the specific system and the information required.
Ultraviolet (UV) Thermal Denaturation (Melting) Studies
This is a widely used technique to determine the melting temperature (Tm) of a nucleic acid duplex, which is the temperature at which half of the duplex molecules have dissociated into single strands.
Methodology:
-
A solution of the oligonucleotide containing the modified nucleoside and its complementary strand is prepared in a suitable buffer.
-
The solution is placed in a spectrophotometer equipped with a temperature controller.
-
The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased.
-
As the duplex melts, the absorbance increases due to the hyperchromic effect.
-
The resulting absorbance versus temperature curve (melting curve) is plotted, and the Tm is determined from the midpoint of the transition.
-
By performing melting experiments at different oligonucleotide concentrations, the thermodynamic parameters (ΔH and ΔS) can be derived from a van't Hoff plot (ln(Ct) vs. 1/Tm), where Ct is the total strand concentration.
UV Thermal Denaturation Workflow
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed or released by a sample during a temperature change. It provides a more direct measurement of the enthalpy of melting (ΔH) compared to UV melting.[1][2][3]
Methodology:
-
A solution of the sample (e.g., an oligonucleotide duplex) and a reference solution (buffer) are placed in separate cells in the calorimeter.
-
Both cells are heated at a constant rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference cells at the same temperature.[3]
-
A plot of excess heat capacity (Cp) versus temperature is generated.
-
The area under the peak of this curve corresponds to the calorimetric enthalpy (ΔHcal) of the transition. The temperature at the peak maximum is the Tm.
-
From the shape of the curve, the van't Hoff enthalpy (ΔHvH) can also be determined. A comparison of ΔHcal and ΔHvH provides information about the nature of the transition (e.g., two-state or multi-state).[2]
Differential Scanning Calorimetry Workflow
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for studying binding interactions.[4][5] It directly measures the heat changes associated with the binding of a ligand to a macromolecule at a constant temperature. While not directly measuring the stability of a single molecule, it is invaluable for understanding the thermodynamics of interactions involving modified nucleosides, such as their binding to proteins or the formation of nucleic acid duplexes.
Methodology:
-
The macromolecule (e.g., a single-stranded DNA or RNA) is placed in the sample cell of the calorimeter.
-
The ligand (e.g., the complementary strand containing the modified nucleoside) is loaded into a syringe.
-
Small aliquots of the ligand are injected into the sample cell.
-
The heat released or absorbed upon each injection is measured.
-
A plot of heat change per injection versus the molar ratio of ligand to macromolecule is generated.
-
This binding isotherm can be fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Isothermal Titration Calorimetry Workflow
Predictive and Computational Approaches
In the absence of experimental data, computational methods can provide valuable estimates of the thermodynamic properties of modified nucleosides.
-
Quantum Mechanical (QM) Methods: These first-principles calculations can be used to estimate the free energy of molecules and reactions.[6] By calculating the energies of the modified nucleoside in different conformations and in the context of a nucleic acid duplex, it is possible to predict its effect on stability.
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a nucleic acid duplex containing a modified nucleoside over time. By analyzing the trajectories, one can gain insights into structural changes and calculate free energy differences.[7]
-
Nearest-Neighbor Models: These models predict the thermodynamic stability of a nucleic acid duplex based on the sum of the thermodynamic parameters of its constituent dinucleotide steps. While parameters for standard DNA and RNA are well-established, computational methods are being developed to predict these parameters for modified nucleotides.[7]
Illustrative Thermodynamic Data for Modified Nucleosides
As specific data for N-Isobutyryl-2',3'-acetyl-guanosine is unavailable, the following tables summarize data for other modified nucleosides to illustrate the impact of modifications on duplex stability.
Table 1: Effect of 2'-Modifications on RNA Duplex Stability
| Modification (at Uridine) | ΔG°37 (kcal/mol) | ΔΔG°37 vs. 2'-OH (kcal/mol) | Reference |
| 2'-OH (unmodified) | -11.5 | 0.0 | [8] |
| 2'-NH2 | -12.1 | -0.6 | [8] |
| 2'-amido (propionyl) | -10.8 | +0.7 | [8] |
| 2'-ureido (ethyl) | -12.2 | -0.7 | [8] |
Data for a self-complementary RNA duplex 5'-CGCAA(X)UGCG-3' where X is the modified uridine.[8]
Table 2: Thermodynamic Destabilization by Unlocked Nucleic Acid (UNA) Modifications in RNA Duplexes
| UNA Modification | ΔΔG°37 (kcal/mol) | Reference |
| UNA-A | +4.5 to +5.4 | [9] |
| UNA-C | +5.7 to +6.6 | [9] |
| UNA-G | +4.0 to +4.8 | [9] |
| UNA-U | +5.9 to +6.3 | [9] |
Positive ΔΔG°37 values indicate destabilization compared to the unmodified RNA duplex.[9]
Potential Biological Relevance and Signaling Pathways
While the primary role of N-isobutyryl and 2',3'-acetyl groups is often as protecting groups in synthesis, the presence of acyl modifications on signaling molecules is a known biological phenomenon. For instance, N-acyl dopamines have been shown to act as signaling lipids.
One study has implicated N-acyl dopamines in the activation of the G-protein coupled receptor GPR55, leading to the overstimulation of neuronal nitric oxide synthase (nNOS) and subsequent apoptosis in cancer cells.[10] While speculative, it is conceivable that acylated guanosine derivatives could interact with specific receptors or enzymes, thereby modulating cellular signaling pathways.
Hypothetical Signaling Pathway for an Acylated Guanosine Derivative
Conclusion
The thermodynamic characterization of modified nucleosides like N-Isobutyryl-2',3'-acetyl-guanosine is fundamental to understanding their impact on nucleic acid structure and function. Although direct experimental data for this specific compound is lacking, the principles and methodologies outlined in this guide provide a robust framework for its investigation. Techniques such as UV melting, DSC, and ITC are powerful tools for elucidating the thermodynamic profiles of such molecules. Furthermore, computational approaches offer a means to predict these properties. The potential for acylated nucleosides to participate in cellular signaling pathways, while currently speculative, opens up exciting avenues for future research in drug discovery and chemical biology.
References
- 1. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. nuvisan.com [nuvisan.com]
- 5. azom.com [azom.com]
- 6. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of N-Isobutyryl-2',3'-acetyl-guanosine Phosphoramidite: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite, a crucial building block in the chemical synthesis of oligonucleotides. The procedures outlined are intended for use by trained chemistry professionals in a laboratory setting.
Introduction
The synthesis of modified oligonucleotides is of paramount importance in the development of novel therapeutics, including antisense oligonucleotides, siRNAs, and aptamers. The phosphoramidite method is the gold standard for the automated chemical synthesis of these molecules. Guanosine phosphoramidites, protected with appropriate functional groups, are essential reagents in this process. The N-isobutyryl group serves as a protecting group for the exocyclic amine of guanine, while the 2'- and 3'-hydroxyl groups are protected by acetyl groups. This protection strategy prevents undesirable side reactions during oligonucleotide synthesis. The final phosphoramidite contains a reactive phosphitylating agent at the 5'-hydroxyl position, enabling its coupling to the growing oligonucleotide chain.
This application note details a three-step synthesis pathway to obtain N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite, starting from guanosine. Each step is described with a detailed experimental protocol, and the overall workflow is visualized.
Synthetic Pathway Overview
The synthesis of N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite proceeds through three main steps:
-
N2-Isobutyrylation of Guanosine: The exocyclic amino group of guanosine is protected with an isobutyryl group.
-
2',3'-Diacetylation: The 2' and 3' hydroxyl groups of the ribose sugar are protected with acetyl groups.
-
3'-Phosphitylation: The 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety.
Caption: Overall synthetic workflow for N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite.
Experimental Protocols
Step 1: Synthesis of N-Isobutyryl-guanosine
This protocol employs a transient protection method using trimethylsilyl chloride to facilitate the selective N-acylation of guanosine.
Materials:
-
Guanosine
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Isobutyryl chloride
-
Ammonia solution (28-30%)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
Suspend guanosine (1.0 eq) in anhydrous pyridine.
-
Cool the suspension in an ice bath and add trimethylsilyl chloride (4.0 eq) dropwise.
-
Allow the reaction to stir at room temperature until the guanosine is fully silylated (typically 2-3 hours), resulting in a clear solution.
-
Cool the solution again in an ice bath and add isobutyryl chloride (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water, followed by concentrated ammonia solution.
-
Stir the mixture for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N-Isobutyryl-guanosine as a white solid.
Table 1: Quantitative Data for N-Isobutyrylation
| Parameter | Value |
| Reactants | |
| Guanosine | 1.0 eq |
| Trimethylsilyl chloride | 4.0 eq |
| Isobutyryl chloride | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Pyridine |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4 - 7 hours |
| Typical Yield | 75 - 85% |
Step 2: Synthesis of N-Isobutyryl-2',3'-diacetyl-guanosine
The hydroxyl groups at the 2' and 3' positions of the ribose are protected by acetylation.
Materials:
-
N-Isobutyryl-guanosine
-
Anhydrous Pyridine
-
Acetic anhydride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Isobutyryl-guanosine (1.0 eq) in anhydrous pyridine.
-
Cool the solution in an ice bath and add acetic anhydride (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N-Isobutyryl-2',3'-diacetyl-guanosine.
Table 2: Quantitative Data for 2',3'-Diacetylation
| Parameter | Value |
| Reactants | |
| N-Isobutyryl-guanosine | 1.0 eq |
| Acetic anhydride | 3.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Pyridine |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 80 - 90% |
Step 3: Synthesis of N-Isobutyryl-2',3'-acetyl-guanosine Phosphoramidite
The final step involves the phosphitylation of the 3'-hydroxyl group.
Materials:
-
N-Isobutyryl-2',3'-diacetyl-guanosine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography (pre-treated with triethylamine)
Procedure:
-
Dissolve N-Isobutyryl-2',3'-diacetyl-guanosine (1.0 eq) in anhydrous dichloromethane.
-
Add N,N-Diisopropylethylamine (2.5 eq).
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction at room temperature for 2-4 hours.
-
Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The column should be packed and eluted with a solvent system containing a small percentage of triethylamine (e.g., 1-2%) to prevent degradation of the product.
-
The final product, N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite, is typically obtained as a white foam.
Table 3: Quantitative Data for 3'-Phosphitylation
| Parameter | Value |
| Reactants | |
| N-Isobutyryl-2',3'-diacetyl-guanosine | 1.0 eq |
| N,N-Diisopropylethylamine (DIPEA) | 2.5 eq |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 85% |
Characterization and Quality Control
The purity of the final phosphoramidite is critical for successful oligonucleotide synthesis. The following analytical techniques are recommended for characterization and quality control:
-
³¹P NMR: The presence of a signal around 149 ppm is indicative of the desired phosphoramidite product. The presence of two peaks is due to the diastereomers at the phosphorus center.
-
¹H NMR: To confirm the presence of the isobutyryl, acetyl, and other protecting groups, and the integrity of the nucleoside structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Storage and Handling
Nucleoside phosphoramidites are sensitive to moisture and oxidation. They should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C is recommended). Handle the material in a dry environment, for example, in a glove box or under a stream of inert gas.
Signaling Pathways and Logical Relationships
The synthesis of the target phosphoramidite involves a series of protection and functionalization steps. The logical relationship between these steps is crucial for a successful outcome, where each preceding step enables the subsequent reaction.
Caption: Logical progression of the synthesis highlighting the role of each step.
Application Notes and Protocols for Solid-Phase RNA Synthesis using N-Isobutyryl-2',3'-di-O-acetyl-guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is the cornerstone of modern nucleic acid chemistry, enabling the automated and efficient production of RNA oligonucleotides for a wide range of applications, including therapeutic development (e.g., siRNA, antisense oligonucleotides), diagnostics, and basic research. The success of solid-phase RNA synthesis hinges on the judicious choice of protecting groups for the nucleobase, the 2'-hydroxyl group of the ribose sugar, and the phosphate backbone. An ideal protecting group strategy ensures high coupling efficiencies, stability throughout the synthesis cycles, and clean, quantitative removal under mild conditions to preserve the integrity of the final RNA product.
This document provides detailed application notes and protocols for the use of N-Isobutyryl-2',3'-di-O-acetyl-guanosine as a building block in solid-phase RNA synthesis. The use of the isobutyryl group for the protection of the exocyclic amine of guanosine is a well-established strategy. The concomitant use of acetyl groups for the 2' and 3' hydroxyls presents a viable, albeit less common, approach. This combination offers specific advantages in terms of deprotection compatibility.
Chemical Properties of N-Isobutyryl-2',3'-di-O-acetyl-guanosine
| Property | Value |
| Chemical Formula | C18H23N5O8 |
| Molecular Weight | 437.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in acetonitrile, DMSO, and other common organic solvents used in oligonucleotide synthesis. |
Principle of the Method
The strategy presented here employs N-isobutyryl protection for the guanine base and acetyl groups for the 2' and 3' hydroxyls of the ribose. The phosphoramidite of N-Isobutyryl-2',3'-di-O-acetyl-guanosine is incorporated into a growing RNA chain on a solid support using a standard automated RNA synthesizer. The synthesis proceeds in the 3' to 5' direction. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (isobutyryl, acetyl, and phosphate protecting groups) are removed in a single deprotection step using ammonolysis or methylamine treatment.
Experimental Protocols
Protocol 1: Synthesis of N-Isobutyryl-2',3'-di-O-acetyl-guanosine
This protocol is an inferred procedure based on standard nucleoside chemistry.
Materials:
-
N-Isobutyryl-guanosine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend N-Isobutyryl-guanosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.5 equivalents) to the suspension.
-
Add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Isobutyryl-2',3'-di-O-acetyl-guanosine.
Protocol 2: Preparation of 5'-O-DMT-N-Isobutyryl-2',3'-di-O-acetyl-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol is an inferred procedure based on standard phosphoramidite synthesis.
Materials:
-
N-Isobutyryl-2',3'-di-O-acetyl-guanosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
5'-O-DMT Protection:
-
Co-evaporate N-Isobutyryl-2',3'-di-O-acetyl-guanosine with anhydrous pyridine.
-
Dissolve the dried compound in anhydrous pyridine and add DMT-Cl (1.1 equivalents).
-
Stir at room temperature for 4-6 hours.
-
Quench the reaction with methanol.
-
Extract the product with DCM and purify by silica gel chromatography to yield 5'-O-DMT-N-Isobutyryl-2',3'-di-O-acetyl-guanosine.
-
-
Phosphitylation:
-
Co-evaporate the 5'-O-DMT protected nucleoside with anhydrous DCM.
-
Dissolve the dried compound in anhydrous DCM under an inert atmosphere.
-
Add DIPEA (2.0 equivalents).
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.
-
Protocol 3: Automated Solid-Phase RNA Synthesis
This protocol is adapted from standard phosphoramidite chemistry and the work of Xu et al. on acetylated RNA synthesis.[1][2]
Materials:
-
Synthesizer-ready phosphoramidites (A, C, U, and the custom-synthesized G phosphoramidite) dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT)).
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).
-
Oxidizing solution (iodine in THF/water/pyridine).
-
Deblocking solution (3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM).
-
Solid support (e.g., CPG with the initial nucleoside).
Automated Synthesizer Cycle:
| Step | Reagent/Solvent | Time |
| 1. Deblocking (Detritylation) | 3% TCA or DCA in DCM | 60-90 sec |
| 2. Washing | Acetonitrile | 45 sec |
| 3. Coupling | Phosphoramidite + Activator | 5-15 min |
| 4. Washing | Acetonitrile | 45 sec |
| 5. Capping | Capping A + Capping B | 30 sec |
| 6. Washing | Acetonitrile | 45 sec |
| 7. Oxidation | Iodine solution | 45 sec |
| 8. Washing | Acetonitrile | 60 sec |
Note on Coupling Time: A longer coupling time (5-15 minutes) is recommended to compensate for the potential steric hindrance of the 2',3'-di-O-acetyl groups.[2] The optimal time should be determined empirically.
Protocol 4: Cleavage and Deprotection
Materials:
-
Concentrated ammonium hydroxide/ethanol (3:1, v/v) OR
-
Aqueous methylamine (40%)
-
DMSO
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Triethylamine (TEA)
Procedure for Full Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of concentrated ammonium hydroxide and ethanol (3:1, v/v).
-
Incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the isobutyryl, acetyl, and cyanoethyl protecting groups.[3]
-
Alternatively, for faster deprotection, use 40% aqueous methylamine at 65°C for 10-15 minutes.[4]
-
After incubation, cool the vial and transfer the supernatant to a new tube.
-
Wash the support with water/ethanol (1:1) and combine the supernatants.
-
Evaporate the solution to dryness in a vacuum concentrator.
Note on 2'-OH Silyl Group Removal (if used): If a standard RNA synthesis strategy with 2'-O-TBDMS protection is used for other bases, a separate fluoride deprotection step is required after the base and phosphate deprotection.
-
Resuspend the dried oligonucleotide in anhydrous DMSO.
-
Add TEA and then TEA·3HF.
-
Heat at 65°C for 2.5 hours.[4]
-
Quench the reaction and desalt the RNA.
Data Presentation
Table 1: Coupling Efficiencies
| Phosphoramidite | Activator | Coupling Time (min) | Average Stepwise Yield (%) |
| Standard RNA Phosphoramidites | ETT | 6-10 | >98% |
| 2'/3'-O-acetylated Phosphoramidites | BTT | 15-20 | ~98-99%[2] |
Note: Coupling efficiencies are sequence-dependent and should be monitored during synthesis via trityl cation assay.
Table 2: Deprotection Conditions and Times
| Protecting Group | Reagent | Temperature (°C) | Time | Reference |
| N-Isobutyryl (Guanine) | Conc. NH4OH/EtOH (3:1) | 55 | 8-12 h | [3] |
| N-Isobutyryl (Guanine) | Aq. Methylamine (40%) | 65 | 10-15 min | [4] |
| 2',3'-O-acetyl | Conc. NH4OH/EtOH (3:1) | 55 | Concomitant with N-isobutyryl deprotection | Inferred |
| 2',3'-O-acetyl | Aq. Methylamine (40%) | 65 | Concomitant with N-isobutyryl deprotection | Inferred |
| Cyanoethyl (phosphate) | Conc. NH4OH/EtOH (3:1) | 55 | < 1 h | [5] |
Visualizations
Caption: Workflow for solid-phase RNA synthesis using N-Isobutyryl-2',3'-di-O-acetyl-guanosine.
Caption: Simplified diagram of the RNA interference (RNAi) signaling pathway.
References
- 1. Solid-phase synthesis and hybrization behavior of partially 2'/3'-O-acetylated RNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis and Hybrization Behavior of Partially 2′/3′-O-Acetylated RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deacylation of 2-N-isobutyryl- and 2-N-isobutyryl-6-O-methyl-2′-deoxyguanosine in the condensed and gas phase. A kinetic investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. glenresearch.com [glenresearch.com]
- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Isobutyryl-2',3'-acetyl-guanosine in Automated DNA/RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the utilization of N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite in automated solid-phase synthesis of DNA and RNA oligonucleotides. This document outlines the chemical properties, synthesis cycle parameters, deprotection procedures, and potential applications of this modified nucleoside.
Introduction
N-Isobutyryl-2',3'-acetyl-guanosine is a chemically modified nucleoside phosphoramidite designed for use in automated oligonucleotide synthesizers. The isobutyryl group serves as a protecting moiety for the exocyclic amine of the guanine base, preventing unwanted side reactions during the phosphoramidite coupling steps. The 2',3'-diacetyl groups protect the hydroxyl functions of the ribose sugar in RNA synthesis. The use of these protecting groups requires specific conditions for their removal post-synthesis to ensure the integrity and purity of the final oligonucleotide product.
Chemical Properties
| Property | Value |
| Chemical Name | N-Isobutyryl-2',3'-O-diacetyl-guanosine-5'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| Molecular Formula | C_27H_{42}N_7O_8P[1] |
| Molecular Weight | 623.65 g/mol [1] |
| Structure | Guanosine with an isobutyryl group on the N2 position of the guanine base, acetyl groups on the 2' and 3' positions of the ribose sugar, and a cyanoethyl phosphoramidite moiety on the 5' position. |
| Purity | ≥ 98% by HPLC |
| Appearance | White crystalline powder |
| Solubility | Soluble in methanol |
Automated Oligonucleotide Synthesis Protocol
The synthesis of oligonucleotides using N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. This cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Reagents and Materials
-
N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, T/U)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Capping solution (e.g., Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)
-
Anhydrous Acetonitrile
Synthesis Cycle
The following diagram illustrates the standard automated phosphoramidite synthesis cycle.
Caption: Standard automated phosphoramidite synthesis cycle.
Experimental Protocol for Automated Synthesis:
-
Preparation: Dissolve the N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Install the reagent bottles on the synthesizer.
-
Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) group of the nucleotide attached to the solid support is removed by treatment with an acidic solution (e.g., 3% TCA in DCM) to free the 5'-hydroxyl group for the next coupling reaction.[]
-
Coupling: The N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite is activated by an activator (e.g., tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture to prevent the formation of deletion mutants in subsequent cycles.[]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent like iodine.[]
-
Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
Deprotection of the Synthesized Oligonucleotide
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups (N-isobutyryl, 2',3'-diacetyl, and cyanoethyl phosphate protecting groups) must be removed. This is a critical step that requires a specific sequence of reagents to ensure the integrity of the final product.
Deprotection Reagents
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Aqueous Lithium Hydroxide and Triethylamine in Methanol[4]
-
t-butylamine/methanol/water (1:1:2 v/v)[5]
-
80% Acetic Acid (for MMT group removal in specific contexts, indicating lability of acetyl groups to acid)[]
Deprotection Protocol
A multi-step deprotection is typically required. The exact conditions can vary based on the presence of other sensitive modifications on the oligonucleotide.
Step 1: Cleavage from Solid Support and Removal of Cyanoethyl and N-Isobutyryl Groups
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add a solution of ammonium hydroxide/methylamine (AMA).
-
Incubate at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N-isobutyryl group from the guanine bases.[6]
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
Step 2: Removal of 2',3'-Diacetyl Groups
The acetyl groups on the 2' and 3' positions are more labile than the N-isobutyryl group and are typically removed under milder basic or specific acidic conditions. In the context of the overall deprotection, they are generally removed during the cleavage and base deprotection step with AMA or similar amine-based reagents.
A generalized workflow for oligonucleotide synthesis and deprotection is presented below.
Caption: General workflow from synthesis to purified oligonucleotide.
Data Presentation
The efficiency of oligonucleotide synthesis is typically measured by the coupling efficiency at each step. While specific data for N-Isobutyryl-2',3'-acetyl-guanosine is not extensively published, the performance is expected to be comparable to other standard phosphoramidites under optimized conditions.
| Parameter | Typical Value Range | Factors Influencing |
| Coupling Efficiency | >98% | Purity of phosphoramidite, activator used, coupling time, moisture content |
| Final Purity (pre-purification) | Dependent on length and sequence | Coupling efficiency, efficiency of capping and deprotection |
| Deprotection Time (N-isobutyryl) | 10-15 min with AMA at 65°C | Reagent, Temperature |
| Deprotection Time (2',3'-diacetyl) | Concomitant with base deprotection | Reagent, Temperature |
Applications
Modified oligonucleotides synthesized using N-Isobutyryl-2',3'-acetyl-guanosine can be utilized in various research and therapeutic applications where precise control over the chemical structure of RNA is required. The 2',3'-diacetyl protection scheme is particularly relevant for the synthesis of RNA molecules.
Potential applications include:
-
Synthesis of RNA probes for in situ hybridization: Labeled RNA probes are used to detect specific mRNA sequences within cells and tissues.
-
Preparation of siRNA and miRNA: These small RNA molecules are crucial for gene silencing and regulation studies.
-
Construction of ribozymes and aptamers: These are functional RNA molecules with catalytic or binding properties.
-
Development of RNA-based therapeutics: Modified oligonucleotides can be designed to have improved stability and therapeutic efficacy.
The following diagram illustrates a logical workflow for the use of a synthesized RNA probe in a cellular context.
Caption: Workflow for the application of a synthesized RNA probe.
Conclusion
N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite is a valuable reagent for the automated synthesis of RNA oligonucleotides. Its use requires careful consideration of the deprotection conditions to ensure the complete removal of all protecting groups. The protocols outlined in these application notes provide a framework for the successful synthesis and purification of high-quality RNA molecules for a variety of research and therapeutic applications. It is recommended to optimize coupling and deprotection times for specific sequences and synthesizer platforms to achieve the best results.
References
Application of N-Isobutyryl-2',3'-acetyl-guanosine in siRNA Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Isobutyryl-2',3'-acetyl-guanosine in the chemical synthesis of small interfering RNA (siRNA). The methodologies outlined are based on standard phosphoramidite chemistry, adapted for the specific protecting groups of this guanosine derivative.
Introduction
N-Isobutyryl-2',3'-acetyl-guanosine is a protected nucleoside derivative designed for oligonucleotide synthesis. In the context of siRNA production, the choice of protecting groups is critical for achieving high coupling efficiencies, ensuring stability during synthesis, and enabling clean deprotection to yield a functional final product. The N-isobutyryl group protects the exocyclic amine of guanine, while the 2'- and 3'-acetyl groups protect the ribose hydroxyls. This combination offers specific advantages and requires tailored deprotection steps compared to more common protecting group strategies like TBDMS or TOM.
The isobutyryl group on the guanine base is known for its relative stability during the synthesis cycles and can be removed under standard ammoniacal conditions. The acetyl groups on the 2' and 3' positions are labile and can be removed under milder basic conditions, which can be advantageous in the synthesis of sensitive or modified oligonucleotides.
Application Notes
The primary application of N-Isobutyryl-2',3'-acetyl-guanosine is as a monomeric building block in the solid-phase synthesis of RNA, particularly for siRNA. Its utility stems from the specific chemical properties of its protecting groups:
-
N-Isobutyryl (iBu) Protection: This group provides robust protection for the N2 position of guanine during the phosphoramidite coupling cycles. While it is more labile than the benzoyl group used for adenine and cytosine, it is sufficiently stable for routine synthesis. Its removal is typically achieved with aqueous ammonia.
-
2',3'-Acetyl Protection: The use of acetyl groups for the 2' and 3' hydroxyls is a less common strategy in mainstream siRNA synthesis, which often employs bulky silyl ethers (like TBDMS) or other acetal-based protecting groups. Acetyl groups are more susceptible to cleavage under basic conditions, which necessitates careful optimization of the synthesis and deprotection conditions to prevent premature removal and subsequent side reactions. However, their lability can be leveraged for rapid deprotection protocols.
Key Considerations:
-
Compatibility: Ensure compatibility of the deprotection conditions for the N-isobutyryl and acetyl groups with other protecting groups used for the A, C, and U phosphoramidites, as well as any modifications or linkers present in the siRNA sequence.
-
Deprotection Kinetics: The rate of removal of the N-isobutyryl group from guanine is often the rate-limiting step in the base deprotection of oligonucleotides[1][2].
-
Phosphoramidite Generation: N-Isobutyryl-2',3'-acetyl-guanosine must first be converted into a phosphoramidite derivative, typically by reacting the 5'-hydroxyl group with a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to be used in an automated synthesizer.
Quantitative Data Summary
While specific performance data for N-Isobutyryl-2',3'-acetyl-guanosine in siRNA synthesis is not extensively published, the following table provides expected performance metrics based on standard phosphoramidite chemistry. These values are for illustrative purposes and may vary based on the specific synthesizer, reagents, and sequences.
| Parameter | Expected Value | Notes |
| Average Coupling Efficiency | >98% | Dependent on phosphoramidite quality, activator, and coupling time. |
| Overall Synthesis Yield (Crude) | 50 - 70% | For a 21-mer siRNA strand, based on the coupling efficiency. |
| Purity of Crude Oligonucleotide | 60 - 80% | Major impurities include n-1 and n+1 shortmers and failure sequences. |
| Final Purity (Post-Purification) | >95% | Following HPLC or other chromatographic purification. |
Experimental Protocols
The following protocols describe the key stages of siRNA synthesis utilizing a guanosine phosphoramidite derived from N-Isobutyryl-2',3'-acetyl-guanosine.
Protocol 1: Solid-Phase siRNA Synthesis
This protocol outlines the automated solid-phase synthesis cycle.
-
Preparation:
-
Synthesize the 5'-O-DMT-N-Isobutyryl-2',3'-acetyl-guanosine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite from the parent nucleoside.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the recommended concentration for the synthesizer (e.g., 0.1 M).
-
Install the phosphoramidite on an automated DNA/RNA synthesizer.
-
Use a solid support pre-loaded with the first nucleoside of the siRNA sequence.
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of deprotection, coupling, capping, and oxidation.
-
Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.
-
-
Completion: After the final coupling cycle, the oligonucleotide remains attached to the solid support with all protecting groups intact.
Protocol 2: Cleavage and Deprotection
This protocol involves cleaving the siRNA from the solid support and removing the protecting groups.
-
Cleavage from Support and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of concentrated ammonium hydroxide and ethanol (3:1 v/v).
-
Incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups, including the N-isobutyryl group from guanine.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-/3'-Acetyl Group Removal:
-
The ammoniacal treatment for base deprotection is typically sufficient to also cleave the 2' and 3' acetyl groups. However, to ensure complete removal, a subsequent milder basic treatment can be applied if needed, though often it is not necessary. For instance, a brief treatment with aqueous ammonia at room temperature can be performed.
-
-
Desalting:
-
Redissolve the dried oligonucleotide in sterile, RNase-free water.
-
Desalt the oligonucleotide using a method such as ethanol precipitation or a desalting column to remove residual deprotection reagents.
-
Protocol 3: Purification of the Synthesized siRNA
Purification is essential to remove truncated sequences and other impurities.
-
Analysis of Crude Product:
-
Analyze a small aliquot of the crude, deprotected oligonucleotide by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to assess the synthesis quality.
-
-
Purification:
-
Purify the oligonucleotide using a suitable method. For siRNA, reversed-phase HPLC (RP-HPLC) or ion-exchange HPLC (IEX-HPLC) are common.
-
Collect the fractions corresponding to the full-length product.
-
-
Final Processing:
-
Combine the purified fractions and desalt as described previously.
-
Quantify the purified siRNA by UV absorbance at 260 nm.
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC or PAGE.
-
Visualizations
Diagram 1: siRNA Synthesis Workflow
Caption: Automated solid-phase synthesis workflow for siRNA.
Diagram 2: Protecting Group Strategy for Guanosine
Caption: Protecting groups for the guanosine phosphoramidite building block.
Disclaimer: The protocols provided are generalized and should be optimized for specific laboratory conditions, equipment, and siRNA sequences. The use of N-Isobutyryl-2',3'-acetyl-guanosine requires careful handling and adherence to standard safety procedures for chemical synthesis.
References
Application Notes and Protocols for the Synthesis of Antisense Oligonucleotides Using N-Isobutyryl Guanosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. Their therapeutic potential has driven the development of robust and efficient chemical synthesis methods. The solid-phase phosphoramidite method is the gold standard for ASO synthesis, enabling the precise, automated assembly of oligonucleotides.
A critical aspect of this methodology is the use of protecting groups to prevent unwanted side reactions during synthesis. For the guanine nucleobase, the N2-isobutyryl group is a commonly employed protecting group due to its stability during the synthesis cycle and its efficient removal during the final deprotection step. While various protected nucleoside derivatives can be synthesized, the standard phosphoramidite chemistry for oligonucleotide synthesis utilizes a 5'-O-dimethoxytrityl (DMT), N-isobutyryl-2'-deoxyguanosine-3'-O-(N,N-diisopropyl) phosphoramidite. The use of a compound with 2' and 3' acetyl groups, such as N-Isobutyryl-2', 3'-acetyl-guanosine, is not typical for the phosphoramidite-based solid-phase synthesis of antisense oligonucleotides, as a free 3'-hydroxyl group is required for chain elongation.
This document provides detailed application notes and protocols for the standard solid-phase synthesis of antisense oligonucleotides, with a focus on the incorporation of N-isobutyryl guanosine.
The Solid-Phase Phosphoramidite Synthesis Cycle
The synthesis of antisense oligonucleotides is a cyclical process involving four main steps for each nucleotide addition: deblocking, coupling, capping, and oxidation. This cycle is repeated until the desired oligonucleotide sequence is assembled on a solid support.
Diagram of the Solid-Phase Synthesis Workflow
Application Notes and Protocols: N-Isobutyryl-2',3'-acetyl-guanosine for mRNA Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isobutyryl-2',3'-acetyl-guanosine is a chemically modified nucleoside that serves as a crucial building block in the synthesis of RNA oligonucleotides and mRNA cap analogs. Its protecting groups—isobutyryl for the exocyclic amine of the guanine base and acetyl for the 2' and 3' hydroxyls of the ribose—are essential for preventing unwanted side reactions during chemical synthesis. This document provides detailed application notes on the utility of N-Isobutyryl-2',3'-acetyl-guanosine in the context of mRNA production, focusing on its role in solid-phase RNA synthesis and as a precursor for the chemical synthesis of mRNA cap analogs. Detailed protocols for the conversion of this protected nucleoside to its active phosphoramidite form, its use in solid-phase RNA synthesis, and a representative protocol for cap analog synthesis are provided.
Introduction: The Role of Protected Nucleosides in RNA Synthesis
The production of synthetic mRNA for therapeutic and research applications relies on the precise chemical assembly of ribonucleotides. Unlike enzymatic synthesis (in vitro transcription), chemical synthesis, particularly solid-phase synthesis, allows for the site-specific incorporation of modified bases and the construction of custom RNA sequences. However, the reactive nature of the functional groups on the nucleobases and the ribose sugar necessitates the use of protecting groups.
N-Isobutyryl-2',3'-acetyl-guanosine is a protected form of guanosine where:
-
The N-isobutyryl group shields the exocyclic amine (N2) of the guanine base, preventing it from interfering with the phosphoramidite coupling chemistry during chain elongation.
-
The 2',3'-acetyl groups protect the hydroxyls on the ribose sugar. In the context of solid-phase synthesis using phosphoramidite chemistry, the 2'-hydroxyl is the most critical to protect to prevent chain cleavage and isomerization. While acetyl groups can serve this purpose, more sterically hindering groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM) are more commonly used in modern RNA synthesis protocols due to their stability and selective removal.
This protected nucleoside is not directly used in the enzymatic in vitro transcription (IVT) reaction for large-scale mRNA production. Instead, it is a precursor for two key chemical synthesis processes that generate essential components for mRNA production:
-
Solid-Phase Synthesis of RNA Oligonucleotides: N-Isobutyryl-2',3'-acetyl-guanosine can be converted into a phosphoramidite building block for use in an automated RNA synthesizer.
-
Chemical Synthesis of mRNA Cap Analogs: Protected guanosine derivatives are foundational starting materials for the multi-step chemical synthesis of cap analogs like m7GpppG, which are then used in IVT to produce capped mRNA.
Data Presentation: Performance of Protected Guanosine Analogs
The choice of protecting group for the nucleobase can influence the efficiency of solid-phase RNA synthesis. The following tables summarize representative data on coupling efficiencies and deprotection conditions for commonly used protecting groups for guanosine.
Table 1: Representative Coupling Efficiencies of Guanosine Phosphoramidites with Various N2-Protecting Groups
| N2-Protecting Group | Typical Coupling Efficiency (%) | Coupling Time | Activator | Reference |
| Isobutyryl (iBu) | >98% | 5 - 15 min | DCI or BTT | [Generic data from synthesis handbooks] |
| Acetyl (Ac) | >98% | 5 - 15 min | DCI or BTT | [Generic data from synthesis handbooks] |
| Phenoxyacetyl (Pac) | >98% | 5 - 15 min | DCI or BTT | [Generic data from synthesis handbooks] |
| Dimethylformamidine (dmf) | >98% | 5 - 15 min | DCI or BTT | [Generic data from synthesis handbooks] |
Note: Coupling efficiencies are highly dependent on the synthesizer, reagents, and the specific sequence being synthesized. The values presented are typical for standard RNA synthesis cycles.
Table 2: Deprotection Conditions for Common N2-Protecting Groups on Guanosine
| N2-Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Notes |
| Isobutyryl (iBu) | Concentrated Ammonia / Methylamine (AMA) | 65 | 15 - 30 min | Standard deprotection condition. |
| Acetyl (Ac) | Concentrated Ammonia / Methylamine (AMA) | 65 | 15 - 30 min | Faster deprotection than benzoyl. |
| Phenoxyacetyl (Pac) | Concentrated Ammonia / Methylamine (AMA) | Room Temp - 65 | 2 - 8 hours | Milder conditions can be used. |
| Dimethylformamidine (dmf) | Concentrated Ammonia / Methylamine (AMA) | 65 | 15 - 30 min | Labile protecting group. |
Experimental Protocols
Protocol 1: Conversion of N-Isobutyryl-2',3'-acetyl-guanosine to a Phosphoramidite
This protocol describes the phosphitylation of the protected nucleoside to generate the reactive phosphoramidite monomer required for solid-phase synthesis.
Materials:
-
N-Isobutyryl-2',3'-acetyl-guanosine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dry the N-Isobutyryl-2',3'-acetyl-guanosine under high vacuum for several hours.
-
Dissolve the dried protected nucleoside in anhydrous DCM.
-
Add DIPEA to the solution and cool to 0°C in an ice bath.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Collect and combine the product-containing fractions and evaporate the solvent to yield the phosphoramidite as a white foam.
-
Dry the final product under high vacuum and store under an inert argon atmosphere at -20°C.
Protocol 2: Solid-Phase Synthesis of an RNA Oligonucleotide
This protocol outlines a single cycle of solid-phase RNA synthesis on an automated synthesizer using the prepared guanosine phosphoramidite.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
N-isobutyryl guanosine phosphoramidite solution (in anhydrous acetonitrile).
-
Standard RNA phosphoramidites (A, C, U) with appropriate protecting groups.
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) in acetonitrile).
-
Capping solution A (Acetic anhydride in THF/Lutidine) and B (N-Methylimidazole in THF).
-
Oxidizer solution (Iodine in THF/Water/Pyridine).
-
Deblocking solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM).
-
Anhydrous acetonitrile (for washing).
Procedure (One Synthesis Cycle):
-
Deblocking: The 5'-DMTr protecting group from the nucleoside on the solid support is removed by flushing the column with the deblocking solution. The column is then washed extensively with anhydrous acetonitrile.
-
Coupling: The N-isobutyryl guanosine phosphoramidite solution and the activator solution are simultaneously delivered to the column. The coupling reaction proceeds for a set time (typically 5-15 minutes).
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treating the support with capping solutions A and B. This prevents the formation of deletion mutations in the final product.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by flushing the column with the oxidizer solution. The column is then washed with anhydrous acetonitrile.
This cycle is repeated for each subsequent nucleotide in the desired RNA sequence.
Protocol 3: Post-Synthesis Deprotection and Cleavage
Materials:
-
CPG support with synthesized RNA.
-
Ammonia/methylamine (AMA) solution (1:1 mixture of 40% aqueous methylamine and 28% aqueous ammonium hydroxide).
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.
Procedure:
-
Cleavage and Base Deprotection: Transfer the CPG support to a pressure-tight vial. Add the AMA solution and heat at 65°C for 15-30 minutes. This cleaves the RNA from the support and removes the protecting groups from the nucleobases (including N-isobutyryl) and the phosphate backbone.
-
2'-OH Deprotection: After cooling, transfer the supernatant containing the RNA to a new tube and evaporate to dryness. Resuspend the pellet in the TEA·3HF/NMP solution and heat at 65°C for 1.5-2.5 hours to remove the 2'-TBDMS or other silyl protecting groups. (Note: This step would be modified for the removal of 2'-acetyl groups, typically with milder basic conditions).
-
Purification: The fully deprotected RNA is then purified, typically by HPLC or PAGE.
Protocol 4: Chemical Synthesis of a GpppG Cap Analog Precursor
This is a representative protocol for the synthesis of a GpppG dinucleotide, a precursor to the m7GpppG cap analog, starting from a protected guanosine derivative.
Materials:
-
Protected Guanosine 5'-monophosphate (e.g., N-isobutyryl protected).
-
Guanosine 5'-diphosphate (GDP).
-
Diphenyl phosphochloridate or similar activating agent.
-
Anhydrous pyridine.
-
Anhydrous DMF.
-
Zinc Chloride (ZnCl2).
Procedure:
-
Activation of Guanosine 5'-monophosphate: The protected guanosine 5'-monophosphate is activated, for instance, by converting it to a phosphorimidazolide derivative.
-
Coupling Reaction: The activated guanosine monophosphate is reacted with GDP in the presence of a catalyst like ZnCl2 in an anhydrous solvent such as DMF.
-
Deprotection: The protecting groups (e.g., N-isobutyryl) are removed under appropriate basic conditions.
-
Purification: The resulting GpppG dinucleotide is purified by ion-exchange chromatography.
-
Methylation (for m7GpppG): The GpppG is subsequently methylated at the N7 position of the terminal guanosine using a methylating agent like methyl iodide to yield m7GpppG.
Conclusion
N-Isobutyryl-2',3'-acetyl-guanosine is a valuable reagent for the chemical synthesis of RNA and its components, rather than a direct ingredient in enzymatic mRNA production. Its protecting groups enable the precise and controlled assembly of RNA oligonucleotides via solid-phase synthesis and serve as a critical starting point for the chemical synthesis of mRNA cap analogs. The protocols and data provided herein offer a guide for researchers and professionals in drug development to effectively utilize this compound in the production of high-quality RNA molecules for a range of applications, from basic research to therapeutic development. The choice of protecting group strategy is a critical parameter that impacts overall yield and purity, and the use of N-isobutyryl offers a robust and widely used option for guanosine protection.
Application Notes and Protocols for the Deprotection of Oligonucleotides with N-isobutyryl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostic applications. A critical step in this process is the removal of protecting groups from the exocyclic amines of the nucleobases following solid-phase synthesis. The N-isobutyryl (iBu) group is a standard protecting group for deoxyguanosine (dG) due to its stability during the synthesis cycles. However, its removal requires specific deprotection conditions to ensure the integrity and purity of the final oligonucleotide product.
This document provides detailed application notes and protocols for the deprotection of oligonucleotides containing N-isobutyryl-protected nucleobases. It covers standard, rapid, and mild deprotection strategies, offering researchers the flexibility to choose a method best suited for their specific oligonucleotide sequence, modifications, and downstream applications.
Data Presentation: Comparison of Deprotection Protocols
The selection of a deprotection strategy often involves a trade-off between speed and the sensitivity of the oligonucleotide to harsh chemical conditions. The following tables summarize quantitative data for various deprotection protocols for oligonucleotides containing N-isobutyryl-dG (dGibu).
Table 1: Deprotection Times with Concentrated Ammonium Hydroxide
| Protecting Group | Temperature | Time |
| iBu-dG | Room Temperature | 36 hours |
| iBu-dG | 55 °C | 16 hours[1] |
| iBu-dG | 65 °C | 8 hours |
| dmf-dG, Ac-dG | Room Temperature | 16 hours |
| dmf-dG, Ac-dG | 55 °C | 4 hours |
| dmf-dG, Ac-dG | 65 °C | 2 hours |
| iPr-Pac-dG | Room Temperature | 2 hours |
| iPr-Pac-dG | 55 °C | 0.5 hours |
Data sourced from Glen Research Deprotection Guide.[1]
Table 2: UltraFast Deprotection with AMA (Ammonium Hydroxide/Methylamine)
| Protecting Group | Temperature | Time |
| iBu-dG, dmf-dG or Ac-dG | Room Temperature | 120 minutes |
| iBu-dG, dmf-dG or Ac-dG | 37 °C | 30 minutes |
| iBu-dG, dmf-dG or Ac-dG | 55 °C | 10 minutes[1] |
| iBu-dG, dmf-dG or Ac-dG | 65 °C | 5 minutes[1][2] |
Note: The UltraFAST system requires the use of acetyl (Ac) protected dC to prevent base modification.[1][2]
Table 3: Alternative and Mild Deprotection Conditions
| Reagent | Conditions | Notes |
| 0.5 M LiOH and 3.5 M Et3N in Methanol | 75 °C for 40-60 minutes | Ammonia-free method.[3][4] |
| t-Butylamine/water (1:3 v/v) | 60 °C for 6 hours | Sufficient for A, C, and dmf-dG.[1] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature for 4 hours | For UltraMILD monomers (Pac-dA, Ac-dC, iPr-Pac-dG).[1] |
| Concentrated Ammonium Hydroxide | 170 °C for 5 minutes (Microwave) | Rapid deprotection for standard protecting groups.[4] |
Experimental Protocols
The following are detailed protocols for the most common deprotection methods for oligonucleotides containing N-isobutyryl-dG.
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This is the most traditional method for deprotection. While reliable, it is also the most time-consuming.
Materials:
-
Oligonucleotide synthesized on Controlled Pore Glass (CPG) support in a synthesis column or vial.
-
Concentrated ammonium hydroxide (28-33% NH₃ in water).
-
Heating block or oven set to 55 °C.
-
Screw-cap vials.
-
SpeedVac or similar vacuum concentrator.
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the CPG is fully submerged.
-
Securely cap the vial.
-
Place the vial in a heating block or oven at 55 °C for 8-15 hours to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups.[5]
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG behind.
-
Evaporate the ammonium hydroxide solution to dryness using a SpeedVac.
-
The dried oligonucleotide pellet is now ready for downstream applications such as purification or analysis.
Protocol 2: UltraFast Deprotection with AMA Reagent
This method significantly reduces the deprotection time but requires the use of acetyl-protected dC (Ac-dC) to avoid transamination side reactions.[6]
Materials:
-
Oligonucleotide synthesized on CPG support (with Ac-dC).
-
AMA reagent: a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-33%) and aqueous methylamine (40%).[1][2]
-
Heating block or water bath set to 65 °C.
-
Screw-cap vials.
-
SpeedVac.
Procedure:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA reagent to the vial.
-
Securely cap the vial.
-
For cleavage from the support, let the vial stand at room temperature for 5 minutes.[1][2]
-
For deprotection of the nucleobases, place the vial in a heating block or water bath at 65 °C for 5-10 minutes.[6][7]
-
Cool the vial to room temperature.
-
Transfer the AMA solution containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Evaporate the solution to dryness using a SpeedVac.
-
The oligonucleotide is ready for further processing.
Protocol 3: Mild Deprotection with Potassium Carbonate in Methanol
This protocol is designed for oligonucleotides containing sensitive modifications that cannot withstand the harsh conditions of ammonium hydroxide or AMA. It requires the use of UltraMILD protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
Materials:
-
Oligonucleotide synthesized on CPG support with UltraMILD protecting groups.
-
0.05 M potassium carbonate (K₂CO₃) in methanol.
-
Room temperature shaker or rotator.
-
Microcentrifuge tubes.
-
SpeedVac.
Procedure:
-
Transfer the CPG support to a suitable vial.
-
Add 1-2 mL of 0.05 M potassium carbonate in methanol.
-
Agitate the vial at room temperature for 4 hours.[1]
-
After the incubation, pellet the CPG by centrifugation.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to dryness using a SpeedVac.
-
The resulting oligonucleotide is ready for purification or use.
Visualizations
The following diagrams illustrate the general workflow for oligonucleotide deprotection and the chemical logic behind the removal of the N-isobutyryl group.
Caption: General workflow for oligonucleotide deprotection and purification.
Caption: Simplified mechanism of N-isobutyryl group removal from deoxyguanosine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
Application Note: Optimizing the Coupling Efficiency of N-Isobutyryl-2',3'-acetyl-guanosine Phosphoramidite in RNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite is a crucial building block in the chemical synthesis of RNA oligonucleotides. As with all phosphoramidites, its performance is critically evaluated by its coupling efficiency—the percentage of growing oligonucleotide chains that successfully incorporate the monomer in a single synthesis cycle. High coupling efficiency is paramount, as even minor inefficiencies compound over the synthesis of a long RNA strand, leading to a significant decrease in the yield of the desired full-length product and an increase in difficult-to-remove, truncated sequences[1][2]. This document provides a detailed overview of the factors influencing the coupling efficiency of this guanosine phosphoramidite, quantitative data for context, and a comprehensive protocol for its use in automated solid-phase RNA synthesis.
Factors Influencing Coupling Efficiency
The success of the coupling step in phosphoramidite chemistry is dependent on a multitude of factors, ranging from reagent quality to the specific synthesis conditions. The bulky protecting groups on the ribose, such as the 2'-acetyl group, can introduce steric hindrance that makes RNA synthesis inherently less efficient than DNA synthesis[3][4].
Data Presentation: Key Parameters Affecting Coupling Efficiency
The following table summarizes the critical factors that must be controlled to achieve optimal coupling efficiency.
| Factor | Impact on Coupling Efficiency | Recommendations & Considerations |
| Moisture Content | Critically reduces efficiency by reacting with the activated phosphoramidite and degrading the monomer over time[5]. | Use anhydrous acetonitrile (<15 ppm water) for all reagents. Store phosphoramidites under an inert, dry atmosphere (e.g., argon)[5]. |
| Activator | The choice and concentration of the activator (e.g., ETT, DCI) are crucial for the rapid and complete conversion of the phosphoramidite to its reactive intermediate state[]. | A 0.25M solution of Ethylthiotetrazole (ETT) is commonly used for RNA synthesis. A coupling time of up to 6 minutes is often required[4]. |
| Phosphoramidite Quality | Purity is essential. The presence of oxidized phosphoramidites or other impurities significantly lowers coupling success[1]. | Use fresh, high-quality phosphoramidites. Dissolve just prior to use while maintaining an anhydrous atmosphere[5]. |
| Steric Hindrance | The N-isobutyryl and 2'-acetyl protecting groups, while necessary, create steric bulk that can impede the coupling reaction[4][]. | Longer coupling times (compared to DNA synthesis) are necessary to overcome this hindrance and drive the reaction to completion[3]. |
| Solid Support | The porosity and loading capacity of the solid support (e.g., CPG, polystyrene) can limit reagent access to the growing oligonucleotide chain, especially for longer sequences[5]. | For oligonucleotides >100 nucleotides, a support with larger pores (e.g., 2000 Å) is recommended to prevent clogging and a drop in efficiency[5]. |
| Temperature | Higher temperatures increase reaction rates but can also accelerate side reactions like depurination[]. | Synthesis is typically performed at room temperature. Maintain consistent temperature control for reproducible results. |
| Sequence Context | GC-rich sequences or those with potential for secondary structure formation can block the 5'-hydroxyl group, reducing accessibility for coupling[][]. | For problematic sequences, consider using modified phosphoramidites or optimizing synthesis conditions further. |
Data Presentation: Impact of Coupling Efficiency on Theoretical Yield
This table illustrates how small changes in average coupling efficiency dramatically affect the theoretical maximum yield of the full-length oligonucleotide product, particularly as the length of the RNA strand increases[2].
| Oligonucleotide Length | 99.5% Avg. Coupling Efficiency | 99.0% Avg. Coupling Efficiency | 98.5% Avg. Coupling Efficiency |
| 20-mer | 90.5% | 81.8% | 73.9% |
| 50-mer | 77.8% | 60.5% | 47.0% |
| 75-mer | 68.6% | 47.1% | 33.7% |
| 100-mer | 60.6% | 36.6% | 24.0% |
| 120-mer | 54.8% | 29.9% | 17.0% |
Yield is calculated as (Efficiency)^n, where n is the number of coupling steps.
Experimental Protocols
The following is a generalized protocol for the use of N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite in automated solid-phase RNA synthesis. Specific parameters may need to be optimized based on the synthesizer, sequence, and scale.
1. Reagent Preparation
-
Phosphoramidite Solution:
-
Allow the N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert argon atmosphere, dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the vial on the synthesizer. For best results, use freshly prepared solutions.
-
-
Activator Solution: Prepare a 0.25 M solution of ETT in anhydrous acetonitrile.
-
Capping Solutions:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole/THF.
-
Note: For RNA synthesis, some protocols recommend using tert-butylphenoxyacetic anhydride to prevent acyl exchange on the base protecting groups[3].
-
-
Oxidizer Solution: Prepare a 0.02 M solution of iodine in THF/Pyridine/Water[8].
-
Deblock Solution: Prepare a 3% solution of Dichloroacetic Acid (DCA) in dichloromethane or toluene.
2. Automated RNA Synthesis Cycle
The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle.
-
Step 1: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide by treating it with the deblock solution. This exposes the 5'-hydroxyl group for the next coupling reaction[2].
-
-
Step 2: Coupling
-
The N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite triester linkage[][8].
-
Recommended Coupling Time: 6 minutes to account for the steric hindrance of the 2'-protecting group[4].
-
-
Step 3: Capping
-
Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated by the capping solutions.
-
This prevents unreacted chains from participating in subsequent cycles, minimizing the formation of deletion mutants (n-1 sequences)[2].
-
-
Step 4: Oxidation
-
The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using the iodine solution[8]. This completes one full cycle of nucleotide addition.
-
3. Cleavage and Deprotection
-
After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of concentrated aqueous Ammonia/Ethanol (3:1 v/v) and heat at 55°C for 1 hour to remove the N-isobutyryl and cyanoethyl phosphate protecting groups[3].
-
Cool the mixture, filter to remove the support, and dry the resulting RNA solution.
4. 2'-Acetyl Group Removal
-
The 2'-acetyl protecting groups are typically removed using a fluoride-based reagent.
-
Re-dissolve the dried oligonucleotide pellet in a solution containing triethylamine trihydrofluoride (TEA·3HF) and heat at 65°C for 2.5 hours[4].
-
Quench the reaction with an appropriate buffer.
5. Purification
The crude RNA product should be purified to remove truncated sequences and other impurities. This is commonly achieved using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the standard phosphoramidite synthesis cycle, which is the core process for incorporating N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite.
Caption: Workflow of the four-step phosphoramidite cycle for RNA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols: Incorporating N-Isobutyryl-2',3'-diacetyl-guanosine for the Synthesis of Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleobases into oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development. These modifications are instrumental in enhancing the stability, binding affinity, and functional repertoire of RNA and DNA molecules. N-Isobutyryl-2',3'-diacetyl-guanosine is a specialized guanosine derivative designed for the strategic introduction of a guanine nucleobase with protected hydroxyl groups. The N-isobutyryl group serves as a labile protecting group for the exocyclic amine of guanine, while the 2'- and 3'-acetyl groups offer temporary protection of the ribose hydroxyls. This unique protection scheme necessitates an orthogonal synthesis and deprotection strategy to ensure the integrity of the final oligonucleotide product, particularly the retention of the acetyl groups if desired, or their selective removal.
These application notes provide a comprehensive guide to the incorporation of N-Isobutyryl-2',3'-diacetyl-guanosine into oligonucleotides using solid-phase phosphoramidite chemistry. Detailed protocols for the synthesis of the required phosphoramidite, its incorporation into an oligonucleotide chain, and subsequent deprotection strategies are outlined.
Applications in Research and Drug Development
The incorporation of N-Isobutyryl-2',3'-diacetyl-guanosine and similar modified nucleosides offers several advantages in the development of novel oligonucleotides for therapeutic and research applications:
-
Enhanced Nuclease Resistance: Modifications at the 2'-position of the ribose sugar, such as the retention of the 2'-acetyl group, can confer increased resistance to degradation by cellular nucleases, thereby prolonging the half-life of oligonucleotide-based drugs.
-
Modulation of Duplex Stability: The presence of acetyl groups on the ribose can influence the conformational properties of the sugar pucker, which in turn affects the stability of the resulting nucleic acid duplexes. This allows for the fine-tuning of binding affinities for specific applications.
-
Probing Nucleic Acid Structure and Function: The introduction of modified bases serves as a powerful tool for studying the structural and functional roles of specific nucleotides in complex biological processes, such as RNA catalysis and protein-RNA interactions.
-
Development of Novel Therapeutic Modalities: The unique properties conferred by these modifications can be harnessed to create novel antisense oligonucleotides, siRNAs, and aptamers with improved therapeutic profiles. The presence of the 2',3'-diacetyl groups could potentially disrupt or alter base-pairing interactions in a controlled manner, which can be exploited in the design of gene-silencing agents.[1]
Data Presentation
The following tables summarize key quantitative data relevant to the incorporation of modified nucleosides, including those with 2'-O-acetyl modifications. The values presented are typical ranges and may vary depending on the specific sequence, synthesis scale, and instrumentation.
Table 1: Coupling Efficiency of Modified Phosphoramidites
| Phosphoramidite Type | Activator | Coupling Time (s) | Typical Coupling Efficiency (%) |
| Standard DNA | DCI | 30 - 60 | 98.5 - 99.5 |
| Standard RNA (2'-O-TBDMS) | DCI | 180 - 360 | 97.0 - 99.0 |
| 2'-O-Methyl RNA | DCI | 120 - 240 | 98.0 - 99.5 |
| 2'-O-Acetyl RNA (estimated) | DCI/BTT | 300 - 600 | 95.0 - 98.0 |
Note: The coupling efficiency for 2'-O-acetylated phosphoramidites is estimated to be slightly lower than standard RNA monomers due to potential steric hindrance from the acetyl group. Longer coupling times are recommended to maximize efficiency.
Table 2: Deprotection Conditions and Half-lives of Protecting Groups
| Protecting Group | Reagent | Conditions | Typical Half-life (t½) |
| 5'-DMTr | 3% Trichloroacetic acid in Dichloromethane | Room Temperature | < 2 minutes |
| Cyanoethyl (phosphate) | 0.5 M DBU in Acetonitrile | Room Temperature | ~15 minutes |
| N-Isobutyryl (Guanine) | Aqueous Methylamine | Room Temperature | ~2 hours |
| N-Isobutyryl (Guanine) | Ethanolic Ammonia | 55°C | ~8 hours |
| 2'/3'-Acetyl (Ribose) | Aqueous Ammonia | Room Temperature | Minutes to Hours |
| 2'/3'-Acetyl (Ribose) | 0.05 M K2CO3 in Methanol | Room Temperature | ~4 hours |
| 2'-TBDMS | 1 M TBAF in THF | Room Temperature | ~12-16 hours |
Experimental Protocols
Protocol 1: Synthesis of N-Isobutyryl-2',3'-diacetyl-guanosine-5'-O-DMT-3'-O-phosphoramidite
This protocol describes the synthesis of the phosphoramidite building block required for solid-phase synthesis.
Materials:
-
N-Isobutyryl-guanosine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Diacetylation: Dissolve N-Isobutyryl-guanosine in anhydrous pyridine. Add acetic anhydride and stir at room temperature until the reaction is complete (monitor by TLC).
-
5'-O-DMT Protection: After workup to remove pyridine, dissolve the diacetylated guanosine in anhydrous pyridine and add DMT-Cl. Stir at room temperature until complete consumption of the starting material.
-
Phosphitylation: The purified 5'-O-DMT-N-isobutyryl-2',3'-diacetyl-guanosine is dissolved in anhydrous dichloromethane. Add DIPEA followed by 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir under an inert atmosphere until the reaction is complete.
-
Purification: Purify the resulting phosphoramidite by silica gel chromatography to yield the final product.
Protocol 2: Solid-Phase Synthesis of an Oligonucleotide Incorporating a 2',3'-diacetyl-guanosine Residue
This protocol outlines the automated solid-phase synthesis cycle using the custom phosphoramidite. An orthogonal protecting group strategy is crucial to preserve the acetyl groups. This often involves using base-labile nucleobase protecting groups (e.g., Pac for Adenine, Ac for Cytosine) and a cleavable linker that is stable to the mild base required for deprotection of these groups.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.
-
N-Isobutyryl-2',3'-diacetyl-guanosine-5'-O-DMT-3'-O-phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Standard DNA or RNA phosphoramidites (as required by the sequence)
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)
-
Capping solution A (Acetic anhydride/Lutidine/THF)
-
Capping solution B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in DCM)
Automated Synthesis Cycle:
-
Deblocking: Removal of the 5'-DMTr group from the solid support-bound nucleoside with the deblocking solution.
-
Coupling: The N-Isobutyryl-2',3'-diacetyl-guanosine phosphoramidite and activator are delivered to the synthesis column. A longer coupling time (e.g., 5-10 minutes) is recommended to ensure high coupling efficiency.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.
-
Repeat the cycle for each subsequent nucleotide in the sequence.
Protocol 3: Deprotection and Cleavage of the Acetylated Oligonucleotide
This protocol employs mild deprotection conditions to cleave the oligonucleotide from the solid support and remove the protecting groups while preserving the 2',3'-acetyl groups on the modified guanosine.
Materials:
-
0.5 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile
-
Photocleavable linker on the solid support (recommended for mildest cleavage) or a linker cleavable under non-nucleophilic basic conditions.
-
UV lamp (365 nm) for photocleavage
-
Triethylammonium acetate (TEAA) buffer
-
Size exclusion chromatography columns
Procedure:
-
Phosphate Deprotection: Treat the solid support with a solution of 0.5 M DBU in anhydrous acetonitrile for 15-30 minutes to remove the cyanoethyl protecting groups from the phosphate backbone.
-
Nucleobase Deprotection: If using base-labile protecting groups (e.g., Pac, Ac), continue the DBU treatment for an extended period (2-4 hours) to remove these groups.
-
Cleavage from Solid Support:
-
Photocleavage: If a photocleavable linker is used, suspend the solid support in a suitable buffer and irradiate with a UV lamp at 365 nm until cleavage is complete. This is the mildest method for cleavage.
-
Alternative Mild Cleavage: If a specific mild base-labile linker is used, follow the manufacturer's protocol for cleavage.
-
-
Purification: The crude oligonucleotide is purified by HPLC or other chromatographic methods to isolate the full-length product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of modified oligonucleotides.
Caption: The four-step automated solid-phase oligonucleotide synthesis cycle.
References
Application Notes and Protocols for the Purification of Oligonucleotides Synthesized with N-Isobutyryl-2',3'-acetyl-guanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The use of modified nucleosides, such as N-Isobutyryl-2',3'-acetyl-guanosine, enables the production of RNA and specialized nucleic acid analogs. Proper purification of these synthetic oligonucleotides is critical to remove failure sequences, residual protecting groups, and other impurities that can interfere with downstream applications. This document provides detailed application notes and protocols for the cleavage, deprotection, and purification of oligonucleotides synthesized using this modified guanosine phosphoramidite. The primary methods covered are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE), offering pathways to achieve the high levels of purity required for demanding applications.
Introduction
Solid-phase phosphoramidite chemistry is the standard method for automated oligonucleotide synthesis.[1] This process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support.[2] To prevent unwanted side reactions, reactive functional groups on the nucleobases and sugar moieties are protected. For guanosine, the exocyclic N2-amino group is commonly protected with an isobutyryl (iBu) group.[3][4] The use of 2',3'-acetyl groups on the ribose sugar is characteristic of RNA monomer synthesis, protecting the hydroxyl groups that would otherwise interfere with the 3'-to-5' chain elongation.[][6]
Following synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups (on the nucleobases, phosphate backbone, and sugar) must be removed. This deprotection step is often the rate-determining part of the overall process, particularly the removal of the robust N-isobutyryl group from guanine.[4] The final purification step then isolates the full-length product from truncated sequences (n-1 mers) and other synthesis byproducts.[7][8] The choice of purification method depends on the length of the oligonucleotide, the required purity, the scale of the synthesis, and the presence of any modifications.[8]
Overall Purification Workflow
The purification process for oligonucleotides synthesized with N-Isobutyryl-2',3'-acetyl-guanosine follows a multi-step workflow. It begins after the completion of automated solid-phase synthesis and culminates in a pure, full-length oligonucleotide ready for use.
Caption: General workflow for oligonucleotide purification.
Cleavage and Deprotection
This crucial first step liberates the oligonucleotide from the solid support and removes the various protecting groups. The N-isobutyryl group on guanosine and the 2',3'-acetyl groups on the ribose are base-labile and are removed during this process.
Key Protecting Groups to be Removed:
-
Support Linker: An ester bond connecting the 3' end of the oligo to the solid support (e.g., CPG).
-
Phosphate Protecting Groups: Typically cyanoethyl groups, removed by β-elimination under alkaline conditions.[9]
-
Base Protecting Groups: N-benzoyl (Bz) on Adenine and Cytosine, and N-isobutyryl (iBu) on Guanosine.[3]
-
Sugar Protecting Groups: 2',3'-acetyl groups on the modified guanosine.
The N-isobutyryl group is significantly more resistant to hydrolysis than the benzoyl groups on A and C.[4] Therefore, cleavage and deprotection often require heating in concentrated ammonium hydroxide.[3][4] The acetyl groups on the 2' and 3' positions are esters and are readily cleaved under these same basic conditions.
For sensitive oligonucleotides, alternative, milder deprotection reagents can be used, such as aqueous methylamine (AMA) or t-butylamine, which can significantly reduce deprotection times.[10][11]
Purification Methodologies
Following deprotection, the crude solution contains the full-length oligonucleotide, truncated sequences, and cleaved protecting groups. High-resolution purification is necessary to isolate the desired product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that provides high-purity oligonucleotides and is the method of choice for modified oligos and large-scale synthesis.[7]
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. This method is highly effective when the synthesis is performed with the 5'-dimethoxytrityl (DMT) group left on. The highly hydrophobic DMT group causes the full-length oligonucleotide to be retained strongly on the column, while "failure" sequences lacking the DMT group elute early. After the failure sequences are washed away, the DMT group is cleaved on-column, and the purified, de-tritylated oligonucleotide is eluted. RP-HPLC is ideal for oligos up to ~50 bases, as resolution decreases with length.
-
Ion-Exchange HPLC (IE-HPLC): Separates molecules based on charge.[8] The strong negative charge of the phosphodiester backbone allows for separation based on oligonucleotide length, with longer oligos (having more charge) binding more tightly to the positively charged column matrix. This method can achieve high purity but can be challenging for sequences with a high guanosine content.[12]
Polyacrylamide Gel Electrophoresis (PAGE)
PAGE separates oligonucleotides based on their charge-to-mass ratio, which is effectively a separation by length.[8] It offers very high resolution and is the recommended method for purifying long oligonucleotides (>60 bases).[8] The desired product band is visualized under UV light, excised from the gel, and the oligonucleotide is then extracted and desalted.
Data Presentation
The choice of purification method directly impacts the final purity of the oligonucleotide. The following table summarizes typical purity levels achieved with different methods.
| Purification Method | Typical Purity Achieved | Recommended For | Key Advantages | Limitations |
| Desalting | >70% | PCR primers, Sequencing | Removes small molecules | Does not remove failure sequences[7] |
| RP-HPLC | >85% | Modified oligos, qPCR probes, Antisense oligos | Excellent for modified/hydrophobic oligos, Scalable[7] | Resolution decreases for oligos >50 nt |
| IE-HPLC | >90% | Therapeutic development, Cloning | High resolution based on length | Can be complex for G-rich sequences[8][12] |
| PAGE | >95% | Long oligos, Mutagenesis, RNAi[8] | Highest resolution for long oligos | Lower yield, More labor-intensive |
Experimental Protocols
Protocol 1: Cleavage and Deprotection using Concentrated Ammonia
This protocol describes the standard method for removing the oligonucleotide from the support and cleaving the N-isobutyryl, N-benzoyl, and 2',3'-acetyl protecting groups.
Materials:
-
Oligonucleotide synthesis column (containing CPG with synthesized oligo)
-
Concentrated ammonium hydroxide (~28-30%)
-
2 mL screw-cap vials with O-rings
-
Heating block or oven
-
Syringes (for pushing reagent through column)
-
Centrifugal evaporator (e.g., SpeedVac)
Procedure:
-
Remove the synthesis column from the synthesizer.
-
Using two Luer-lock syringes, push the concentrated ammonium hydroxide back and forth through the column for 10 minutes to dissolve the oligonucleotide and cleave it from the CPG support.
-
Expel the ammonia solution containing the oligonucleotide into a 2 mL screw-cap vial.
-
Add an additional 1 mL of fresh ammonium hydroxide to the column and push it through into the same vial to ensure complete recovery.
-
Seal the vial tightly. Ensure the cap has a proper seal to prevent evaporation and pressure buildup.
-
Place the vial in a heating block or oven set to 55°C.
-
Heat for 8-12 hours. This extended heating is necessary to ensure complete removal of the N-isobutyryl group from guanosine residues.[4]
-
After incubation, allow the vial to cool completely to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the solution to a fresh tube and evaporate the ammonia to dryness using a centrifugal evaporator.
-
Resuspend the dried oligonucleotide pellet in 200-500 µL of sterile, nuclease-free water. This is the crude oligonucleotide solution, ready for purification.
Protocol 2: Purification by Reverse-Phase HPLC (DMT-on)
This protocol is for the purification of the crude oligonucleotide solution from Protocol 1, assuming the synthesis was completed with the 5'-DMT group intact.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 4. atdbio.com [atdbio.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. idtdna.com [idtdna.com]
- 9. Solid-Phase Oligonucleotide Synthesis [biotecharticles.com]
- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. The purification of oligodeoxyribonucleotides with a high guanosine content by anion exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in RNA synthesis with modified nucleosides
Welcome to the Technical Support Center for RNA Synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address low-yield issues when synthesizing RNA with modified nucleosides.
Frequently Asked Questions (FAQs)
Q1: Why is my RNA yield significantly lower when I use modified nucleosides compared to only canonical NTPs?
A1: Modified ribonucleotides can reduce transcription efficiency.[1] The extent of this reduction depends on the specific modification and its concentration in the reaction. Some modifications are less readily incorporated by T7 RNA polymerase, leading to decreased yields.[2] For instance, reactions containing Fluorescein-NTP or Cy-NTP can result in yields that are 50% or lower, while Biotin-NTP and Aminoallyl-NTP generally have a less significant impact.[1]
Q2: What are the most common causes of low RNA yield in an in vitro transcription (IVT) reaction with modified nucleosides?
A2: The most common causes include:
-
Poor Quality or Degraded DNA Template: The integrity of the DNA template is crucial for efficient transcription.[] Contaminants like salts or ethanol from plasmid preparations can inhibit RNA polymerase.[4][5]
-
Suboptimal Reaction Conditions: Incorrect concentrations of key components like Mg2+, NTPs, and the modified nucleosides can significantly impact yield.[][6]
-
Enzyme-Related Issues: The concentration and activity of the RNA polymerase are critical.[] Using too much or an inactive enzyme can lead to poor results.[][5]
-
RNase Contamination: The presence of RNases will lead to the degradation of your newly synthesized RNA.[4][7]
-
Premature Termination: Certain sequences, especially GC-rich regions, can cause the polymerase to terminate transcription prematurely.[4][5]
Q3: How can I improve the yield of my IVT reaction when using modified nucleosides?
A3: To improve your yield, consider the following optimization strategies:
-
Optimize DNA Template Quality: Ensure your DNA template is high-quality, linear, and free of contaminants.[][4]
-
Adjust Reaction Component Concentrations: Titrate the concentrations of Mg2+, NTPs, and modified nucleosides to find the optimal balance for your specific template and modification.[][6]
-
Optimize Enzyme Concentration: Perform a titration experiment to determine the optimal concentration of T7 RNA polymerase.[]
-
Control Reaction Temperature and Time: While the optimal temperature for T7 RNA polymerase is 37°C, lowering it can sometimes help with problematic templates.[][5] Reaction times can also be extended for shorter transcripts.[1]
-
Include Additives: Adding DTT (to a final concentration of 5mM) can help maintain the activity of the RNA polymerase.[1][8]
Troubleshooting Specific Issues
Issue 1: No RNA or Very Faint Band on Gel
-
Possible Cause:
-
Solution:
Issue 2: Shorter-than-Expected RNA Transcripts (Incomplete Transcription)
-
Possible Cause:
-
Solution:
Issue 3: Longer-than-Expected RNA Transcripts
-
Possible Cause:
-
Solution:
Data Presentation
Table 1: Impact of Different Modified Nucleosides on RNA Yield
| Modified Nucleoside | Expected RNA Yield (Compared to Unmodified) | Reference |
| Biotin-NTP | Insignificant effect | [1] |
| Aminoallyl-NTP | Insignificant effect | [1] |
| Fluorescein-NTP | 50% or lower | [1] |
| Cy-NTP | 50% or lower | [1] |
| N1-methylpseudouridine (m1ψ) | Can be efficiently incorporated | [] |
Table 2: Recommended Reaction Conditions for Standard vs. Modified IVT
| Component | Standard IVT Reaction | Modified IVT Reaction (Example) | Reference |
| 10X Reaction Buffer | 2 µL | 1.5 µL | [1] |
| ATP (100 mM) | 2 µL | 1.5 µL | [1] |
| GTP (100 mM) | 2 µL | 1.5 µL | [1] |
| CTP (100 mM) | 2 µL | 1.5 µL | [1] |
| UTP (100 mM) | 2 µL | 1 µL | [1] |
| Modified UTP (10 mM) | - | 5 µL | [1] |
| Template DNA | 1 µg | 1 µg | [1] |
| T7 RNA Polymerase Mix | 2 µL | 1.5 µL | [1] |
| Nuclease-free Water | to 20 µL | to 20 µL | [1] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with Modified Nucleosides
This protocol is adapted from a general protocol for RNA synthesis with modified nucleotides.[1]
Materials:
-
High-quality linearized DNA template (1 µg)
-
Nuclease-free water
-
10X Reaction Buffer
-
ATP, GTP, CTP, UTP solutions (100 mM each)
-
Modified NTP solution (e.g., 10 mM modified UTP)
-
T7 RNA Polymerase Mix
-
DTT (0.1 M, optional)
-
RNase-free DNase I (optional)
Procedure:
-
Thaw all necessary components and keep them on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
1.5 µL 10X Reaction Buffer
-
1.5 µL ATP (100 mM)
-
1.5 µL GTP (100 mM)
-
1.5 µL CTP (100 mM)
-
1 µL UTP (100 mM)
-
5 µL Modified UTP (10 mM)
-
X µL Template DNA (1 µg)
-
1 µL DTT (0.1 M, optional but recommended)
-
1.5 µL T7 RNA Polymerase Mix
-
-
Mix thoroughly by gentle pipetting and briefly centrifuge.
-
Incubate at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation can be extended to 4-16 hours.
-
(Optional) To remove the DNA template, add 70 µL of nuclease-free water, 10 µL of 10X DNase I Buffer, and 2 µL of RNase-free DNase I. Mix and incubate at 37°C for 15 minutes.
-
Proceed with RNA purification.
Protocol 2: RNA Purification using Spin Columns
This is a general protocol for purifying RNA after an IVT reaction.
Materials:
-
IVT reaction mixture
-
RNA binding buffer
-
RNA wash buffer
-
Nuclease-free water
-
Spin column and collection tubes
Procedure:
-
Add RNA binding buffer to your IVT reaction and mix well.
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge according to the manufacturer's instructions and discard the flow-through.
-
Add RNA wash buffer to the column and centrifuge. Discard the flow-through. Repeat this wash step.
-
Centrifuge the empty column to remove any residual wash buffer.
-
Place the column in a clean, nuclease-free collection tube.
-
Add nuclease-free water to the center of the column membrane and let it stand for 1 minute.
-
Centrifuge to elute the purified RNA.
Visualizations
Caption: A troubleshooting workflow for low RNA yield in IVT.
Caption: A general experimental workflow for RNA synthesis.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. go.zageno.com [go.zageno.com]
- 6. mdpi.com [mdpi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. neb.com [neb.com]
- 9. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: N-Isobutyryl Guanosine Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of the N-isobutyryl group on guanosine residues, a common challenge in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the deprotection of N-isobutyryl-protected guanosine.
Issue 1: My final product shows incomplete removal of the N-isobutyryl group on guanosine after standard deprotection.
-
Question: I've followed the standard deprotection protocol using concentrated ammonium hydroxide at 55°C, but my analysis (HPLC/Mass Spectrometry) indicates the presence of residual N-isobutyryl groups on my guanosine residues. What could be the cause and how can I fix it?
-
Answer: Incomplete deprotection of N-isobutyryl guanosine is a known issue as this protecting group is significantly more resistant to hydrolysis compared to benzoyl groups on adenosine and cytidine.[1] The standard conditions may not be sufficient for complete removal.
Possible Causes & Solutions:
-
Insufficient Deprotection Time/Temperature: The rate-determining step in standard oligonucleotide deprotection is often the cleavage of the isobutyryl group from guanine.[1] Increasing the incubation time or temperature can enhance deprotection efficiency.
-
Degraded Ammonium Hydroxide: Ammonium hydroxide solutions can lose ammonia gas concentration over time, reducing their effectiveness. Use a fresh, properly stored bottle of concentrated ammonium hydroxide.
-
Steric Hindrance: The local sequence context of the oligonucleotide can sometimes hinder the access of the deprotecting agent to the N-isobutyryl group.
Recommended Actions:
-
Extend Deprotection: Increase the incubation time with concentrated ammonium hydroxide at 55°C from the standard 5 hours to up to 17 hours.[2]
-
Increase Temperature: If longer incubation is not feasible, consider raising the temperature to 65°C. However, be cautious as higher temperatures can degrade sensitive oligonucleotides.
-
Use Alternative Reagents: For base-sensitive oligonucleotides, consider milder deprotection strategies such as AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine), which can significantly reduce deprotection times.[3]
-
Issue 2: I am working with a sensitive oligonucleotide and cannot use harsh deprotection conditions.
-
Question: My oligonucleotide contains sensitive modifications (e.g., dyes, base-labile groups) that are not compatible with high temperatures or prolonged exposure to strong bases. How can I achieve complete deprotection of N-isobutyryl guanosine under milder conditions?
-
Answer: For sensitive oligonucleotides, a variety of milder deprotection strategies have been developed. These often involve using alternative protecting groups for guanosine during synthesis or employing different deprotection reagents.
Recommended Mild Deprotection Strategies:
-
UltraMILD Monomers: If you anticipate the need for mild deprotection, use phosphoramidites with more labile protecting groups during synthesis, such as dimethylformamidine (dmf) or isopropyl-phenoxyacetyl (iPr-Pac) for guanosine.[1][3]
-
Alternative Reagents:
-
AMA (Ammonium Hydroxide/Methylamine): This reagent can deprotect oligonucleotides in as little as 10 minutes at 65°C.[4]
-
Potassium Carbonate in Methanol: For extremely sensitive oligonucleotides synthesized with UltraMILD monomers, deprotection can be achieved with 0.05M potassium carbonate in methanol.[3]
-
t-Butylamine/Water: A mixture of t-butylamine and water (e.g., 1:3) at 60°C for 6 hours can also be an effective alternative.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: How can I detect incomplete deprotection of the N-isobutyryl group?
A1: The most common methods for detecting incomplete deprotection are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Incompletely deprotected oligonucleotides will have a different retention time compared to the fully deprotected product. The presence of the lipophilic isobutyryl group typically leads to a longer retention time.[4]
-
Mass Spectrometry (MS): Techniques like ESI-MS can precisely determine the molecular weight of the synthesized oligonucleotide. A mass difference corresponding to the N-isobutyryl group (70.09 Da) will indicate incomplete deprotection.[5]
-
Enzymatic Digestion followed by HPLC: The oligonucleotide can be digested into its constituent nucleosides, which are then analyzed by HPLC. The presence of N-isobutyryl-deoxyguanosine can be detected and quantified.[6]
Q2: Can the N-isobutyryl group be removed after the oligonucleotide has been purified?
A2: Yes, if incomplete deprotection is detected after initial purification, it is possible to re-treat the oligonucleotide with the deprotection solution (e.g., concentrated ammonium hydroxide) to drive the reaction to completion. The product will then need to be re-purified.
Q3: Are there any side reactions to be aware of during N-isobutyryl guanosine deprotection?
A3: Yes, under the basic conditions of deprotection, side reactions can occur. One common issue is the formation of 2-cyanoethyl adducts on thymine bases, which is a byproduct of the deprotection of the phosphate backbone.[1] If this is a concern, the cyanoethyl protecting groups can be removed while the oligonucleotide is still on the solid support using a weak base in an organic solvent.[1]
Data Summary
The following table summarizes various deprotection conditions for N-isobutyryl guanosine.
| Reagent | Temperature (°C) | Time | Protecting Group Compatibility | Notes |
| Concentrated Ammonium Hydroxide | 55 | 5 - 17 hours | Standard (Bz, iBu) | The most common method; longer times may be needed for complete dG(iBu) removal.[1][2] |
| AMA (NH4OH/Methylamine 1:1) | 65 | 10 minutes | Standard (Ac-dC required) | UltraFAST deprotection; requires acetyl-protected dC to avoid base modification.[3][4] |
| t-Butylamine/Water (1:3) | 60 | 6 hours | Standard | An effective alternative for sensitive oligonucleotides.[4] |
| 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours - Overnight | UltraMILD (iPr-Pac, Ac) | For very base-sensitive molecules.[3] |
Experimental Protocols
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
-
After synthesis, transfer the solid support (e.g., CPG) to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly.
-
Incubate the vial in a heating block or oven at 55°C for at least 8 hours (can be extended up to 17 hours for sequences rich in guanosine).
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide using a vacuum concentrator.
-
Resuspend the pellet in an appropriate buffer for analysis or purification.
Protocol 2: RP-HPLC Analysis for Incomplete Deprotection
-
Sample Preparation: Dissolve the deprotected oligonucleotide in a suitable mobile phase, such as 0.1 M TEAA (triethylammonium acetate).
-
HPLC System: Use a reverse-phase HPLC column (e.g., C18).
-
Mobile Phase:
-
Buffer A: 0.1 M TEAA in water.
-
Buffer B: 0.1 M TEAA in acetonitrile.
-
-
Gradient: Run a linear gradient from low to high percentage of Buffer B to elute the oligonucleotide. A typical gradient might be 5-30% Buffer B over 30 minutes.
-
Detection: Monitor the absorbance at 260 nm.
-
Analysis: Compare the chromatogram of your sample to a fully deprotected standard if available. The presence of a later-eluting peak relative to the main product peak is indicative of incomplete deprotection due to the hydrophobicity of the remaining isobutyryl group.
Diagrams
Caption: Troubleshooting workflow for incomplete N-isobutyryl guanosine deprotection.
References
- 1. atdbio.com [atdbio.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Side Reactions of Protected Guanosine in Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions associated with protected guanosine during oligonucleotide synthesis. The information is tailored for researchers, scientists, and drug development professionals to help identify, mitigate, and resolve issues encountered in their experiments.
FAQs and Troubleshooting Guides
Depurination of Guanosine
Q1: What is depurination and why is it a problem in oligonucleotide synthesis?
A1: Depurination is the cleavage of the β-N-glycosidic bond that connects the guanine base to the deoxyribose sugar in the oligonucleotide backbone. This results in an abasic site, which is unstable under the basic conditions of deprotection and can lead to chain cleavage. The consequence is a lower yield of the full-length oligonucleotide and the presence of truncated fragments, which can complicate purification and downstream applications. Deoxyadenosine is also susceptible to depurination.
Q2: What are the main causes of guanosine depurination during synthesis?
A2: The primary cause of depurination is exposure to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) protecting group in each synthesis cycle. The use of strong acids like trichloroacetic acid (TCA) can protonate the N7 position of guanine, weakening the glycosidic bond and making it susceptible to cleavage. The type of N2-protecting group on guanosine also plays a crucial role; electron-withdrawing acyl groups (e.g., isobutyryl) can destabilize the glycosidic bond, whereas electron-donating groups (e.g., dimethylformamidine) offer more stability.[1][2][3]
Q3: How can I detect if depurination is occurring in my synthesis?
A3: Depurination can be detected by analyzing the crude oligonucleotide product using techniques like anion-exchange or reversed-phase high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The presence of a series of peaks corresponding to shorter fragments (n-1, n-2, etc.) of the desired oligonucleotide, particularly those with a 5'-DMT group still attached (if using DMT-on purification), is a strong indicator of depurination. Electrospray ionization mass spectrometry (ESI-MS) can identify these truncated species by their lower molecular weights.
Q4: What are the best strategies to minimize or prevent depurination?
A4: To minimize depurination, consider the following strategies:
-
Use a milder deblocking acid: Replace trichloroacetic acid (TCA) with dichloroacetic acid (DCA), which has a higher pKa and is less likely to cause depurination.[3]
-
Optimize deblocking time: Use the shortest possible deblocking time that still allows for complete removal of the DMT group.
-
Choose a more stable N2-protecting group for guanosine: Use N2-dimethylformamidine (dmf) protected dG phosphoramidite instead of the standard N2-isobutyryl (ibu) protected version, especially for long oligonucleotides or sequences with a high guanosine content. The dmf group is electron-donating and stabilizes the glycosidic bond.[3]
O6-Phosphitylation of Guanosine
Q5: What is O6-phosphitylation of guanosine and what are its consequences?
A5: O6-phosphitylation is a side reaction where the incoming phosphoramidite monomer reacts with the O6 position of the guanine base instead of the 5'-hydroxyl group of the growing oligonucleotide chain. If this modification is not removed before the oxidation step, it can lead to the formation of a stable phosphate triester at the O6 position. This modified guanine can be susceptible to cleavage during the final deprotection step, resulting in chain scission and reduced yield of the full-length product.
Q6: How can I prevent O6-phosphitylation during my synthesis?
A6: Several strategies can be employed to prevent O6-phosphitylation:
-
Use an O6-protected guanosine phosphoramidite: Although not standard for routine synthesis, for particularly guanine-rich sequences, using a phosphoramidite with a temporary protecting group on the O6 position of guanine can completely prevent this side reaction.
-
Ensure efficient capping: The capping step, which acetylates any unreacted 5'-hydroxyl groups, also plays a role in reversing any O6-phosphitylation that may have occurred. A highly efficient capping step is therefore crucial.
-
Use an appropriate activator: The choice of activator can influence the extent of O6-phosphitylation. Using activators that are less acidic can help minimize this side reaction.
Oxidation of Guanosine (Formation of 8-oxo-dG)
Q7: What is 8-oxo-dG and how is it formed during oligonucleotide synthesis?
A7: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is an oxidized form of deoxyguanosine. It can be formed during oligonucleotide synthesis through the reaction of guanine with reactive oxygen species (ROS). A potential source of oxidation is the iodine solution used in the oxidation step of each cycle. The presence of 8-oxo-dG in a synthetic oligonucleotide is undesirable as it is a mutagenic lesion that can lead to mispairing with adenine during PCR and other enzymatic reactions.[4]
Q8: How can I detect the presence of 8-oxo-dG in my synthetic oligonucleotides?
A8: The presence of 8-oxo-dG can be detected and quantified using sensitive analytical techniques such as HPLC with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS). These methods can separate and identify the 8-oxo-dG adduct from the unmodified nucleosides.
Q9: What measures can be taken to minimize the formation of 8-oxo-dG?
A9: To minimize the formation of 8-oxo-dG, consider the following:
-
Use fresh, high-quality reagents: Ensure that the iodine solution and other reagents are fresh and have been stored properly to minimize the presence of oxidative impurities.
-
Minimize exposure to air and light: Protect the synthesis reagents and the synthesizer from excessive exposure to air and light, which can generate reactive oxygen species.
-
Use antioxidants: In some cases, the addition of antioxidants to the synthesis reagents or during work-up can help to reduce the levels of 8-oxo-dG.
Data Presentation
Table 1: Comparison of Depurination Rates with Different Deblocking Agents
| Deblocking Agent | Concentration | Relative Depurination Rate | Detritylation Rate | Recommendation |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Higher | Fast | Standard for short oligos, but carries a higher risk of depurination. |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Lower | Slower | Recommended for long oligonucleotides or sequences sensitive to depurination. |
Table 2: Influence of N2-Protecting Group on Guanosine Stability
| N2-Protecting Group | Chemical Nature | Effect on Glycosidic Bond Stability | Recommended Use |
| Isobutyryl (ibu) | Electron-withdrawing (acyl) | Destabilizing | Standard for routine synthesis of short to medium-length oligonucleotides. |
| Dimethylformamidine (dmf) | Electron-donating | Stabilizing | Recommended for the synthesis of long oligonucleotides and sequences with high guanosine content to minimize depurination.[3] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Oligonucleotide Purity
This protocol outlines a general procedure for analyzing the purity of a crude or purified oligonucleotide sample by reversed-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Oligonucleotide sample dissolved in water or a suitable buffer
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide sample in water to a final concentration of approximately 0.1-0.5 OD/mL.
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared oligonucleotide sample onto the column.
-
Gradient Elution: Program a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the oligonucleotide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligonucleotide Characterization
This protocol provides a general workflow for the analysis of synthetic oligonucleotides by ESI-MS to confirm the molecular weight and identify impurities.
Materials:
-
LC-MS system with an electrospray ionization source
-
Reversed-phase C18 column suitable for LC-MS analysis
-
Mobile Phase A: 10 mM Triethylammonium bicarbonate (TEAB), pH 7.5
-
Mobile Phase B: Acetonitrile
-
Oligonucleotide sample
Procedure:
-
Sample Preparation: Purify the crude oligonucleotide to remove salts and other small molecule impurities that can interfere with ionization. Dissolve the purified sample in water.
-
LC Separation: Inject the sample onto the LC-MS system. Separate the oligonucleotide from any remaining impurities using a suitable gradient of Mobile Phase B in Mobile Phase A.
-
Mass Spectrometry Analysis:
-
Set the mass spectrometer to operate in negative ion mode.
-
Acquire mass spectra across a relevant m/z range for the expected charge states of the oligonucleotide.
-
The instrument will detect a series of multiply charged ions.
-
-
Data Deconvolution: Use the software provided with the mass spectrometer to deconvolute the series of multiply charged ions to obtain the neutral molecular weight of the oligonucleotide.
-
Data Interpretation: Compare the experimentally determined molecular weight with the calculated theoretical molecular weight of the desired oligonucleotide sequence. Look for the presence of peaks corresponding to common side products such as depurinated fragments (mass loss of 151 Da for guanine) or incompletely deprotected species.[5]
Protocol 3: Detection of Guanine Modifications by Maxam-Gilbert Sequencing
This chemical sequencing method can be adapted to identify modified guanine bases within a synthetic oligonucleotide.
Materials:
-
32P-labeled oligonucleotide
-
Dimethyl sulfate (DMS)
-
Piperidine
-
Formic acid
-
Hydrazine
-
Denaturing polyacrylamide gel
-
X-ray film and cassette for autoradiography
Procedure:
-
End-Labeling: Radioactively label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Chemical Modification:
-
G-reaction: Treat a portion of the labeled oligonucleotide with dimethyl sulfate (DMS), which methylates the N7 position of guanine.
-
G+A-reaction: Treat another portion with formic acid to depurinate both guanine and adenine.
-
-
Strand Scission: Treat the chemically modified oligonucleotides with hot piperidine. Piperidine cleaves the sugar-phosphate backbone at the site of the modified base.
-
Gel Electrophoresis: Separate the resulting radiolabeled fragments by size on a high-resolution denaturing polyacrylamide gel. Run the G-reaction and G+A-reaction products in adjacent lanes.
-
Autoradiography: Expose the gel to X-ray film to visualize the radiolabeled fragments.
-
Sequence Interpretation: The positions of guanine residues will appear as bands in the "G" lane. Any modified guanine that is resistant to methylation by DMS will result in a missing band at that position in the "G" lane, indicating a potential side reaction has occurred at that specific guanine.
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: The acid-catalyzed mechanism of guanosine depurination.
Caption: Pathway of the O6-phosphitylation side reaction.
Caption: Oxidation of guanine to form 8-oxo-dG.
References
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Analysis of Guanine Oxidation Products in Double-Stranded DNA and Proposed Guanine Oxidation Pathways in Single-Stranded, Double-Stranded or Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
byproducts of N-Isobutyryl-2', 3'-acetyl-guanosine degradation during synthesis
Welcome to the technical support center for N-Isobutyryl-2', 3'-acetyl-guanosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the synthesis and degradation of this key protected nucleoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation byproducts observed during the synthesis and handling of this compound?
A1: During synthesis, workup, or subsequent reactions, several degradation byproducts can form. The most common are:
-
Partially Deprotected Species: Loss of the N2-isobutyryl group or one or both of the 2'/3'-acetyl groups due to unintended exposure to basic or acidic conditions.
-
O6-Modified Guanosine: The lactam oxygen (O6 position) on the guanine base is nucleophilic and can react with phosphitylating agents or other electrophiles, especially during oligonucleotide synthesis, if not adequately protected.[1][2]
-
Depurination Products: Under acidic conditions, the glycosidic bond between the guanine base and the ribose sugar can be cleaved, leading to the formation of N-isobutyrylguanine and the acetylated ribose moiety.[3] N2-isobutyryldeoxyguanosine is less susceptible to depurination than N6-benzoyldeoxyadenosine, but the risk is still present.[3]
Q2: My analysis shows a product missing the N-isobutyryl group. What causes this premature deprotection?
A2: The N-isobutyryl group is labile under basic conditions. Premature loss of this group is typically caused by:
-
Extended exposure to alkaline conditions: The kinetics of deacylation (deblocking) are dependent on the pH and the specific base used.[4] Even mild bases can cause slow removal if exposure times are long.
-
Reaction with strong nucleophiles: Reagents like concentrated ammonia, methylamine, or potassium carbonate are used for intentional deprotection and will rapidly cleave the isobutyryl group.[4][5] Accidental contamination with these reagents will lead to degradation.
Q3: I am using this compound in an oligonucleotide synthesis workflow and see an unexpected adduct on the guanine base. What is happening?
A3: This is a well-documented side reaction involving the modification of the O6 position of the guanine ring.[6][7] Phosphoramidite reagents, used to form the phosphodiester backbone, can react with the unprotected O6 position.[1][2] This leads to the formation of O6-phosphitylated guanosine or other adducts, which can terminate chain elongation or lead to branched oligonucleotides. To prevent this, O6-protected guanosine phosphoramidites are often recommended for synthesizing guanine-rich sequences.[1]
Q4: How can I minimize the formation of degradation byproducts?
A4: Minimizing byproduct formation requires careful control of reaction conditions:
-
pH Control: Avoid exposing the compound to strong acids to prevent depurination and to strong bases to prevent premature deprotection of the N-isobutyryl group.
-
Use of O6 Protection: For multi-step syntheses involving reactive electrophiles (e.g., oligonucleotide synthesis), consider using an additional protecting group on the O6 position of guanine, such as 2-nitrophenyl or diphenylcarbamoyl.[8]
-
Anhydrous Conditions: Ensure reactions with moisture-sensitive reagents (like phosphoramidites) are performed under strictly anhydrous conditions to prevent hydrolysis and side reactions.
-
Optimized Deprotection: When removing the protecting groups, use conditions that are selective and rapid to avoid side reactions. For instance, aqueous methylamine is very fast, while ethanolic ammonia offers higher selectivity between different types of acyl protecting groups.[5]
Q5: What are the standard conditions for complete deprotection of this compound?
A5: Complete removal of both isobutyryl and acetyl groups is typically achieved using ammonolysis. A common method involves treatment with concentrated aqueous ammonia or a mixture of aqueous ammonia and an alcohol (e.g., methanol) at room temperature or elevated temperatures (e.g., 55 °C) for several hours.[9] For faster deprotection, a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used, often completing the reaction in minutes at elevated temperatures.[10]
Troubleshooting Guide
This guide addresses common issues identified during the analysis of this compound synthesis reactions.
| Symptom (Observed in HPLC/LC-MS) | Potential Cause | Recommended Action & Investigation |
| Peak with M-70 Da | Premature loss of the N-isobutyryl group. | Check for unintended exposure to basic reagents or aqueous bases during workup. Ensure pH is maintained near neutral if possible. |
| Peak(s) with M-42 Da or M-84 Da | Loss of one or both 2',3'-acetyl groups. | Avoid prolonged exposure to basic or strongly acidic conditions. Acetyl groups are more labile than the N-isobutyryl group. |
| Peak corresponding to N-isobutyrylguanine | Depurination (cleavage of the glycosidic bond). | This is caused by acidic conditions.[3] Avoid acid washes or reagents like trichloroacetic acid (TCA) if possible. Use milder acids like dichloroacetic acid (DCA) for shorter durations if detritylation is needed in a larger synthesis.[3] |
| Complex mixture of unidentified peaks | Multiple degradation pathways occurring. | Re-evaluate the entire synthetic and workup procedure. Check the stability of all reagents and ensure inert atmosphere conditions where necessary. Analyze intermediates at each step to pinpoint where byproducts are forming. |
| Broad peaks or poor recovery from HPLC | Interaction of the compound with metal components of the HPLC system. | This is particularly an issue for phosphorylated derivatives. Using a bio-inert LC system with PEEK-lined columns can significantly improve peak shape and recovery.[11] |
Data Summary
Table 1: Common Degradation Byproducts and Their Mass Shifts
| Byproduct Name | Structural Change | Molecular Weight Change (Da) from Parent |
| N-des-isobutyryl-2',3'-acetyl-guanosine | Loss of C₄H₆O (isobutyryl group) | -70.04 |
| N-isobutyryl-2'-acetyl-guanosine | Loss of C₂H₂O (acetyl group) | -42.01 |
| N-isobutyryl-guanosine | Loss of both C₂H₂O groups | -84.02 |
| N-isobutyrylguanine | Cleavage of glycosidic bond (loss of acetylated ribose) | -218.08 |
Table 2: Relative Deprotection Rates of N-Acyl Protecting Groups
This table summarizes the cleavage half-lives (t₁/₂) of various N-acyl protecting groups from 2'-deoxyribonucleosides under different basic conditions, providing a comparison for the stability of the isobutyryl (iBu) group.
| Deprotection Reagent | N-isobutyryl (iBu) Half-Life (h) | N-benzoyl (Bz) Half-Life (h) | N-acetyl (Ac) Half-Life (h) |
| Aqueous Methylamine (2M) | 0.08 | 0.13 | 0.03 |
| Ethanolic Ammonia (sat.) | 13.0 | 2.5 | 1.0 |
| Aqueous Ammonia (conc.) | 1.5 | 0.6 | 0.4 |
Data adapted from a study on 2'-deoxyribonucleosides, which shows relative lability trends applicable to ribonucleosides.[5]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of Synthesis Mixture
This protocol provides a general method for analyzing the purity of the target compound and detecting common byproducts.
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX, Waters SunFire), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 50 mM Triethylammonium acetate (TEAA), pH 7.0, or 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.[12]
-
Gradient:
-
5% to 40% B over 20 minutes.
-
40% to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and re-equilibrate for 10 minutes.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DMSO or DMF and dilute with Mobile Phase A to the appropriate concentration. Filter through a 0.22 µm syringe filter before injection.[12]
Protocol 2: Standard Deprotection of N-Isobutyryl and O-Acetyl Groups
This protocol describes a standard procedure for the complete removal of acyl protecting groups to yield guanosine.
-
Reagent: Prepare a 1:1 (v/v) solution of concentrated aqueous ammonium hydroxide (28-30%) and absolute methanol.
-
Procedure: a. Dissolve the protected nucleoside (e.g., 100 mg) in 10 mL of the ammonia/methanol solution in a sealed pressure-resistant vial. b. Stir the reaction at 55 °C. c. Monitor the reaction progress by TLC or HPLC every 2-4 hours until all starting material and intermediates are consumed (typically 12-16 hours). d. Cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure. f. Co-evaporate the residue with methanol (2 x 10 mL) to remove residual ammonia. g. The resulting crude guanosine can be purified by silica gel chromatography or recrystallization.
Visualizations
Caption: Key degradation pathways for protected guanosine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Deacylation of 2-N-isobutyryl- and 2-N-isobutyryl-6-O-methyl-2′-deoxyguanosine in the condensed and gas phase. A kinetic investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Modifications of guanine bases during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. agilent.com [agilent.com]
- 12. protocols.io [protocols.io]
Technical Support Center: N-Isobutyryl-2',3'-acetyl-guanosine Phosphoramidite Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite, with a particular focus on the impact of moisture.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite degradation?
A1: The primary cause of degradation for this, and other phosphoramidites, is exposure to moisture.[1][2][3][4] Water leads to the hydrolysis of the phosphoramidite group to the corresponding H-phosphonate, rendering it inactive for oligonucleotide synthesis.[2][5] Oxidation is another degradation pathway, which is also often facilitated by the presence of water.[6]
Q2: Why is the guanosine phosphoramidite, specifically, more susceptible to degradation?
A2: Guanosine phosphoramidites are known to be the least stable of the four standard nucleoside phosphoramidites.[1][2][3][4] Research indicates that the degradation of dG phosphoramidites is autocatalytic, meaning the degradation products can accelerate the breakdown of the remaining intact phosphoramidite.[1][2] The specific electronic properties of the guanine base are thought to contribute to this instability.
Q3: How should I properly store and handle N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite to ensure its stability?
A3: To maintain the integrity of the phosphoramidite, it is crucial to:
-
Store it as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Minimize exposure to atmospheric moisture when preparing solutions.
-
Use anhydrous acetonitrile (<30 ppm water) as the solvent.
-
Once in solution, use it as quickly as possible. For routine use on a synthesizer, solutions may degrade over a matter of days at room temperature.[3][4]
Q4: What are the signs of phosphoramidite degradation in my experiments?
A4: Degradation of your N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite can manifest as:
-
Low coupling efficiency during oligonucleotide synthesis.
-
The appearance of unexpected peaks in RP-HPLC or LC-MS analysis of the phosphoramidite.
-
The presence of P(V) species (oxidized impurities) or H-phosphonate peaks in ³¹P NMR analysis.[7]
Q5: Can I still use a phosphoramidite that has been partially degraded?
A5: It is not recommended. Using a degraded phosphoramidite will lead to lower yields of your full-length oligonucleotide and an increased presence of failure sequences, complicating purification and potentially impacting the results of your downstream applications.
Troubleshooting Guides
Issue 1: Decreased Coupling Efficiency for Guanosine Insertions
-
Possible Cause: Degradation of the N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite due to moisture contamination.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure that the acetonitrile used to dissolve the phosphoramidite and for the synthesis is of high quality and anhydrous.
-
Use Fresh Phosphoramidite: Discard the old solution and prepare a fresh solution from a new vial of solid phosphoramidite.
-
Check for System Leaks: Ensure your synthesizer's fluidics are free from any leaks that could introduce atmospheric moisture.
-
Analytical Check: If the problem persists, analyze the phosphoramidite solution using RP-HPLC or ³¹P NMR (see experimental protocols below) to confirm its purity.
-
Issue 2: Appearance of Extra Peaks in Analytical Traces (HPLC/NMR)
-
Possible Cause: The phosphoramidite has degraded into multiple byproducts.
-
Troubleshooting Steps:
-
Identify the Impurities: In ³¹P NMR, peaks in the region of -10 to 50 ppm are indicative of P(V) oxidized species, while the desired P(III) phosphoramidite peaks are typically found between 140 and 155 ppm.[7] In RP-HPLC, hydrolysis and oxidation products will typically have different retention times than the parent phosphoramidite.
-
Review Storage Conditions: Confirm that the phosphoramidite has been stored at the correct temperature and under an inert atmosphere.
-
Assess Handling Procedures: Ensure that proper anhydrous handling techniques were used when preparing solutions.
-
Replace the Reagent: If significant degradation is confirmed, the vial of phosphoramidite should be discarded and replaced.
-
Quantitative Data on Stability
| Time (hours) | Approximate Purity of dG-iBu Phosphoramidite (%) |
| 0 | 100 |
| 20 | ~85 |
| 40 | ~70 |
| 60 | ~60 |
| 80 | ~50 |
| 100 | ~45 |
Source: Data points are estimations derived from the graphical representation in Hargreaves, J. S., et al. (2015). The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides and Nucleic Acids, 34(9), 691–707.[2]
This data illustrates the significant degradation of the guanosine phosphoramidite over time in the presence of moisture.
Experimental Protocols
Protocol 1: Stability Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method allows for the separation and quantification of the intact phosphoramidite from its more polar degradation products.
Methodology:
-
Sample Preparation:
-
Carefully prepare a solution of N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.
-
To simulate moisture exposure, a known amount of water can be added to the solvent prior to dissolving the phosphoramidite.
-
Inject the sample onto the HPLC system immediately after preparation (t=0) and then at subsequent time points (e.g., 2, 4, 8, 24 hours) while storing the solution under the desired test conditions.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1 mL/min
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the phosphoramidite and its degradation products. A typical gradient might be 50-100% B over 20 minutes.
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
The intact phosphoramidite will typically appear as a doublet of peaks due to the chiral phosphorus center.
-
Degradation products, such as the H-phosphonate, will elute earlier (are more polar).
-
Calculate the purity of the phosphoramidite at each time point by integrating the peak areas. Purity (%) = (Area of Intact Phosphoramidite Peaks / Total Area of All Peaks) x 100.
-
Protocol 2: Stability Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for directly observing the phosphorus-containing species in the sample.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the N-Isobutyryl-2',3'-acetyl-guanosine phosphoramidite in an appropriate deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube. Ensure the solvent is anhydrous.
-
A small amount of triethylamine (TEA) can be added to prevent acid-catalyzed degradation.
-
Acquire a spectrum at t=0 and then at subsequent time points.
-
-
NMR Acquisition:
-
Use a spectrometer with a phosphorus probe.
-
Acquire a proton-decoupled ³¹P spectrum.
-
Typical spectral parameters include a spectral width of ~200 ppm centered around 75 ppm.
-
-
Data Analysis:
-
The intact phosphoramidite (P(III) species) will show signals in the range of 140-155 ppm.
-
Oxidized impurities (P(V) species) will appear in the range of -10 to 50 ppm.
-
The H-phosphonate hydrolysis product will appear as a doublet (due to P-H coupling) around 0-10 ppm.
-
Determine the relative percentage of each species by integrating the respective peaks.
-
Visualizations
Caption: Degradation pathways of guanosine phosphoramidite.
Caption: Workflow for phosphoramidite stability testing.
References
troubleshooting guide for solid-phase oligonucleotide synthesis errors
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in solid-phase oligonucleotide synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Full-Length Oligonucleotide
Question: My final oligonucleotide yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low yield of the full-length product is a common issue in solid-phase oligonucleotide synthesis and can be attributed to several factors throughout the synthesis cycle. The primary culprits are poor coupling efficiency, incomplete deprotection, and issues with the solid support.
A critical factor for successful synthesis is maintaining a high coupling efficiency at every cycle. Even a small drop in efficiency can dramatically reduce the final yield of the desired full-length oligonucleotide.[1] The presence of moisture is a major obstacle to high coupling efficiency as water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Moisture Contamination | Ensure all reagents, especially acetonitrile (ACN), and the synthesizer lines are anhydrous. Use fresh, septum-sealed bottles of ACN and consider using an in-line drying filter for the gas supply.[2] | Anhydrous Reagent Preparation: Use ACN with a water content of 10-15 ppm or lower. When dissolving phosphoramidites, do so under an anhydrous argon or helium atmosphere to prevent exposure to ambient moisture.[2] |
| Poor Phosphoramidite Quality | Use fresh, high-quality phosphoramidites. Degradation of phosphoramidites can lead to lower coupling efficiency. | Phosphoramidite Quality Check: Before use, visually inspect phosphoramidites for any discoloration or clumping, which may indicate degradation. For critical syntheses, consider validating the activity of a new batch of phosphoramidite with a test synthesis of a short, standard oligonucleotide. |
| Inefficient Activation | Use an appropriate activator at the correct concentration. 4,5-dicyanoimidazole (DCI) is a highly effective activator that is less acidic than others like tetrazole, which can reduce side reactions.[3] | Activator Solution Preparation: Prepare fresh activator solutions according to the manufacturer's recommendations. Ensure the concentration is accurate, as this directly impacts the activation of the phosphoramidite. |
| Suboptimal Coupling Time | For long oligonucleotides or those with known difficult couplings, increasing the coupling time can improve efficiency.[3] Some synthesizers also allow for a "double coupling" cycle where the coupling step is repeated.[4] | Double Coupling Protocol: If your synthesizer supports it, program a double coupling cycle for specific positions in the sequence known to be difficult. This involves a second addition of the phosphoramidite and activator after the first coupling step.[4] |
| Incomplete Deprotection (Detritylation) | Incomplete removal of the 5'-DMT protecting group will prevent the subsequent coupling reaction. Ensure the deblocking solution (e.g., trichloroacetic acid in dichloromethane) is fresh and delivered effectively.[5] Extended detritylation times, however, can lead to depurination, which also lowers the yield.[5] | Trityl Cation Monitoring: Many automated synthesizers monitor the release of the orange-colored trityl cation during the deblocking step. A consistent and strong color indicates efficient deprotection. A fading signal across cycles can indicate a drop in yield.[1] |
| Solid Support Issues | For longer oligonucleotides (>40 bases), the pore size of the controlled-pore glass (CPG) support is crucial. If the pores are too small, the growing oligonucleotide can block them, hindering reagent diffusion and reducing yield.[6][7] | Solid Support Selection: For oligonucleotides up to 40 bases, a 500 Å CPG support is typically sufficient. For longer sequences, consider using a 1000 Å or 2000 Å CPG to prevent steric hindrance within the pores.[7] |
Troubleshooting Workflow for Low Yield:
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. atdbio.com [atdbio.com]
Technical Support Center: Managing Aggregation in Long Oligonucleotide Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to identify, manage, and prevent aggregation during the synthesis and purification of long oligonucleotides.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, identified by common observational evidence.
❓ Issue: My HPLC analysis shows a broad, poorly resolved peak, or a significant front-running shoulder for my purified long oligonucleotide.
This is a classic sign of oligonucleotide aggregation. Aggregates are often more hydrophobic or have different charge profiles than the monomeric oligonucleotide, leading to altered and poor chromatographic separation.
✔️ Solution Workflow:
-
Confirm Aggregation: The first step is to confirm that the observed chromatographic behavior is due to aggregation and not other synthesis-related impurities.
-
Denaturing Polyacrylamide Gel Electrophoresis (dPAGE): Run the sample on a high-concentration urea-PAGE gel. Aggregated species will migrate slower than the full-length monomeric oligo, often appearing as distinct, higher molecular weight bands or as a smear that remains near the well.
-
Denaturing HPLC: Re-run the HPLC analysis under stronger denaturing conditions. An increase in temperature or the addition of a chemical denaturant to the mobile phase should lead to the disappearance of the aggregate peak and a corresponding increase in the main product peak.
-
-
Identify the Cause: Aggregation in synthetic oligonucleotides is primarily driven by two factors:
-
Secondary Structure Formation: Guanine-rich (G-rich) sequences, especially those with four or more consecutive G's, are prone to forming highly stable G-quadruplex structures. These intermolecular structures are a major cause of aggregation.[1]
-
Hydrophobic Interactions: The presence of hydrophobic modifications (e.g., cholesterol, certain dyes) or protecting groups can lead to non-specific association of oligonucleotide strands.
-
-
Implement Corrective Actions:
-
For G-Rich Sequences: The most effective strategy is to disrupt the Hoogsteen hydrogen bonding that stabilizes G-quadruplexes. This can be achieved by substituting some of the guanine bases with a modified analog like 8-aza-7-deazaguanine (PPG) .[1] This modification prevents the necessary hydrogen bonding at the N7 position, effectively eliminating G-quadruplex formation and aggregation.[1]
-
For All Oligonucleotides (Purification Stage): Optimize your purification method to favor denaturation.
-
Increase Temperature: Raising the column temperature during HPLC analysis improves mass transfer and helps disrupt secondary structures.[2]
-
Use Chemical Denaturants: Add agents like urea (up to 7.5 M) or formamide to the HPLC mobile phase to break hydrogen bonds and prevent re-annealing during separation.[3][4][5]
-
Increase pH: Using a high pH mobile phase (e.g., pH 12) in anion-exchange chromatography can neutralize nucleobases and disrupt hydrogen bonding, improving resolution.[6]
-
-
Frequently Asked Questions (FAQs)
Synthesis & Sequence Design
❓ What is causing my G-rich oligonucleotides to aggregate?
Oligonucleotides with runs of guanine residues can self-associate to form four-stranded structures called G-quadruplexes. This process involves Hoogsteen-type hydrogen bonds between four guanine bases to form a planar G-tetrad. The stacking of these tetrads leads to the formation of very stable intermolecular aggregates, which are often the source of poor yield and purification difficulties.[1]
❓ How can I prevent aggregation starting from the design phase?
The most effective preventative measure is to modify the sequence itself. By substituting a standard guanosine (dG) with an analog like 8-aza-7-deazaguanine (PPG), you can disrupt the formation of G-quadruplexes. In the PPG heterocycle, the N-7 and C-8 atoms of guanine are interchanged, which prevents the Hoogsteen bonding required for G-tetrad formation.[1]
❓ Will using a modified base like PPG affect my experiment?
Substitution of PPG for G has been shown to not only eliminate aggregation but also to slightly increase the thermal stability (Tm) of the final DNA duplex. The ΔTm per substitution is typically between +0.5 and +1.5°C, depending on the sequence context.[1] This enhanced stability can be beneficial for applications like PCR and hybridization probes.
Purification & Analysis
❓ My HPLC chromatogram is messy. How can I tell if it's aggregation or just poor synthesis quality?
A key diagnostic is to re-analyze the sample under more stringent denaturing conditions. If the multiple peaks or broad peaks consolidate into a single, sharp peak at a higher temperature or in the presence of urea, the primary issue is aggregation.[3][7] If the profile remains complex, it likely indicates the presence of synthesis-related impurities like deletion sequences (n-1, n-2), which require optimization of the synthesis cycle itself.
❓ What is the best purification method for aggregation-prone oligonucleotides?
Both denaturing polyacrylamide gel electrophoresis (dPAGE) and denaturing high-performance liquid chromatography (dHPLC) are effective.
-
dPAGE provides excellent resolution based on size and is a definitive way to visualize and separate aggregates. However, it can be labor-intensive, and recovery of the oligonucleotide from the gel can be challenging.
-
dHPLC , particularly anion-exchange or ion-pair reversed-phase, is highly effective and scalable. The key is to use denaturing conditions (high temperature, high pH, or chemical denaturants) to ensure the oligonucleotide is in its single-stranded form during separation.[2][4]
❓ Can I use Size-Exclusion Chromatography (SEC) to analyze aggregates?
Yes, SEC is a valuable tool for analyzing aggregates, especially for larger oligonucleotides like mRNA.[8] It separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates. SEC is performed under non-denaturing conditions, which is useful for characterizing the aggregation state of the final product in a given buffer.[9]
Data Presentation
Table 1: Effect of 8-aza-7-deazaguanine (PPG) Substitution on Aggregation of G-Rich Oligonucleotides
This table summarizes the observed effect of substituting guanine (G) with PPG in oligonucleotides containing runs of G's. The relative mobility (Rm) on a non-denaturing polyacrylamide gel is used as an indicator of aggregation; a lower Rm value signifies slower migration and a higher degree of aggregation.
| Sequence Description | # of Consecutive G's or PPG's | Relative Mobility (Rm) with G | Relative Mobility (Rm) with PPG | Observation |
| Probe 1 | 4 | 0.37 | 0.95 | Significant aggregation with G; eliminated with PPG.[1] |
| Probe 2 | 5 | 0.35 | 0.95 | Significant aggregation with G; eliminated with PPG.[1] |
| Probe 3 | 6 | 0.32 | 0.98 | Significant aggregation with G; eliminated with PPG.[1] |
| Probe 4 | 7 | 0.29 | 1.03 | Significant aggregation with G; eliminated with PPG.[1] |
| Control Probe | 2 | 0.96 | 0.96 | No aggregation observed in either case.[1] |
Data adapted from non-denaturing PAGE analysis. Rm is calculated relative to a non-aggregating control oligonucleotide. An Rm value close to 1.0 indicates no significant aggregation.
Table 2: Impact of HPLC Conditions on Resolving Aggregated Oligonucleotides
This table outlines the effect of different denaturing conditions on the chromatographic resolution of oligonucleotides prone to secondary structure formation.
| Condition | Temperature | Denaturant | Observation | Benefit |
| Standard RP-HPLC | 25-35 °C | None | Multiple, broad, or fronting peaks for structured oligos. | - |
| Denaturing RP-HPLC | 50-80 °C | None | Peaks become sharper and better resolved.[2] | Improves mass transfer and disrupts secondary structures.[2] |
| Denaturing RP-HPLC | Room Temp | ~7 M Urea | Multiple peaks merge into a single, sharp peak.[3][7] | Chemically disrupts hydrogen bonds, preventing aggregation on the column.[3] |
| Denaturing AEX-HPLC | Room Temp | pH > 11.0 | Simplifies chromatograms of self-complementary sequences.[6] | High pH disrupts hydrogen bonding, leading to better separation.[6] |
Experimental Protocols
Protocol 1: Analysis of Oligonucleotide Aggregation by Denaturing Urea-PAGE
This protocol is used to separate single-stranded oligonucleotides by size and identify higher molecular weight aggregates.[10][11][12]
1. Materials and Reagents:
-
40% Acrylamide/Bis-acrylamide solution (19:1)
-
Urea, ultrapure
-
10x TBE Buffer (890 mM Tris base, 890 mM Boric acid, 20 mM EDTA, pH 8.3)
-
10% Ammonium persulfate (APS), freshly prepared
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
2x Formamide Loading Buffer (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol)
-
Staining Solution (e.g., 0.02% Methylene Blue in 0.1x TBE or commercial silver stain)
2. Gel Preparation (15% Acrylamide Gel):
-
In a 50 mL conical tube, combine:
-
21 g Urea
-
18.75 mL 40% Acrylamide/Bis-acrylamide solution
-
5 mL 10x TBE Buffer
-
-
Add deionized water to a final volume of 50 mL and dissolve the urea completely, warming gently if necessary.
-
Degas the solution for 15 minutes.
-
Add 250 µL of fresh 10% APS and 25 µL of TEMED. Mix gently but quickly.
-
Immediately pour the solution between the glass plates of the gel casting apparatus. Insert the comb and allow the gel to polymerize for at least 1 hour.
3. Electrophoresis:
-
Assemble the gel in the electrophoresis tank and fill the upper and lower chambers with 1x TBE buffer.
-
Remove the comb and flush the wells with 1x TBE buffer.
-
Pre-run the gel at a constant power (e.g., 20-30 W) for 30-60 minutes to heat the gel to its operating temperature (45-55°C).[13]
-
Prepare the samples: Mix 50-200 pmol of your oligonucleotide with an equal volume of 2x Formamide Loading Buffer.
-
Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples into the wells.
-
Run the gel at constant power until the bromophenol blue dye has reached the bottom of the gel.
4. Visualization:
-
Disassemble the apparatus and carefully transfer the gel to a staining tray.
-
Stain the gel using Methylene Blue for 20-30 minutes or follow the manufacturer's protocol for silver staining.
-
Destain with deionized water until bands are clearly visible.[12]
-
Document the gel. The desired full-length product should appear as the most intense band, while aggregates will be visible as slower-migrating bands closer to the wells.
Protocol 2: Purification of Aggregated Oligonucleotides by Denaturing Ion-Exchange (AEX) HPLC
This protocol uses high pH and a salt gradient to separate oligonucleotides based on charge while disrupting secondary structures.[6][14][15]
1. Materials and Reagents:
-
HPLC system with a quaternary amine-based strong anion-exchange column suitable for high pH.
-
Mobile Phase A: 20 mM Tris-HCl, pH 9.0 (or a high-pH buffer like 20 mM NaOH, pH > 12)
-
Mobile Phase B: 20 mM Tris-HCl, 1.5 M NaCl, pH 9.0 (or 20 mM NaOH, 1.5 M NaCl for high-pH method)
-
Oligonucleotide sample dissolved in Mobile Phase A.
2. Chromatographic Method:
-
Column: Strong anion-exchange column (e.g., polymer-based).
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV at 260 nm.
-
Column Temperature: Ambient or elevated (e.g., 60°C) for additional denaturation.
-
Gradient:
-
0-2 min: 0% B (isocratic hold)
-
2-22 min: 0% to 100% B (linear gradient)
-
22-25 min: 100% B (column wash)
-
25-30 min: 0% B (re-equilibration)
-
3. Procedure:
-
Equilibrate the column with Mobile Phase A until a stable baseline is achieved.
-
Dissolve the crude or partially purified oligonucleotide sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Run the gradient method as described above.
-
Collect fractions corresponding to the main peak, which should be the full-length, monomeric oligonucleotide. Shorter failure sequences will elute first, and highly structured aggregates (if not fully denatured) may elute at unexpected positions.
-
Analyze collected fractions for purity by analytical HPLC or dPAGE.
-
Desalt the pooled, purified fractions using a suitable method like size-exclusion chromatography or ethanol precipitation.
Visualizations
// Nodes Start [label="Observation:\nPoor HPLC Profile\n(Broad/Shoulder Peak)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Confirm [label="Confirm Aggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dPAGE [label="Run Denaturing PAGE (dPAGE)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; dHPLC [label="Run Denaturing HPLC\n(High Temp / Urea)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Cause [label="Identify Cause", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Rich [label="G-Rich Sequence?\n(≥4 consecutive G's)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5]; Hydrophobic [label="Hydrophobic\nModifications?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5]; Solution [label="Implement Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Modify_Seq [label="Synthesize with\nPPG Base Analog", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Optimize_Pur [label="Optimize Purification:\n- Increase Temp\n- Add Urea/Formamide\n- Increase pH", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Result [label="Resolved Monomeric\nOligonucleotide", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Confirm; Confirm -> dPAGE [label="Method 1"]; Confirm -> dHPLC [label="Method 2"]; dPAGE -> Cause [label="Aggregates Seen"]; dHPLC -> Cause [label="Peak Sharpens"]; Cause -> G_Rich; G_Rich -> Modify_Seq [label="Yes"]; G_Rich -> Hydrophobic [label="No"]; Hydrophobic -> Optimize_Pur [label="Yes"]; Modify_Seq -> Solution; Optimize_Pur -> Solution; Solution -> Result; } .dot Caption: Troubleshooting workflow for aggregation in oligonucleotide synthesis.
References
- 1. Reduced aggregation and improved specificity of G-rich oligodeoxyribonucleotides containing pyrazolo[3,4-d]pyrimidine guanine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anion exchange chromatography of oligonucleotides under denaturing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of Oligonucleotides by Size-Exclusion Chromatography: SEC-UV, SEC-MS, SEC-MALS | Quality Assistance [quality-assistance.com]
- 10. Separation of DNA Oligonucleotides Using Denaturing Urea PAGE | Springer Nature Experiments [experiments.springernature.com]
- 11. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qiagen.com [qiagen.com]
- 13. Run Conditions in Denaturing PAGE - National Diagnostics [nationaldiagnostics.com]
- 14. agilent.com [agilent.com]
- 15. ymc.co.jp [ymc.co.jp]
Technical Support Center: Optimizing RNA Purity in In Vitro Transcription
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize n+1 and n-1 impurities during RNA synthesis.
Troubleshooting Guide: n+1 and n-1 Impurities
This guide addresses common issues encountered during in vitro transcription (IVT) that lead to the generation of n+1 and n-1 impurities.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High levels of n+1 transcripts observed on gel electrophoresis or HPLC. | 1. Non-templated addition by T7 RNA Polymerase: T7 RNA polymerase can add an extra nucleotide, typically an adenosine, to the 3' end of the RNA transcript. This is an inherent property of the enzyme.[1] 2. High Magnesium (Mg²⁺) Concentration: Elevated Mg²⁺ levels can stabilize the transcription elongation complex, potentially increasing the likelihood of non-templated additions.[2] 3. DNA Template with 3' Overhangs: Restriction enzymes that leave a 3' overhang on the DNA template can promote template switching by the polymerase, resulting in longer-than-expected transcripts.[3][4] | 1. Optimize Reaction Conditions: - Reduce Mg²⁺ concentration. The optimal concentration often needs to be determined empirically but lowering it from 30 mM to 5 mM has been shown to reduce dsRNA byproducts, which can be related to n+1 formation.[2] - Optimize nucleotide concentrations. Ensure high-purity nucleotides are used.[] 2. Modify DNA Template: - Use restriction enzymes that generate blunt ends or 5' overhangs for template linearization.[3][6] - Modify the 5' termini of the DNA template with 2'-O-methyl ribonucleosides to dramatically reduce non-templated nucleotide addition.[7][8] 3. Use Engineered T7 RNA Polymerase: Employ mutant versions of T7 RNA polymerase that exhibit reduced non-templated addition activity.[2][9] 4. Post-synthesis Purification: Utilize purification methods like reverse-phase HPLC or oligo(dT) chromatography to separate n+1 species from the target RNA.[1][9] |
| Presence of n-1 or shorter abortive transcripts. | 1. Abortive Initiation: During the initial phase of transcription, T7 RNA polymerase can release short, truncated RNA transcripts before forming a stable elongation complex.[1][10] 2. Low Nucleotide Concentrations: Insufficient levels of one or more nucleotides can lead to premature termination of transcription.[3][11] 3. Impure DNA Template: Contaminants in the DNA template, such as salts or ethanol from purification steps, can inhibit polymerase activity and lead to incomplete transcripts.[3][11] 4. GC-Rich Template Sequences: Difficult-to-transcribe GC-rich regions can cause the polymerase to stall and terminate prematurely.[3][11] | 1. Optimize Initiation Phase: - Adjust the ratio of GTP to other nucleotides, as GTP is often the initiating nucleotide for T7 promoters. - Add a pyrophosphatase to the reaction to drive the equilibrium towards elongation by hydrolyzing pyrophosphate.[2] 2. Optimize Reaction Components: - Ensure nucleotide concentrations are optimal, typically in the range of 1-2 mM each, though higher concentrations up to 10 mM have been shown to maximize yield.[][12] - Use a DNA template of high purity. Perform an additional cleanup step if necessary.[3] 3. Adjust Transcription Conditions: - For GC-rich templates, consider lowering the reaction temperature (e.g., from 37°C to 30°C) to improve full-length transcript yield.[11] 4. Purification: Employ size-exclusion chromatography or other purification methods to remove shorter transcripts. |
Frequently Asked Questions (FAQs)
Q1: What are n+1 and n-1 impurities in RNA synthesis?
A1: N+1 impurities are RNA transcripts that are one nucleotide longer than the intended sequence, typically due to the non-templated addition of a nucleotide at the 3' end by RNA polymerase.[1] N-1 impurities, along with other shorter fragments, are abortive transcripts that are shorter than the full-length RNA, resulting from premature termination of the transcription process.[1]
Q2: What is the primary cause of n+1 impurity formation?
A2: The primary cause of n+1 impurity formation is an inherent characteristic of certain DNA-dependent RNA polymerases, most notably T7 RNA polymerase.[1][13] This enzyme has a tendency to add an extra, non-templated nucleotide (often an adenosine) to the 3' end of the newly synthesized RNA strand.
Q3: How do reaction conditions influence the formation of these impurities?
A3: Reaction conditions play a critical role. For instance:
-
Magnesium Ion (Mg²⁺) Concentration: High concentrations of Mg²⁺ can increase the non-templated addition activity of the polymerase.[2]
-
Nucleotide Concentration and Purity: Imbalanced or low nucleotide concentrations can lead to premature termination and the formation of n-1 transcripts.[][11] Impurities in the nucleotide stocks can also inhibit the polymerase.
-
Temperature: For certain templates, such as those with high GC content, a lower reaction temperature can help reduce premature termination.[11]
Q4: Can the DNA template design affect the level of n+1 and n-1 impurities?
A4: Absolutely. The design and quality of the DNA template are crucial.
-
Linearization Site: Using restriction enzymes that create 3' overhangs can increase the likelihood of n+1 products. It is recommended to use enzymes that produce blunt or 5' overhangs.[3]
-
Template Purity: Contaminants from the plasmid purification process can inhibit the polymerase, leading to a higher proportion of abortive (n-1) transcripts.[3]
-
Promoter and Initial Transcribed Sequence: The sequence of the promoter and the first few nucleotides to be transcribed can influence the efficiency of initiation and the rate of abortive transcript formation.[2]
Q5: What are the most effective methods for removing n+1 and n-1 impurities after transcription?
A5: Several purification techniques can be employed:
-
Chromatography: Methods like reverse-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography (IEC) are effective in separating RNA species based on size and charge, allowing for the removal of both n+1 and n-1 impurities.[1]
-
Size-Exclusion Chromatography (SEC): This method is useful for removing smaller n-1 and abortive transcripts.
-
Oligo(dT) Affinity Chromatography: If the target RNA has a poly(A) tail, this method can be used to selectively purify full-length transcripts, although it may not efficiently separate n+1 species if they also contain a poly(A) tail.
Experimental Protocols
Protocol 1: Optimization of Mg²⁺ Concentration in IVT Reaction
Objective: To determine the optimal Mg²⁺ concentration to minimize n+1 impurities while maintaining high RNA yield.
Methodology:
-
Set up a series of 20 µL IVT reactions. Each reaction should contain the standard components (linearized DNA template, T7 RNA polymerase, RNase inhibitor, NTPs, and reaction buffer) with the exception of MgCl₂.
-
Create a range of MgCl₂ concentrations to test (e.g., 5 mM, 10 mM, 15 mM, 20 mM, 25 mM, 30 mM). Add the corresponding amount of MgCl₂ to each reaction tube.
-
Incubate all reactions at 37°C for 2-4 hours.
-
Stop the reactions by adding EDTA to a final concentration of 50 mM.
-
Purify the RNA from each reaction using a standard column-based purification kit.
-
Analyze the purity and yield of the RNA from each reaction using denaturing PAGE or analytical HPLC.
-
Quantify the percentage of n+1 and full-length RNA in each sample.
-
Select the Mg²⁺ concentration that provides the best balance of high yield and low n+1 impurity.
Protocol 2: Template Linearization and Purification
Objective: To prepare a high-quality linearized DNA template with ends that minimize n+1 formation.
Methodology:
-
Select a restriction enzyme that generates blunt ends or a 5' overhang downstream of the desired RNA sequence. Avoid enzymes that create 3' overhangs.
-
Perform a restriction digest of the plasmid DNA according to the enzyme manufacturer's protocol.
-
After incubation, confirm complete linearization by running a small aliquot of the reaction on an agarose gel alongside the undigested plasmid.[11]
-
Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation to remove the restriction enzyme and buffer components.
-
Resuspend the purified linearized DNA in nuclease-free water.
-
Determine the concentration and purity of the linearized template using a spectrophotometer. Ensure the A260/280 ratio is ~1.8 and the A260/230 ratio is >2.0.
Visualizations
Caption: Experimental workflow for minimizing n+1 and n-1 impurities in RNA synthesis.
Caption: Logical relationships between causes, types, and mitigation of RNA impurities.
References
- 1. Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Strategies to Reduce Promoter-Independent Transcription of DNA Nanostructures and Strand Displacement Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple and efficient method to reduce nontemplated nucleotide addition at the 3 terminus of RNAs transcribed by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The structural changes of T7 RNA polymerase from transcription initiation to elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.zageno.com [go.zageno.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Comparative Guide to HPLC and CE Methods for Purity Analysis of N-Isobutyryl-2', 3'-acetyl-guanosine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for modified nucleosides like N-Isobutyryl-2', 3'-acetyl-guanosine is critical for ensuring the safety, efficacy, and reproducibility of therapeutic oligonucleotides and other drug development applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering various separation modes. Additionally, Capillary Electrophoresis (CE) presents a high-efficiency alternative. This guide provides a comparative overview of key analytical methods, supported by experimental protocols and data, to aid in the selection of the most suitable technique for your analytical needs.
Introduction to Analytical Challenges
This compound is a protected nucleoside analog used in the synthesis of RNA oligonucleotides. Its purity is paramount, as even small amounts of impurities can impact the final product's biological activity and safety profile. Common impurities may arise from the synthesis process, including incomplete reactions leading to starting materials or partially protected intermediates, as well as degradation products.
Potential Impurities:
-
Starting Materials: Unreacted guanosine or its partially protected precursors.
-
Incomplete Protection/Deprotection: Species lacking the N-isobutyryl group or one or both of the 2', 3'-acetyl groups.
-
Byproducts of Synthesis: Adducts or other modified guanosine species formed during the synthetic route.[1]
-
Degradation Products: Hydrolysis of the acetyl or isobutyryl groups can occur under certain pH and temperature conditions.[2][3]
This guide will compare the performance of three major HPLC methods—Reverse-Phase (RP-HPLC), Ion-Pair Reverse-Phase (IP-RPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—along with Capillary Electrophoresis (CE) for the purity analysis of this compound.
Comparison of Analytical Methods
The following table summarizes the performance of the different analytical techniques based on key parameters. The data presented is a representative simulation based on typical performance characteristics for the analysis of modified nucleosides.
| Analytical Method | Principle | Resolution (Rs) | Sensitivity (LOD) | Analysis Time | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity.[4] | Good (Rs > 1.5 for key impurities) | Moderate (~5 ng/mL) | 20-30 min | Robust, widely available, good for less polar impurities. | May have poor retention for very polar impurities. |
| IP-RPLC | Enhances retention of polar analytes on a reverse-phase column using an ion-pairing reagent.[5] | Excellent (Rs > 2.0 for polar impurities) | High (~1 ng/mL) | 25-40 min | Excellent for separating charged and polar impurities.[5] | Complex mobile phases, potential for ion suppression in MS. |
| HILIC | Separation based on partitioning between a polar stationary phase and a less polar mobile phase.[6] | Very Good (Rs > 1.8 for polar species) | High (~2 ng/mL) | 15-25 min | Ideal for very polar compounds, MS-friendly mobile phases.[6] | Can be less robust, longer equilibration times. |
| CE | Separation based on charge-to-size ratio in an electric field.[7] | High to Excellent (High theoretical plates) | Very High (~0.5 ng/mL) | 10-20 min | Extremely high efficiency, minimal sample and solvent consumption.[7][8] | Lower loading capacity, can be sensitive to matrix effects. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and impurity profiles.
Reverse-Phase HPLC (RP-HPLC) Method
This method is a standard approach for the analysis of moderately polar to non-polar compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution:
| Time (min) | % B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 260 nm Injection Volume: 10 µL
Ion-Pair Reverse-Phase HPLC (IP-RPLC) Method
This technique is particularly useful for improving the retention and resolution of polar and charged impurities.[5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 100 mM Triethylammonium acetate (TEAA), pH 7.0 in Water
-
B: 100 mM Triethylammonium acetate (TEAA), pH 7.0 in 50:50 Acetonitrile/Water
Gradient Elution:
| Time (min) | % B |
|---|---|
| 0 | 5 |
| 30 | 70 |
| 35 | 70 |
| 36 | 5 |
| 40 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 40 °C Detection: UV at 260 nm Injection Volume: 10 µL
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
HILIC is an excellent choice for the analysis of highly polar compounds that are not well-retained by reverse-phase chromatography.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Amide or other polar stationary phase column (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase:
-
A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate, pH 5.8
-
B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Acetate, pH 5.8
Gradient Elution:
| Time (min) | % B |
|---|---|
| 0 | 0 |
| 20 | 100 |
| 25 | 100 |
| 26 | 0 |
| 30 | 0 |
Flow Rate: 0.8 mL/min Column Temperature: 35 °C Detection: UV at 260 nm Injection Volume: 5 µL
Capillary Electrophoresis (CE) Method
CE offers very high-resolution separations based on the electrophoretic mobility of the analytes.[7]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE):
-
50 mM Sodium phosphate buffer, pH 7.5
Separation Conditions:
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic (50 mbar for 5 seconds)
-
Detection: UV at 260 nm
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for HPLC and CE analysis.
Caption: General workflow for HPLC analysis.
Caption: General workflow for Capillary Electrophoresis analysis.
Conclusion
The selection of an appropriate analytical method for the purity determination of this compound depends on the specific requirements of the analysis.
-
RP-HPLC is a robust and widely applicable starting point for general purity assessment.
-
IP-RPLC offers superior resolution for challenging separations involving polar and charged impurities.[5]
-
HILIC is the method of choice for highly polar analytes and is highly compatible with mass spectrometry for impurity identification.[6]
-
Capillary Electrophoresis provides the highest separation efficiency and is ideal for high-resolution analysis of complex samples with minimal sample consumption.[7][8]
By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the quality and consistency of their this compound samples for downstream applications.
References
- 1. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of RP-HPLC columns used for determination of nucleoside metabolic patterns in urine of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary Electrophoresis: Trends and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry for validation of oligonucleotides with N-Isobutyryl-2', 3'-acetyl-guanosine
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of oligonucleotide therapeutics necessitates robust and reliable analytical methods for their validation. Ensuring the identity, purity, and integrity of these complex biomolecules is paramount for both research and clinical applications. This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative techniques for the validation of synthetic oligonucleotides, with a particular focus on identifying modifications and impurities, such as the residual N-Isobutyryl protecting group on guanosine, a common remnant from solid-phase synthesis.
While the specific modification N-Isobutyryl-2', 3'-acetyl-guanosine is typically a synthesis intermediate rather than a final product feature, the principles of its detection are applicable to the broader challenge of characterizing all manner of intended and unintended oligonucleotide modifications. This guide will delve into the technical details of leading analytical platforms, presenting supporting experimental data and detailed protocols to inform your selection of the most appropriate validation strategy.
Method Comparison: At a Glance
The validation of synthetic oligonucleotides relies on a suite of analytical techniques, each with its own set of strengths and limitations. The choice of method is often dictated by the specific information required, be it precise mass determination, quantitative purity assessment, or high-throughput screening.
| Feature | Mass Spectrometry (MALDI-TOF & LC-ESI-MS) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Capillary Gel Electrophoresis (CGE) |
| Primary Information | Molecular Weight, Sequence Confirmation, Impurity Identification | Purity, Quantification | Purity, Size Estimation, Quantification |
| Resolution | High mass resolution; can distinguish small mass differences. | Good for separating failure sequences (n-1, n-2). | Single-base resolution up to ~40-mers.[1] |
| Sensitivity (LLOQ) | fmol to pmol range.[2] | ~100 ng/mL by UV detection.[3] | Picomole amounts.[4][5] |
| Analysis Time | Rapid (minutes per sample for MALDI-TOF). | 15-30 minutes per sample. | ~12 minutes per sample.[1] |
| Quantitative Accuracy | Less precise for quantification due to ionization variability. | High quantitative precision with UV detection. | High quantitative precision.[1] |
| Destructive | Yes | No (fractions can be collected) | No (fractions can be collected) |
Quantitative Performance Comparison
The following table summarizes key quantitative performance metrics for the discussed analytical techniques. These values are representative and can vary based on the specific instrumentation, oligonucleotide sequence, and experimental conditions.
| Parameter | MALDI-TOF MS | LC-ESI-MS/MS | IP-RP-HPLC (UV) | Capillary Gel Electrophoresis (CGE) |
| Lower Limit of Quantitation (LLOQ) | ~1.75 fmol[2] | 0.2 - 1 ng/mL[3] | ~100 ng/mL[3] | Not typically used for LLOQ determination, but can detect picomole amounts.[4][5] |
| Resolution | Can resolve isotopic peaks for oligonucleotides <30 bases.[6] | High mass accuracy allows for confident identification of co-eluting species. | Can resolve n-1 and other closely related impurities. | Single-base resolution for oligonucleotides up to 40-60 bases in length.[1] |
| Typical Analysis Time | < 5 minutes | 5 - 30 minutes | 15 - 30 minutes | < 15 minutes[1] |
| Mass Accuracy | ± 3 Da on a 10 kDa oligonucleotide. | ± 1 Da for oligonucleotides <50mer. | N/A | N/A |
Experimental Workflows
To visualize the procedural steps involved in oligonucleotide validation, the following diagrams illustrate the workflows for Mass Spectrometry and a comparative view with alternative methods.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for the key analytical techniques discussed.
Mass Spectrometry: MALDI-TOF
Objective: To determine the molecular weight of a modified oligonucleotide and identify synthesis-related impurities.
Materials:
-
Oligonucleotide sample
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution: 3-Hydroxypicolinic acid (3-HPA) in a 50:50 solution of acetonitrile and water, often with an additive like diammonium citrate to reduce salt adducts.[6][7][8]
-
Calibration standards (a mix of oligonucleotides of known mass)
Protocol:
-
Sample Preparation:
-
Desalt the oligonucleotide sample using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Dissolve the desalted oligonucleotide in RNase-free water to a final concentration of approximately 10-20 pmol/µL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of 3-HPA in 50% acetonitrile/water.
-
Add diammonium citrate to the matrix solution to a final concentration of 1 g/L to minimize sodium and potassium adducts.[6]
-
-
Spotting:
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using the known oligonucleotide standards.
-
Acquire the mass spectrum in the appropriate mode (typically positive ion reflectron mode for better resolution).[6]
-
-
Data Analysis:
-
Determine the monoisotopic mass of the major peak and compare it to the theoretical mass of the target oligonucleotide.
-
Analyze minor peaks for the presence of expected impurities, such as failure sequences (n-1, n-2), and modifications like the addition of an N-isobutyryl group (+70 Da).
-
Mass Spectrometry: Ion-Pair Reversed-Phase HPLC coupled to ESI-MS (IP-RP-HPLC-MS)
Objective: To separate and identify a modified oligonucleotide and its impurities with high mass accuracy.
Materials:
-
LC-MS system (U)HPLC coupled to an ESI-mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column suitable for oligonucleotides (e.g., C18).
-
Mobile Phase A: Aqueous solution of an ion-pairing agent and a volatile buffer (e.g., 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP)).[9]
-
Mobile Phase B: Organic solvent such as methanol or acetonitrile.[9]
-
Oligonucleotide sample.
Protocol:
-
Sample Preparation:
-
Dissolve the oligonucleotide sample in Mobile Phase A or water to a suitable concentration (e.g., 10-50 µM).
-
-
Chromatography:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the oligonucleotides using a gradient of increasing Mobile Phase B. A typical gradient might run from 5% to 50% B over 20-30 minutes.
-
Set the column temperature to an elevated level (e.g., 60 °C) to denature the oligonucleotide and improve peak shape.[10]
-
-
Mass Spectrometry:
-
Operate the ESI source in negative ion mode.
-
Set the mass spectrometer to acquire data over a relevant m/z range (e.g., 500-2500 m/z) to detect the multiple charge states of the oligonucleotides.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected charge states of the target oligonucleotide and potential impurities.
-
Deconvolute the mass spectra of the chromatographic peaks to determine the neutral molecular weights.
-
Compare the measured masses to the theoretical masses to confirm the identity of the main product and characterize any impurities.
-
Alternative Method: Capillary Gel Electrophoresis (CGE)
Objective: To assess the purity of a synthetic oligonucleotide with high resolution.
Materials:
-
Capillary electrophoresis instrument with a UV detector.
-
Fused silica capillary.
-
Sieving polymer solution (e.g., linear polyacrylamide).
-
Running buffer (e.g., Tris-TAPS with EDTA).
-
Oligonucleotide sample and size standards.
Protocol:
-
Capillary and Gel Preparation:
-
Condition a new capillary according to the manufacturer's instructions.
-
Fill the capillary with the sieving polymer solution.
-
-
Sample and Standard Preparation:
-
Dilute the oligonucleotide sample and size standards in the running buffer or water.
-
-
Electrophoresis:
-
Pre-run the capillary with the running buffer.
-
Inject the sample using electrokinetic injection.
-
Apply a high voltage (e.g., 15-30 kV) to separate the oligonucleotides by size.
-
Detect the separated oligonucleotides by UV absorbance at 260 nm.
-
-
Data Analysis:
-
Analyze the resulting electropherogram to determine the migration times of the peaks.
-
Create a standard curve of migration time versus size using the known standards.
-
Determine the size of the main product and any impurity peaks.
-
Calculate the percentage purity by integrating the peak areas.[1]
-
Conclusion
The validation of modified oligonucleotides is a critical step in their development for therapeutic and research applications. Mass spectrometry, in the form of MALDI-TOF and LC-ESI-MS, offers unparalleled capabilities for the precise determination of molecular weight and the identification of subtle modifications and impurities. While techniques like IP-RP-HPLC and CGE provide robust and accurate quantification of purity, they lack the definitive mass information provided by MS. A comprehensive validation strategy often employs a combination of these methods, leveraging the strengths of each to build a complete picture of the oligonucleotide's identity, purity, and quality. The choice of a primary validation method will ultimately depend on the specific analytical question being addressed, with MS being indispensable for structural confirmation.
References
- 1. bio-rad.com [bio-rad.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. ppd.com [ppd.com]
- 4. pnas.org [pnas.org]
- 5. Rapid separation and purification of oligonucleotides by high-performance capillary gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. simultof.com [simultof.com]
- 9. mz-at.de [mz-at.de]
- 10. lcms.cz [lcms.cz]
A Head-to-Head Comparison: N-isobutyryl vs. N-benzoyl Protecting Groups for Guanosine in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups for nucleobases is a critical decision that directly impacts yield, purity, and the integrity of the final product. Among the purines, guanosine presents unique challenges due to the reactivity of its exocyclic amine. The two most commonly employed protecting groups for the N2 position of guanosine are N-isobutyryl (iBu) and N-benzoyl (Bz). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal protecting group for specific synthetic needs.
Chemical Properties and Stability
The primary role of a protecting group is to prevent unwanted side reactions at the exocyclic amine of guanosine during the sequential addition of phosphoramidites in solid-phase oligonucleotide synthesis. The stability of the protecting group during the synthesis cycle and its efficient removal during deprotection are paramount.
The N-isobutyryl group is an aliphatic acyl group, while the N-benzoyl group is an aromatic acyl group. This fundamental structural difference influences their relative stability and reactivity.
Performance in Oligonucleotide Synthesis: A Data-Driven Comparison
The performance of a protecting group is ultimately judged by its impact on the efficiency of oligonucleotide synthesis and the quality of the resulting product. Key metrics include coupling efficiency and the rate of depurination, a major side reaction that leads to chain cleavage.
| Parameter | N-isobutyryl (iBu)-dG | N-benzoyl (Bz)-dG | Key Considerations |
| Coupling Efficiency | Generally high, comparable to other standard phosphoramidites. | Generally high, comparable to other standard phosphoramidites. | While direct comparative studies on coupling efficiency are not extensively published, both are widely used in commercial phosphoramidites, indicating they provide efficient coupling under optimized conditions. Factors such as activator, coupling time, and reagent quality significantly influence efficiency for both. |
| Depurination Rate | The N-isobutyryl group is an electron-donating group which helps to stabilize the glycosidic bond, making the protected nucleoside more resistant to depurination. | The N-benzoyl group is an electron-withdrawing group, which can slightly destabilize the glycosidic bond, potentially leading to a higher rate of depurination under acidic detritylation steps. | Experimental data indicates that depurination of N2-isobutyryl-deoxyguanosine is significantly slower than that of N6-benzoyl-deoxyadenosine. Specifically, dG depurination is reported to be 5-6 times slower in dichloroacetic acid (DCA) solutions and approximately 12 times slower in 3% trichloroacetic acid (TCA) compared to dA.[1] This suggests a greater stability of the iBu-protected guanosine to acid-catalyzed depurination. |
| Deprotection Conditions | Typically requires stronger basic conditions or longer treatment times for complete removal compared to N-benzoyl. The cleavage of the iBu group is often the rate-determining step in standard ammonia deprotection.[2] | More readily cleaved under standard ammoniacal deprotection conditions compared to N-isobutyryl. | A variety of deprotection cocktails can be used for both, including aqueous ammonia, methylamine, or mixtures thereof (e.g., AMA). The choice depends on the presence of other sensitive groups in the oligonucleotide. |
| Side Reactions | The robust nature of the iBu group can be advantageous in preventing side reactions at the N2 position during synthesis. | While generally effective, the benzoyl group's lability could, in some instances, lead to premature deprotection and subsequent side reactions if synthesis conditions are not carefully controlled. | A common side reaction during deprotection is the modification of the exocyclic amine by transamidation, especially when using primary amines for deprotection. The rate of this side reaction can be influenced by the nature of the protecting group. |
Experimental Protocols
Detailed experimental protocols for the synthesis of the protected nucleosides and their subsequent use in oligonucleotide synthesis are crucial for reproducible results.
Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-phosphoramidite
A common route for the synthesis of N2-isobutyryl-protected deoxyguanosine phosphoramidite involves a multi-step process starting from 2'-deoxyguanosine. The general workflow is as follows:
References
A Head-to-Head Comparison: N-isobutyryl vs. N-phenoxyacetyl for Guanosine Protection in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the choice of protecting groups for the nucleobases is a critical determinant of yield, purity, and the integrity of the final oligonucleotide product. This is particularly true for guanosine, which is susceptible to side reactions during synthesis. This guide provides an objective comparison of two commonly employed N-acyl protecting groups for guanosine: the standard N-isobutyryl (iBu) group and the more labile N-phenoxyacetyl (Pac) group.
This comparison delves into the chemical properties, performance in solid-phase RNA synthesis, and deprotection conditions of both protecting groups, supported by available experimental data. The aim is to equip researchers with the necessary information to make an informed decision based on their specific RNA synthesis requirements, especially when dealing with sensitive or modified RNA sequences.
Chemical Structure and Properties
The N-isobutyryl (iBu) group is a standard, robust protecting group that has been widely used in oligonucleotide synthesis for its stability under the conditions of the phosphoramidite coupling cycle. In contrast, the N-phenoxyacetyl (Pac) group is classified as a "fast-deprotecting" or "labile" protecting group, designed for more rapid and milder deprotection conditions. This difference in lability is the primary factor influencing their respective applications.
Performance in RNA Synthesis: A Comparative Overview
It has been reported that phosphoramidites with labile protecting groups, such as Pac, can achieve high coupling efficiencies, with some sources indicating coupling rates of over 90%.[1] The use of more labile protecting groups like Pac is often recommended for the synthesis of longer oligonucleotides or sequences containing sensitive modifications, as the milder deprotection conditions help to preserve the integrity of the final RNA product.[2]
Table 1: Deprotection Conditions and Half-Life
| Protecting Group | Reagent | Temperature (°C) | Time | Half-life (t½) | Citation(s) |
| N-isobutyryl (iBu) | Ethanolic Ammonia | 55 | 8-16 hours | Slower cleavage | [2] |
| N-phenoxyacetyl (Pac) | Ethanolic Ammonia | 55 | 2 hours | Rapid cleavage | [2] |
| N-phenoxyacetyl (Pac) | Aqueous Methylamine | Room Temp | < 15 minutes | Very rapid cleavage | [1] |
This table summarizes the deprotection conditions and relative cleavage rates of iBu and Pac protecting groups for guanosine.
Experimental Protocols
Synthesis of Guanosine Phosphoramidite Monomers
Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine-3'-CE Phosphoramidite
A detailed protocol for the synthesis of the N-isobutyryl protected guanosine phosphoramidite can be found in various publications and is considered a standard procedure in oligonucleotide chemistry. The synthesis typically involves the protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group, the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group, and the exocyclic amine of guanosine with isobutyryl chloride or anhydride, followed by phosphitylation at the 3'-hydroxyl position.
Protocol 2: Synthesis of 5'-O-DMT-2'-O-TBDMS-N2-phenoxyacetyl-guanosine-3'-CE Phosphoramidite
The synthesis of the N-phenoxyacetyl protected guanosine phosphoramidite follows a similar pathway to the iBu-protected counterpart. The key difference lies in the acylation step, where phenoxyacetic anhydride or a related activated phenoxyacetyl derivative is used to introduce the Pac group onto the N2 position of guanosine.
Solid-Phase RNA Synthesis and Deprotection
Protocol 3: Solid-Phase RNA Synthesis
The solid-phase synthesis of RNA oligonucleotides is typically performed on an automated synthesizer using the phosphoramidite method. The cycle consists of four main steps:
-
Detritylation: Removal of the 5'-DMT protecting group with a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the phosphoramidite monomer (iBu- or Pac-protected guanosine) with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl of the growing RNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).
This cycle is repeated until the desired RNA sequence is assembled.
Protocol 4: Deprotection of RNA Oligonucleotides
The deprotection strategy is the most significant differentiating factor between the use of iBu and Pac protecting groups.
-
For N-isobutyryl (iBu) protected RNA:
-
Cleavage and Base Deprotection: The solid support is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 8-16 hours.[2] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
2'-O-Desilylation: The partially deprotected RNA is then treated with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or tetrabutylammonium fluoride (TBAF) in THF, to remove the 2'-O-TBDMS groups.
-
-
For N-phenoxyacetyl (Pac) protected RNA:
-
Cleavage and Base Deprotection (Fast Deprotection): The solid support is treated with a solution of aqueous methylamine or a mixture of ammonium hydroxide and methylamine (AMA) at room temperature or slightly elevated temperatures for a significantly shorter duration (e.g., 15 minutes to 2 hours).[1]
-
2'-O-Desilylation: The subsequent removal of the 2'-O-TBDMS groups is performed using the same fluoride-based reagents as for the iBu-protected RNA.
-
Visualization of Workflows
Caption: General workflow for solid-phase RNA synthesis and deprotection.
Caption: Comparison of deprotection workflows for iBu and Pac protecting groups.
Conclusion and Recommendations
The choice between N-isobutyryl and N-phenoxyacetyl for guanosine protection in RNA synthesis hinges on the specific requirements of the synthesized oligonucleotide.
-
N-isobutyryl (iBu) remains a reliable and cost-effective choice for the routine synthesis of standard RNA oligonucleotides where the prolonged exposure to basic conditions during deprotection is not a concern. Its stability during the synthesis cycle is well-established.
-
N-phenoxyacetyl (Pac) is the superior option for the synthesis of long RNA molecules, sequences containing base-labile modifications, or any RNA species that may be susceptible to degradation under harsh basic conditions. The significantly faster and milder deprotection protocols offered by the Pac group minimize the risk of side reactions and can lead to higher purity of the final product, especially for sensitive sequences.
Researchers should carefully consider the nature of their target RNA molecule and the potential for degradation during deprotection when selecting the appropriate guanosine protecting group. For demanding applications where the integrity of the RNA is paramount, the use of N-phenoxyacetyl protection is highly recommended.
References
Navigating Guanosine Protection in Phosphoramidite Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting group for the guanosine phosphoramidite is a critical decision that directly impacts the efficiency of deprotection and the integrity of the final product, especially for complex and modified oligonucleotides. While N-Isobutyryl-2',3'-acetyl-guanosine has been a long-standing workhorse, a range of alternatives have emerged to address the need for faster and milder deprotection conditions. This guide provides an objective comparison of the most common alternatives, supported by experimental data, to aid in the selection of the optimal building block for your specific application.
The primary driver for seeking alternatives to the standard isobutyryl (iBu) protecting group for guanosine is its relative stability, which necessitates harsh deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures for extended periods). These conditions can be detrimental to sensitive modifications, such as certain dyes, linkers, and modified bases, that are increasingly incorporated into therapeutic and diagnostic oligonucleotides. To overcome this limitation, several alternative protecting groups have been developed, with the most widely adopted being dimethylformamidine (dmf), acetyl (Ac), and isopropyl-phenoxyacetyl (iPr-Pac).
Performance Comparison of Guanosine Protecting Groups
The selection of a guanosine protecting group is a trade-off between stability during synthesis and lability during deprotection. While all commercially available guanosine phosphoramidites, including those with iBu, dmf, Ac, and iPr-Pac protecting groups, generally exhibit high coupling efficiencies (typically >98%) under optimized conditions, the key differentiator lies in their deprotection kinetics.
A recent study highlighted that less bulky protecting groups can contribute to higher coupling efficiency. For instance, an acetyl-protected guanosine amidite demonstrated superior coupling efficiency compared to a bulkier diphenylcarbamoyl (DPC) and acetyl-protected counterpart.[1][2] However, for the commonly used protecting groups discussed here, the differences in coupling efficiency are generally considered to be minimal when using standard, optimized synthesis protocols.
The most significant performance differences are observed during the deprotection step. The following table summarizes the recommended deprotection conditions and approximate times for oligonucleotides containing guanosine residues protected with iBu, dmf, Ac, and iPr-Pac groups.
| Protecting Group | Deprotection Reagent | Temperature | Time | Notes |
| Isobutyryl (iBu) | Concentrated Ammonium Hydroxide | Room Temp. | 24-48 hours | Standard, but slow deprotection. |
| 55 °C | 8-16 hours | |||
| Dimethylformamidine (dmf) | Concentrated Ammonium Hydroxide | Room Temp. | 8 hours | Faster than iBu under the same conditions. |
| 55 °C | 4 hours | |||
| AMA (Ammonium hydroxide/Methylamine 1:1) | Room Temp. | 2 hours | "UltraFAST" deprotection compatible. | |
| 65 °C | 10 minutes | |||
| Acetyl (Ac) | Concentrated Ammonium Hydroxide | Room Temp. | 4-8 hours | Faster than iBu. |
| 55 °C | 2 hours | |||
| AMA (Ammonium hydroxide/Methylamine 1:1) | 65 °C | 10 minutes | "UltraFAST" deprotection compatible. | |
| Isopropyl-phenoxyacetyl (iPr-Pac) | Concentrated Ammonium Hydroxide | Room Temp. | 2 hours | "UltraMILD" deprotection compatible. |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Ideal for very sensitive modifications. |
Experimental Protocols
Standard Deprotection Protocol (for iBu-dG)
-
Cleavage from Solid Support: The solid support is treated with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours.
-
Deprotection: The supernatant, containing the oligonucleotide, is transferred to a sealed vial and heated at 55 °C for 8-16 hours.
-
Evaporation: The ammonium hydroxide is removed by vacuum centrifugation.
-
Reconstitution: The deprotected oligonucleotide is reconstituted in an appropriate buffer for subsequent purification and analysis.
"UltraFAST" Deprotection Protocol (for dmf-dG and Ac-dG)
-
Cleavage and Deprotection: The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) at room temperature for 10 minutes.
-
Heating: The vial is then heated at 65 °C for an additional 10 minutes.
-
Evaporation: The AMA solution is removed by vacuum centrifugation.
-
Reconstitution: The deprotected oligonucleotide is reconstituted in an appropriate buffer.
"UltraMILD" Deprotection Protocol (for iPr-Pac-dG)
-
Cleavage and Deprotection: The solid support is treated with 0.05 M potassium carbonate in anhydrous methanol for 4 hours at room temperature.
-
Neutralization: The methanolic solution is neutralized with an appropriate buffer (e.g., TEAA).
-
Evaporation: The solvent is removed by vacuum centrifugation.
-
Reconstitution: The deprotected oligonucleotide is reconstituted in an appropriate buffer.
Logical Relationships of Guanosine Protecting Groups
The choice of a guanosine protecting group dictates the available deprotection strategies, which range from standard (harsher) to ultra-mild conditions. This relationship can be visualized as a decision-making workflow.
Caption: Workflow for selecting a guanosine protecting group and its corresponding deprotection pathway.
Conclusion
The selection of an appropriate protecting group for guanosine phosphoramidites is a critical parameter in modern oligonucleotide synthesis. While the traditional N-isobutyryl group remains a viable option for robust, unmodified oligonucleotides, the advent of labile protecting groups such as dimethylformamidine, acetyl, and isopropyl-phenoxyacetyl has significantly expanded the toolbox for researchers. These alternatives offer faster and milder deprotection protocols, enabling the efficient synthesis of oligonucleotides containing sensitive modifications. By understanding the comparative performance and the specific experimental conditions associated with each protecting group, researchers can optimize their synthesis strategies to achieve higher yields and purity for a wide range of applications, from basic research to the development of novel nucleic acid-based therapeutics and diagnostics.
References
A Comparative Guide to the Lability of N-Acyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the selection of an appropriate protecting group for amine functionalities is a critical strategic decision. N-acyl groups are a cornerstone of amine protection due to their general stability and the predictability of their cleavage. However, the lability of different N-acyl groups can vary significantly depending on the chemical environment. This guide provides an objective comparison of the lability of common N-acyl protecting groups, supported by experimental data, to aid in the rational design of synthetic routes.
Relative Stability and Lability: A Summary
The stability of an N-acyl protecting group is primarily influenced by steric hindrance and electronic effects. Generally, bulkier acyl groups are more resistant to cleavage, and electron-withdrawing substituents on the acyl group can increase its lability. The following tables summarize the relative stability and typical cleavage conditions for common N-acyl protecting groups.
Table 1: Lability of N-Acyl Protecting Groups under Basic Conditions
| N-Acyl Protecting Group | Structure | Reagents/Conditions | Typical Reaction Time | Yield (%) | Reference |
| Trifluoroacetyl (TFA) | COCF₃ | K₂CO₃ / MeOH | < 1 hour | High | [1][2] |
| Acetyl (Ac) | COCH₃ | aq. NH₃ / EtOH | 2 hours | >95 | [3] |
| aq. Methylamine | < 0.5 hours | >95 | [3] | ||
| K₂CO₃ / MeOH | Several hours | Good | General Knowledge | ||
| Benzoyl (Bz) | COPh | aq. NH₃ / EtOH | > 24 hours | >95 | [3] |
| aq. Methylamine | ~1 hour | >95 | [3] | ||
| Pivaloyl (Piv) | COC(CH₃)₃ | Strong base (e.g., NaOH, KOH) / heat | Prolonged | Variable | [4] |
Key Observation: The trifluoroacetyl group is significantly more labile than other acyl groups under basic conditions due to the strong electron-withdrawing effect of the fluorine atoms. The general order of stability under basic hydrolysis is Pivaloyl > Benzoyl > Acetyl.[5]
Table 2: Lability of N-Acyl Protecting Groups under Acidic Conditions
| N-Acyl Protecting Group | Structure | Reagents/Conditions | Typical Reaction Time | Yield (%) | Reference |
| Acetyl (Ac) | COCH₃ | Strong acid (e.g., HCl, H₂SO₄) / heat | Forcing conditions | Variable | [5] |
| Benzoyl (Bz) | COPh | Strong acid (e.g., HBr, H₂SO₄) / heat | Forcing conditions | Variable | General Knowledge |
| Pivaloyl (Piv) | COC(CH₃)₃ | Strong acid (e.g., TFA) / heat | Very forcing conditions | Variable | [6] |
Note: N-acyl groups are generally stable to acidic conditions, and their cleavage often requires harsh conditions.[5] The stability under acidic conditions is less differentiated than under basic conditions.
Table 3: Lability of N-Acyl Protecting Groups under Reductive Conditions
| N-Acyl Protecting Group | Structure | Reagents/Conditions | Typical Reaction Time | Yield (%) | Reference |
| General N-Acyl | COR | LiAlH₄, DIBAL-H | Variable | Good | [5] |
| N-Acyl (Aromatic) | COAr | Activated Al, NaBH₄ | Variable | Good | [7] |
| N-Acyl | COR | Ru(II) catalyst, HCOOH/NEt₃ | Variable | Moderate to Good | [8] |
Insight: Reductive cleavage of N-acyl groups is a viable alternative, particularly when basic or acidic conditions are not tolerated by other functional groups in the molecule. The efficiency can depend on the specific substrate and reducing agent.
Experimental Protocols
General Procedure for Basic Hydrolysis of N-Acetyl and N-Benzoyl Groups (from Nucleosides)
This protocol is based on the comparative study of deprotection of N-acetyl and N-benzoyl groups on deoxyribonucleosides.[3]
Materials:
-
N-acylated deoxyribonucleoside
-
Aqueous ammonia (28-30%)
-
Ethanol
-
TLC plates
-
Reaction vessel
Procedure:
-
Dissolve the N-acylated deoxyribonucleoside in a solution of aqueous ammonia and ethanol (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
For N-acetyl groups, the reaction is typically complete within 2 hours.
-
For N-benzoyl groups, the reaction may require over 24 hours for completion.
-
Upon completion, remove the solvent under reduced pressure to obtain the deprotected nucleoside.
General Procedure for Reductive Cleavage of N-Acyl Groups
This protocol provides a general workflow for the reductive cleavage of amides.
Materials:
-
N-acylated amine
-
Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert atmosphere (e.g., Nitrogen, Argon)
-
Reaction vessel with a reflux condenser
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acylated amine in an appropriate anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully add the reducing agent (e.g., LiAlH₄) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux as needed.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with an organic solvent.
-
Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Visualization of Concepts
Caption: Relative lability of N-acyl groups under different cleavage conditions.
Caption: A workflow for selecting an N-acyl deprotection strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Kinetic and mechanistic investigation of the selective acidolysis of the C-terminal amide bond of N-acyl-N,alpha,alpha-trialkyl glycine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive cleavage of N-substituted aromatic amides as tert-butyl acylcarbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Synthetic Oligonucleotides Containing Modified Guanosine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and diagnostic potential of synthetic oligonucleotides is expanding rapidly. The incorporation of modified nucleosides, such as altered guanosine residues, is a key strategy to enhance their stability, binding affinity, and overall efficacy. Rigorous validation of the identity and purity of these modified oligonucleotides is a critical quality control step. This guide provides a comprehensive comparison of enzymatic and non-enzymatic methods for the validation of synthetic oligonucleotides containing modified guanosine, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection and implementation.
Core Validation Methodologies: A Head-to-Head Comparison
The validation of modified oligonucleotides primarily relies on a combination of separation techniques and mass spectrometry. Method selection depends on the specific modification, the length of the oligonucleotide, the required level of detail, and available instrumentation.
Method Overview
-
Enzymatic Digestion coupled with Liquid Chromatography-Mass Spectrometry (LC-MS): This "bottom-up" approach involves the enzymatic cleavage of the oligonucleotide into its constituent nucleosides or smaller fragments, which are then separated by liquid chromatography and identified by mass spectrometry. This method is particularly powerful for pinpointing the location and identity of modifications within a sequence.
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): A widely used technique for purity assessment, IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. It can resolve full-length products from shorter failure sequences and other impurities. When coupled with MS, it provides mass confirmation of the intact oligonucleotide.
-
Direct Mass Spectrometry (MS): This "top-down" approach analyzes the intact mass of the oligonucleotide. The two most common techniques are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS.
Quantitative Data Summary
The following tables provide a summary of the performance characteristics of each validation method.
Table 1: General Performance Comparison of Oligonucleotide Validation Methods
| Feature | Enzymatic Digestion-LC/MS | IP-RP-HPLC-UV/MS | Direct MS (MALDI-TOF) | Direct MS (ESI) |
| Primary Application | Sequence verification, modification localization | Purity assessment, quantification | Rapid mass confirmation | Accurate mass determination of intact molecules |
| Resolution | Single nucleoside | Single nucleotide (length-dependent) | Lower for longer oligos (>50 bases) | High |
| Sensitivity | High (fmol to pmol) | Moderate (pmol) | High (fmol to pmol) | High (fmol to pmol) |
| Mass Accuracy | High (<5 ppm) | High (<5 ppm with appropriate MS) | Moderate (± 0.1% to 0.2%) | High (<3 ppm) |
| Throughput | Low to Moderate | Moderate | High | Moderate |
| Cost | High | Moderate | Moderate | High |
| Complexity | High | Moderate | Low | Moderate |
Table 2: Performance Comparison for Specific Modified Guanosines
| Modified Guanosine | Enzymatic Digestion-LC/MS | IP-RP-HPLC-UV/MS | Direct MS (MALDI/ESI) |
| 8-oxo-7,8-dihydroguanosine (8-oxo-dG) | Excellent for quantification and localization.[1] | Can resolve from unmodified sequence, but may require optimization. | Provides mass confirmation of the modification. |
| Phosphorothioate (PS) Linkages | Digestion can be incomplete due to nuclease resistance.[2] | Broad peaks due to diastereomers can complicate analysis. | Confirms the mass shift corresponding to sulfur substitution. |
| Guanosine Adducts (e.g., arylamine adducts) | Effective for identifying the site of adduction.[3] | Retention time will shift, aiding in separation from unmodified oligos. | Confirms the mass of the adducted oligonucleotide. |
| N2-ethylguanosine | Allows for precise identification and quantification of the modified nucleoside. | Can be separated from the unmodified oligonucleotide based on altered hydrophobicity. | Confirms the expected mass shift of the intact oligonucleotide. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below.
Enzymatic Digestion for LC-MS Analysis
This protocol describes the complete digestion of a modified oligonucleotide to its constituent nucleosides for subsequent analysis by LC-MS. This is particularly useful for confirming the presence and quantity of modified nucleosides like 8-oxo-dG.
Materials:
-
Modified oligonucleotide sample
-
Nuclease P1 (from Penicillium citrinum)
-
Snake Venom Phosphodiesterase (SVP)[2]
-
Alkaline Phosphatase (AP)[4]
-
Ammonium acetate buffer (pH 5.3)
-
Ammonium bicarbonate buffer (pH 7.5-8.0)
-
Zinc Chloride (ZnCl₂) solution
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide in nuclease-free water to a final concentration of approximately 1 mg/mL.
-
Initial Digestion with Nuclease P1:
-
In a microcentrifuge tube, combine:
-
10 µg of the oligonucleotide
-
Ammonium acetate buffer (50 mM final concentration)
-
ZnCl₂ (1 mM final concentration)
-
Nuclease P1 (2-5 units)
-
-
Adjust the final volume to 50 µL with nuclease-free water.
-
Incubate at 37°C for 2-4 hours.
-
-
Second Digestion with SVP and AP:
-
To the Nuclease P1 reaction mixture, add:
-
Ammonium bicarbonate buffer (100 mM final concentration)
-
Snake Venom Phosphodiesterase (0.1-0.5 units)
-
Alkaline Phosphatase (5-10 units)[4]
-
-
Incubate at 37°C for an additional 2-4 hours or overnight for complete digestion.
-
-
Sample Cleanup (Optional but Recommended): Use a centrifugal filter unit (e.g., 3 kDa MWCO) to remove the enzymes.
-
LC-MS Analysis:
-
Dilute the digested sample in the initial mobile phase.
-
Inject onto a C18 reversed-phase column.
-
Elute with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Analyze the eluent by ESI-MS in positive ion mode, monitoring for the expected masses of the unmodified and modified nucleosides.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol is suitable for assessing the purity of a synthetic oligonucleotide containing modified guanosine.
Materials:
-
Modified oligonucleotide sample
-
Triethylammonium acetate (TEAA) or other ion-pairing agent (e.g., hexylammonium acetate)
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector and preferably a mass spectrometer
-
C18 reversed-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile:water.
-
-
Sample Preparation: Dissolve the oligonucleotide in water to a concentration of 10-50 µM.
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60°C.
-
Detection: UV at 260 nm.
-
Gradient: A typical gradient would be 5-65% Mobile Phase B over 15-30 minutes. The gradient should be optimized based on the oligonucleotide length and modifications.[5]
-
-
Data Analysis: Integrate the peak areas to determine the purity of the full-length product relative to impurities (e.g., n-1, n+1 sequences). If coupled to a mass spectrometer, confirm the mass of the main peak and any significant impurities.
Visualization of Workflows and Concepts
Enzymatic Validation Workflow
The following diagram illustrates the general workflow for the enzymatic validation of a modified oligonucleotide.
References
- 1. Quantitative evaluation of oligonucleotide surface concentrations using polymerization-based amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of nuclease P1 in sequence analysis of end group labeled RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of LC-MS for quantitative analysis and metabolite identification of therapeutic oligonucleotides. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Functional Assays for Oligonucleotides: The Impact of Guanosine Synthesis Chemistry
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of oligonucleotides hinges on their precise sequence and purity, which in turn are dictated by the intricacies of solid-phase synthesis. A critical step in this process is the protection of the exocyclic amine of guanosine. The choice of protecting group, such as the standard N-Isobutyryl group used in N-Isobutyryl-2', 3'-acetyl-guanosine phosphoramidites, can have downstream consequences on the purity of the final oligonucleotide product and, consequently, its performance in functional assays.
This guide provides an objective comparison of oligonucleotides synthesized using the conventional N-Isobutyryl (iBu) protecting group for guanosine versus those synthesized with a common alternative, the N,N-dimethylformamidine (dmf) group. We will explore how these synthesis strategies can influence the prevalence of impurities and how to assess the functional impact of these differences through rigorous experimental evaluation.
The Influence of Guanosine Protection on Oligonucleotide Integrity
During oligonucleotide synthesis, protecting groups shield the reactive functional groups of the nucleobases. The N-Isobutyryl group is an acyl-type protecting group that is effectively removed with ammonium hydroxide. However, its electron-withdrawing nature can destabilize the N-glycosidic bond, making the guanosine susceptible to depurination, especially during the acidic detritylation steps of the synthesis cycle. Depurination results in an abasic site, which leads to chain cleavage during the final basic deprotection step. This generates truncated oligonucleotide impurities that can be difficult to separate from the full-length product and may reduce the potency or increase the off-target effects of the therapeutic candidate.[1]
An alternative strategy employs the dimethylformamidine (dmf) protecting group. As an electron-donating group, dmf stabilizes the glycosidic bond, thereby reducing the risk of depurination.[1] Furthermore, the dmf group is more labile and can be removed under milder basic conditions or with shorter treatment times, which is particularly advantageous for the synthesis of oligonucleotides containing sensitive chemical modifications.
The following table summarizes the key differences between these two common guanosine protection strategies.
| Feature | N-Isobutyryl (iBu) Guanosine | N,N-dimethylformamidine (dmf) Guanosine |
| Protecting Group Type | Acyl (electron-withdrawing) | Formamidine (electron-donating) |
| Depurination Risk | Higher, due to destabilization of the N-glycosidic bond | Lower, due to stabilization of the N-glycosidic bond |
| Deprotection Conditions | Standard: Concentrated ammonium hydroxide, 55°C, 8-12 hours | Fast: Concentrated ammonium hydroxide, 55°C, ~1 hour; or AMA (Ammonium hydroxide/40% Methylamine), room temp, 10 min |
| Potential Impurities | Higher levels of 3'-truncated species due to depurination | Lower levels of depurination-related impurities |
| Compatibility | Standard for DNA and RNA synthesis | Ideal for "fast deprotection" protocols and for oligonucleotides with base-sensitive modifications |
Functional Assays: Quantifying Performance and Safety
To evaluate the functional consequences of the chosen synthesis strategy, a panel of standardized in vitro assays is essential. These assays measure the intended biological activity of the oligonucleotide (potency) as well as its potential for off-target effects and cytotoxicity.
Target Knockdown Efficiency by RT-qPCR
For antisense oligonucleotides (ASOs) designed to degrade a target mRNA via RNase H, the most critical functional assay is the quantification of target mRNA knockdown.
Illustrative Data: The following table presents hypothetical data from an experiment comparing two ASOs of the same sequence targeting Gene X, synthesized with either iBu-dG or dmf-dG phosphoramidites.
| Oligonucleotide (ASO targeting Gene X) | Guanosine Protection | Transfection Conc. (nM) | % Gene X mRNA Knockdown (relative to control) |
| ASO-iBu | N-Isobutyryl | 10 | 75% ± 4.2% |
| ASO-dmf | N,N-dimethylformamidine | 10 | 88% ± 3.5% |
| Scrambled Control | N/A | 10 | 2% ± 1.5% |
This data is illustrative. Higher purity of ASO-dmf is expected to lead to a higher concentration of full-length, active oligonucleotide, potentially resulting in greater knockdown efficiency.
In Vitro Splice-Switching Activity
For splice-switching oligonucleotides (SSOs), the goal is to alter the pre-mRNA splicing pattern, for example, to skip an exon or include a previously excluded one. The efficacy is measured by quantifying the relative abundance of the different splice variants.
Illustrative Data: This table shows hypothetical results for an SSO designed to induce skipping of Exon 2 in a target pre-mRNA.
| Oligonucleotide (SSO targeting Exon 2) | Guanosine Protection | Transfection Conc. (nM) | % Exon 2 Inclusion | % Exon 2 Skipping |
| SSO-iBu | N-Isobutyryl | 50 | 45% ± 5.1% | 55% ± 5.1% |
| SSO-dmf | N,N-dimethylformamidine | 50 | 28% ± 4.3% | 72% ± 4.3% |
| Mismatch Control | N/A | 50 | 95% ± 2.8% | 5% ± 2.8% |
This data is illustrative. A higher proportion of full-length SSO-dmf could lead to more efficient binding to the pre-mRNA target and more effective splice modulation.
Cellular Viability and Cytotoxicity Assays
It is crucial to assess whether oligonucleotides induce toxicity. Common assays include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
Illustrative Data: The following table shows hypothetical cytotoxicity data for cells treated with the different ASO preparations.
| Oligonucleotide | Guanosine Protection | Concentration (nM) | Cell Viability (MTT Assay, % of untreated control) | Cytotoxicity (LDH Release, % of max lysis) |
| ASO-iBu | N-Isobutyryl | 100 | 85% ± 6.2% | 18% ± 3.9% |
| ASO-dmf | N,N-dimethylformamidine | 100 | 94% ± 4.8% | 8% ± 2.5% |
| Lipofectamine Only | N/A | N/A | 98% ± 3.1% | 5% ± 1.8% |
This data is illustrative. Impurities in oligonucleotide preparations can sometimes contribute to cellular toxicity.
Diagrams of Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the biological context is key to understanding the data.
References
A Comparative Guide to the NMR Characterization of N-Isobutyryl-2',3'-acetyl-guanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of N-Isobutyryl-2',3'-acetyl-guanosine, a key intermediate in the synthesis of modified oligonucleotides. Due to the limited availability of public domain NMR spectra for the title compound, this guide focuses on the expected spectral features and provides a comparison with closely related analogues and potential impurities. This information is crucial for researchers to verify the successful synthesis and purity of N-Isobutyryl-2',3'-acetyl-guanosine.
Introduction
N-Isobutyryl-2',3'-acetyl-guanosine is a protected form of the nucleoside guanosine, widely used in the synthesis of RNA and DNA analogues for therapeutic and research applications. The isobutyryl group protects the exocyclic amine of the guanine base, while the acetyl groups protect the 2' and 3' hydroxyls of the ribose sugar. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such modified nucleosides. This guide will delve into the expected ¹H and ¹³C NMR characteristics of N-Isobutyryl-2',3'-acetyl-guanosine, compare them with potential synthetic impurities and alternative protecting group strategies, and provide standardized experimental protocols for acquiring high-quality NMR data.
Expected NMR Characteristics of N-Isobutyryl-2',3'-acetyl-guanosine
The chemical shifts in NMR are sensitive to the electronic environment of the nuclei. The introduction of isobutyryl and acetyl groups on the guanosine scaffold induces characteristic shifts in the proton (¹H) and carbon (¹³C) spectra.
¹H NMR:
-
Isobutyryl Protons: A septet for the CH proton and a doublet for the two CH₃ groups, typically found in the upfield region of the spectrum.
-
Acetyl Protons: Two singlets for the methyl protons of the 2'- and 3'-acetyl groups, expected to appear around 2.0-2.2 ppm.
-
Ribose Protons: The protons on the ribose ring (H-1', H-2', H-3', H-4', and H-5') will show complex splitting patterns. The downfield shift of H-2' and H-3' compared to unprotected guanosine is a key indicator of successful acetylation.
-
Guanine Protons: The H-8 proton of the guanine base will appear as a singlet in the aromatic region. The NH proton of the isobutyryl group will be a singlet, and its chemical shift can be concentration-dependent.
¹³C NMR:
-
Carbonyl Carbons: Resonances for the carbonyl carbons of the isobutyryl and two acetyl groups are expected in the downfield region (typically >170 ppm).
-
Ribose Carbons: The chemical shifts of the ribose carbons, particularly C-2' and C-3', will be affected by the acetyl groups.
-
Guanine Carbons: The carbons of the guanine ring will have characteristic shifts.
Comparison with Alternatives and Potential Impurities
The synthesis of N-Isobutyryl-2',3'-acetyl-guanosine may result in impurities such as the starting material (Guanosine), partially protected intermediates (e.g., N²-Isobutyryl-guanosine), or byproducts. A comparison of their NMR data is essential for purity assessment. Furthermore, alternative protecting group strategies exist, and their NMR signatures are also presented for a comprehensive overview.
Table 1: ¹H NMR Chemical Shift Comparison (in DMSO-d₆)
| Compound | H-8 (ppm) | H-1' (ppm) | Acetyl CH₃ (ppm) | Isobutyryl CH (ppm) | Isobutyryl CH₃ (ppm) |
| Guanosine | ~7.95 | ~5.75 | - | - | - |
| N²-Isobutyryl-guanosine | ~8.10 | ~5.85 | - | ~2.75 (sept) | ~1.10 (d) |
| 2',3',5'-Tri-O-acetylguanosine | ~7.95 | ~6.01 | ~2.12, 2.06, 2.05 (s) | - | - |
| N-Isobutyryl-2',3'-acetyl-guanosine (Expected) | ~8.1-8.3 | ~5.9-6.1 | ~2.1 (s), ~2.0 (s) | ~2.8 (sept) | ~1.1 (d) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Comparison (in DMSO-d₆)
| Compound | C-8 | C-1' | C-4 | C-5 | C-6 | C-2 | Acetyl C=O | Isobutyryl C=O |
| Guanosine [1] | ~135.6 | ~86.8 | ~151.2 | ~116.7 | ~156.8 | ~153.7 | - | - |
| N-Isobutyryl-2',3'-acetyl-guanosine (Expected) | ~137 | ~86 | ~148 | ~120 | ~155 | ~149 | ~170 | ~177 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is free of particulate matter by filtration if necessary. Solid particles can degrade the quality of the NMR spectrum.
-
Solvent Selection: Use a high-purity deuterated solvent. The choice of solvent can affect the chemical shifts. For nucleoside analogues, DMSO-d₆ or CDCl₃ are commonly used.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is set to 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended):
-
Techniques such as COSY (Correlation Spectroscopy) can help in assigning the proton signals of the ribose sugar by identifying coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate proton and carbon signals, aiding in the assignment of the carbon spectrum.
-
Visualizing the NMR Characterization Workflow
The following diagram illustrates the general workflow for the NMR characterization of a synthesized compound like N-Isobutyryl-2',3'-acetyl-guanosine.
Caption: Workflow for NMR characterization.
Logical Relationship of Protecting Groups
The structure of N-Isobutyryl-2',3'-acetyl-guanosine involves specific protection of functional groups on the guanosine molecule. The following diagram illustrates this relationship.
Caption: Protecting group strategy.
References
Safety Operating Guide
Proper Disposal of N-Isobutyryl-2', 3'-acetyl-guanosine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling N-Isobutyryl-2', 3'-acetyl-guanosine, adherence to proper disposal protocols is critical to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
This compound is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, direct contact should be avoided, and appropriate personal protective equipment (PPE) must be worn at all times. Improper disposal, such as discarding it down the drain, is prohibited. This substance must be managed as chemical waste and disposed of through an approved waste disposal facility.
Summary of Hazard Information
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled solid chemical waste container. This container should be a sturdy plastic pail or drum with a secure lid.
-
Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled liquid chemical waste container. Ensure the container is compatible with the solvent used. Leave at least two inches of headspace in liquid containers to allow for expansion.
-
Empty Original Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as liquid chemical waste.
3. Waste Container Labeling: Proper labeling is crucial for safety and compliance. The waste container label must include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and the names of any other constituents in the waste (e.g., solvents), including their approximate percentages.
-
The associated hazards (e.g., "Irritant").
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
Your name, department, and contact information.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.
5. Arranging for Disposal:
-
Once the waste container is full, or if it has been in accumulation for the maximum allowable time per your institution's and local regulations (often 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Decision Workflow
References
Safeguarding Your Research: A Guide to Handling N-Isobutyryl-2', 3'-acetyl-guanosine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of N-Isobutyryl-2', 3'-acetyl-guanosine, a key compound in synthetic chemistry and drug discovery. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Based on the hazard profile of similar acylated guanosine analogs, the following PPE is mandatory when handling this compound.[1][2][3][4]
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption of the chemical. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the body from splashes and contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be used. | Prevents inhalation of the compound, which may be harmful if inhaled and can cause respiratory irritation.[1] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of chemical contaminants outside of the laboratory.[2] |
Operational Plan: Handling this compound
All handling of this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to provide personnel, product, and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure the BSC or fume hood is clean and decontaminated. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
-
Weighing and Aliquoting: Carefully weigh the required amount of this compound. Handle the solid compound with care to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Experimental Use: Conduct all experimental procedures within the confines of the BSC or fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.[1][5]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags or containers. | Collect all contaminated solid waste (e.g., gloves, gowns, pipette tips) in designated containers. Dispose of in accordance with local, regional, and national regulations for chemical waste. |
| Liquid Waste | Labeled, sealed, and leak-proof containers. | Collect all liquid waste containing the compound. The waste should be treated as hazardous chemical waste and disposed of through a certified waste management vendor. |
| Sharps | Puncture-resistant sharps containers. | Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for disposal. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
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